molecular formula C88H128N12O19 B12417280 DBCO-PEG4-VC-PAB-MMAE

DBCO-PEG4-VC-PAB-MMAE

货号: B12417280
分子量: 1658.0 g/mol
InChI 键: LJJUBMUNOGZMDD-UDEUCFDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DBCO-PEG4-VC-PAB-MMAE is a useful research compound. Its molecular formula is C88H128N12O19 and its molecular weight is 1658.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C88H128N12O19

分子量

1658.0 g/mol

IUPAC 名称

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C88H128N12O19/c1-15-59(8)79(71(113-13)53-75(104)99-44-24-32-70(99)81(114-14)60(9)82(106)92-61(10)80(105)65-27-17-16-18-28-65)97(11)86(110)77(57(4)5)96-85(109)78(58(6)7)98(12)88(112)119-55-62-33-37-67(38-34-62)93-83(107)68(30-23-42-91-87(89)111)94-84(108)76(56(2)3)95-73(102)41-45-115-47-49-117-51-52-118-50-48-116-46-43-90-72(101)39-40-74(103)100-54-66-29-20-19-25-63(66)35-36-64-26-21-22-31-69(64)100/h16-22,25-29,31,33-34,37-38,56-61,68,70-71,76-81,105H,15,23-24,30,32,39-55H2,1-14H3,(H,90,101)(H,92,106)(H,93,107)(H,94,108)(H,95,102)(H,96,109)(H3,89,91,111)/t59-,60+,61+,68-,70-,71+,76-,77-,78-,79-,80+,81+/m0/s1

InChI 键

LJJUBMUNOGZMDD-UDEUCFDSSA-N

手性 SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

规范 SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

产品来源

United States

Foundational & Exploratory

The Core Mechanism of DBCO-PEG4-VC-PAB-MMAE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-VC-PAB-MMAE. This advanced system is integral to the development of next-generation targeted cancer therapies, enabling the precise delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to tumor cells. This document details the function of each component, the multi-step process of drug delivery and activation, and provides standardized protocols for the evaluation of ADCs constructed with this technology.

Introduction to the this compound System

The this compound is a sophisticated chemical entity designed for the targeted delivery of a cytotoxic payload to cancer cells. It is composed of four key components, each with a distinct role in the overall mechanism of action:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables the covalent attachment of the linker-payload to an azide-modified monoclonal antibody (mAb) via a copper-free "click chemistry" reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for a stable and specific conjugation without the need for a potentially harmful catalyst.

  • Polyethylene Glycol (PEG4): A short polyethylene glycol spacer consisting of four ethylene glycol units. The inclusion of this hydrophilic spacer enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic properties and reducing aggregation.

  • Valine-Citrulline-p-Aminobenzylcarbamate (VC-PAB): A cleavable linker system. The dipeptide, valine-citrulline, is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. The p-aminobenzylcarbamate (PAB) acts as a self-immolative spacer, which, upon cleavage of the valine-citrulline bond, spontaneously releases the active payload.

  • Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] MMAE functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2] Due to its high toxicity, it is unsuitable for systemic administration and is instead delivered directly to cancer cells via the ADC.[2]

The Multi-Step Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is achieved through a precise, multi-step process that ensures the targeted delivery and conditional activation of the cytotoxic payload.

Circulation, Targeting, and Internalization

Once administered, the ADC circulates through the bloodstream. The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell within an endosome.

Lysosomal Trafficking and Enzymatic Cleavage

The endosome containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and the presence of proteolytic enzymes, particularly cathepsin B, within the lysosome are critical for the activation of the payload.[3] Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the VC-PAB linker.[3]

Payload Release and Cytotoxic Effect

Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.

Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin, a key component of microtubules.[2][4] This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to the collapse of the mitotic spindle.[4] Consequently, the cancer cell is arrested in the G2/M phase of the cell cycle, which ultimately triggers the apoptotic cascade and programmed cell death.

Mechanism_of_Action Overall Mechanism of Action of a this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding & Internalization Endosome Endosome Tumor_Cell->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Fusion MMAE Free MMAE Lysosome->MMAE 4. Cleavage & Release Tubulin Tubulin MMAE->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. G2/M Arrest

Overall Mechanism of Action of a this compound ADC

Linker_Cleavage VC-PAB Linker Cleavage and MMAE Release ADC_in_Lysosome ADC in Lysosome mAb-DBCO-PEG4-Val-Cit-PAB-MMAE Cleaved_Linker Cleaved Intermediate mAb-DBCO-PEG4-Val-Cit + PAB-MMAE ADC_in_Lysosome->Cleaved_Linker Enzymatic Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleaved_Linker Self_Immolation 1,6-Elimination (Self-Immolation) Cleaved_Linker->Self_Immolation Released_MMAE Free MMAE Self_Immolation->Released_MMAE

VC-PAB Linker Cleavage and MMAE Release in the Lysosome

Quantitative Data on Cytotoxicity

The potency of ADCs utilizing the VC-PAB-MMAE linker system is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for ADCs with similar VC-MMAE linkers. It is important to note that the specific antibody, drug-to-antibody ratio (DAR), and antigen expression levels can significantly influence the observed cytotoxicity.

Cell LineCancer TypeTarget AntigenADC ConstructIC50 (ng/mL)Reference
L-82Hodgkin's LymphomaCD30, CD70, CD71cAC10-vcMMAE, h1F6-vcMMAE, cOKT9-vcMMAE2 - 55[4]
SKBR3Breast CancerHER2vc-MMAE construct~57[5]
HEK293Embryonic KidneyN/Avc-MMAE construct~67[5]
RehB-cell ALLCD22αCD22 Ab-MMAE143.3[6]
JM1B-cell ALLCD22αCD22 Ab-MMAE211.0[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of an ADC.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative controls)

  • Complete cell culture medium

  • ADC construct and unconjugated antibody (as control)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for MMAE).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Cathepsin B Cleavage Assay

This protocol is designed to confirm the specific cleavage of the VC-PAB linker by cathepsin B.

Materials:

  • ADC construct

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC construct and cathepsin B assay buffer.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant cathepsin B. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to detect and quantify the released MMAE payload.

  • Data Interpretation: An increase in the concentration of free MMAE over time in the presence of cathepsin B, but not in its absence, confirms specific cleavage.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of the released MMAE on the cell cycle distribution.

Materials:

  • Target cancer cells

  • ADC construct

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ADC at a concentration around its IC50 for a duration sufficient to induce cell cycle changes (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the MMAE-induced mitotic arrest.

Experimental_Workflow General Experimental Workflow for ADC Characterization Start Start Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity Cleavage Cathepsin B Cleavage Assay Cytotoxicity->Cleavage Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cleavage->Cell_Cycle Bystander Bystander Effect Assay (Co-culture) Cell_Cycle->Bystander End End Bystander->End

General Experimental Workflow for ADC Characterization

Conclusion

The this compound linker-payload system represents a highly sophisticated and effective platform for the development of targeted antibody-drug conjugates. Its mechanism of action relies on a series of well-defined steps, including specific tumor cell targeting, controlled intracellular release of the cytotoxic agent via enzymatic cleavage, and potent inhibition of tubulin polymerization. The modular nature of this system allows for its adaptation to various monoclonal antibodies, targeting a wide range of cancers. A thorough understanding of its mechanism and the application of robust in vitro characterization assays are essential for the successful development of novel and effective ADC-based therapies.

References

An In-depth Technical Guide to DBCO-PEG4-VC-PAB-MMAE: A Core Component in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-PEG4-VC-PAB-MMAE, a critical drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, provides established experimental protocols, and presents key quantitative data to inform ADC research and development.

Introduction: The Role of this compound in Targeted Cancer Therapy

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three main components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a potent cytotoxic payload to induce cell death, and a chemical linker that connects the antibody to the payload.

This compound is an advanced drug-linker system that combines a highly potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), with a sophisticated linker system designed for stability in circulation and efficient payload release within the target cell.[2][3] The linker is comprised of several key functional units: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene glycol (PEG4) spacer to enhance solubility, a Cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzylcarbamate (PAB) group.[2][4][5] This intricate design ensures site-specific conjugation to the antibody and controlled intracellular release of the cytotoxic payload.[2][4]

Chemical Structure and Physicochemical Properties

The this compound conjugate is a complex molecule with distinct functional domains that contribute to its overall performance in an ADC construct.

Chemical Structure

The structure of this compound can be conceptually broken down into its constituent parts: the DBCO moiety, the PEG4 spacer, the VC-PAB linker, and the MMAE payload.

G DBCO DBCO (Dibenzocyclooctyne) PEG4 PEG4 Spacer DBCO->PEG4 Linkage VC Val-Cit (Valine-Citrulline) PEG4->VC Linkage PAB PAB (p-aminobenzylcarbamate) VC->PAB Linkage MMAE MMAE (Monomethyl Auristatin E) PAB->MMAE Linkage

Caption: Conceptual diagram of the this compound structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 2129164-91-4[5][6]
Molecular Formula C₈₈H₁₂₈N₁₂O₁₉[5][6][7]
Molecular Weight 1658.03 g/mol [6]
Solubility Soluble in DMSO, DCM, DMF[5]
Storage Store at -20°C in a dry, sealed container[5]
Stability Unstable in solution; freshly prepared solutions are recommended[8]

Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is a multi-step process that begins with antibody-antigen recognition and culminates in the induction of apoptosis in the target cancer cell.

G ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Expression) Internalization Receptor-Mediated Endocytosis TargetCell->Internalization Internalization Binding->TargetCell Endosome Endosome Internalization->Endosome Fusion Endosome-Lysosome Fusion Endosome->Fusion Lysosome Lysosome Lysosome->Fusion Cleavage Cathepsin B Cleavage of VC Linker Fusion->Cleavage Release Release of Free MMAE Cleavage->Release Tubulin Tubulin Polymerization Inhibition Release->Tubulin Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of a this compound based ADC.

The process unfolds as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface.

  • Binding and Internalization: The antibody component of the ADC specifically binds to the tumor antigen, triggering receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized into the cell within an endosome.

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC traffics and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome, particularly Cathepsin B, cleave the valine-citrulline linker. This is followed by the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm.[9]

  • Cytotoxic Effect: Once in the cytoplasm, MMAE exerts its potent anti-mitotic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[9][10]

MMAE-Induced Apoptotic Signaling Pathway

The prolonged G2/M phase arrest triggered by MMAE initiates a cascade of signaling events that converge on the activation of caspases, the executioners of apoptosis.

G MMAE MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Arrest G2/M Arrest Tubulin->Arrest Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) Arrest->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA fragmentation, etc.) Casp3->Apoptosis

Caption: Simplified MMAE-induced intrinsic apoptotic pathway.

This process generally involves the intrinsic apoptotic pathway, characterized by changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound in ADC development.

Antibody-Drug Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody with this compound.

G AbAzide Azide-Modified Antibody in PBS Mix Mix Reactants AbAzide->Mix DBCO_MMAE This compound (in DMSO) DBCO_MMAE->Mix Incubate Incubate (Room Temperature, 2-4h) Mix->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify ADC Purified ADC Purify->ADC

Caption: Workflow for ADC synthesis using SPAAC chemistry.

Materials:

  • Azide-functionalized antibody

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the azide-functionalized antibody in azide-free PBS buffer at a concentration of 1-10 mg/mL.[13]

  • Drug-Linker Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).[14]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid antibody denaturation.[13][15]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[13][16]

  • Purification: Remove the unreacted drug-linker by passing the reaction mixture through a desalting column equilibrated with PBS.[14]

  • Characterization: Characterize the resulting ADC for purity, concentration, and Drug-to-Antibody Ratio (DAR).

Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[17][18]

Principle: The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC separates the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) based on this difference in hydrophobicity.[17]

Instrumentation:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

General Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each drug-loaded species.

  • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of an ADC.[19][20]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and a relevant isotype control ADC. Include untreated cells as a negative control.[21]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator. A longer incubation time is often required for tubulin inhibitors like MMAE.[21]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve.[20]

In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the in vivo efficacy of an ADC.[22][23]

Procedure:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 3-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[22]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[22]

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and the therapeutic ADC). Administer the treatments, typically via intravenous injection.

  • Tumor Monitoring: Measure the tumor volume (Volume = (width)² x length/2) and body weight of the mice regularly (e.g., twice a week).[22]

  • Efficacy Evaluation: Continue the study until the tumors in the control group reach a predetermined endpoint. Evaluate the anti-tumor efficacy based on tumor growth inhibition.

  • Pathological Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry, to assess biomarkers of apoptosis (e.g., cleaved caspase-3).[23]

Quantitative Data

The following tables provide representative quantitative data for ADCs utilizing the vc-MMAE linker system. It is important to note that specific values will vary depending on the antibody, target antigen expression, and the specific cell line used.

In Vitro Cytotoxicity
Cell LineTarget AntigenRepresentative IC₅₀ (nM) for vc-MMAE ADCReference(s)
N87HER20.5 - 0.9[9]
SK-BR-3HER20.03 - 0.08[9]
BT474HER20.02 - 0.1[9]
A549EGFRNot specified, but effective inhibition shown[9]
Various Pancreatic Cancer LinesTissue Factor0.97 - 1.16 (for free MMAE)[24]
In Vivo Efficacy
Xenograft ModelADCDose and ScheduleOutcomeReference(s)
A549 (Lung Cancer)Erbitux-vc-PAB-MMAENot specifiedEffective tumor growth inhibition and increased apoptosis[9]
Pharmacokinetics

The pharmacokinetic (PK) profile of vc-MMAE ADCs is generally characterized by a two-compartment model with time-dependent clearance.[25] The clearance and volume of distribution are influenced by factors such as body weight.[25] A platform population PK model has been developed for vc-MMAE ADCs, which can be used to predict the PK profiles of new ADCs based on this linker-drug system.[25][26] The PK of antibody-conjugated MMAE (acMMAE) has been shown to be largely comparable across different vc-MMAE ADCs.[26]

Conclusion

This compound is a highly sophisticated and effective drug-linker conjugate that has become a valuable tool in the development of next-generation ADCs. Its modular design, which includes a bioorthogonal handle for site-specific conjugation, a solubility-enhancing spacer, and a protease-cleavable linker for controlled payload release, addresses many of the challenges in ADC design. The extensive body of research on vc-MMAE ADCs provides a strong foundation for the continued development of novel and more effective targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and scientists working to harness the full potential of this powerful technology.

References

The Role of DBCO in Copper-Free Click Chemistry for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is paramount to the ADC's stability, efficacy, and safety. Among the most significant advancements in linker technology is the use of copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide focuses on the central role of the Dibenzocyclooctyne (DBCO) group in SPAAC, detailing its mechanism, advantages, and practical application in the synthesis and characterization of cutting-edge ADCs.

Introduction to Copper-Free Click Chemistry in ADCs

The precise and stable conjugation of a cytotoxic payload to an antibody is a critical determinant of an ADC's therapeutic index. Early conjugation methods often resulted in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), leading to unpredictable pharmacokinetics and toxicity.[1][2] The advent of bioorthogonal chemistry, particularly "click chemistry," has revolutionized ADC development.[3]

The premier example of bioorthogonal ligation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that joins an azide with a strained alkyne, like DBCO.[][5] Its key advantage is the elimination of the cytotoxic copper(I) catalyst required in traditional click chemistry (CuAAC), making it perfectly suited for complex biological molecules like antibodies.[3][6] This biocompatibility ensures that the reaction proceeds efficiently under mild, physiological conditions without compromising the antibody's integrity.[][8]

The DBCO Group: Mechanism and Core Advantages

DBCO is a specialized cyclic alkyne characterized by high ring strain due to the deformation of the alkyne's natural linear geometry.[][9] This intrinsic strain is the driving force behind its rapid and specific reaction with azide-functionalized molecules.[10]

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between DBCO and an azide is a concerted [3+2] dipolar cycloaddition.[11][12] The strained alkyne (dipolarophile) readily reacts with the azide (1,3-dipole) to form a stable, covalent triazole linkage.[10] This process is highly selective; the DBCO and azide groups are bioorthogonal, meaning they do not react with or interfere with native functional groups found in biological systems, such as amines or hydroxyls.[][13]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Strained Alkyne) TransitionState [Cycloaddition Transition State] DBCO->TransitionState + Azide Azide-Payload Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Fast, Irreversible Reaction

Figure 1: Conceptual diagram of the SPAAC reaction between DBCO and an azide.

Key Advantages of the DBCO Linker

The use of DBCO-based linkers in ADC development offers several distinct advantages:

  • Biocompatibility: The reaction is "copper-free," avoiding the use of cytotoxic catalysts that can damage the antibody or be harmful in vivo.[5][6]

  • High Specificity and Bioorthogonality: DBCO and azides react selectively with each other, minimizing side reactions and ensuring precise conjugation.[][14]

  • Fast Reaction Kinetics: The inherent ring strain of DBCO leads to rapid reaction rates, often proceeding to completion in minutes to hours at room temperature, which results in high conjugation yields.[6][9]

  • Stability: Both the DBCO group on a modified antibody and the resulting triazole linkage are highly stable under physiological conditions, preventing premature drug release.[6][15]

  • Hydrophilicity Enhancement: DBCO linkers can be synthesized with hydrophilic spacers, such as polyethylene glycol (PEG), to improve the solubility of the final ADC and reduce aggregation.[16][17]

Quantitative Data for DBCO-Mediated ADC Synthesis

The efficiency and reliability of DBCO-azide conjugation are supported by quantitative data from numerous studies. The following tables summarize typical reaction parameters and outcomes.

Table 1: Reaction Kinetics and Conditions
ParameterTypical Value / ConditionSource(s)
Second-Order Rate Constant ~1 M⁻¹s⁻¹ (Varies with reactants)[18]
Molar Excess (DBCO-NHS to Ab) 5 to 30-fold[6][19]
Molar Excess (Azide-Payload to DBCO-Ab) 1.5 to 5-fold[6][16]
Reaction Time (SPAAC) < 5 min to 24 hours[6][9]
Optimal pH 7.0 - 9.0 (Aqueous buffer, e.g., PBS)[6]
DBCO Stability on IgG (4°C) ~3-5% loss of reactivity over 4 weeks[6]
Table 2: Typical ADC Characterization Results
ParameterMethodTypical ResultSource(s)
Average DAR HIC-HPLC, LC-MS2 - 4[2][20]
Purity (Monomer Content) SEC-HPLC> 95%[17]
Conjugation Efficiency HIC-HPLC, LC-MSOften > 90%[6][21]
In-plasma Stability (Half-life) Varies by linker/payloadGenerally high due to stable triazole[22]

Experimental Protocols and Workflow

The synthesis of an ADC using DBCO-mediated click chemistry typically follows a two-stage process: modification of the antibody and subsequent conjugation of the azide-payload.

Overall Experimental Workflow

The process begins with introducing one of the reactive partners (typically the azide or DBCO) onto the antibody. The complementary partner is attached to the cytotoxic drug. The two components are then mixed to form the final ADC, followed by purification and characterization.

ADC_Workflow Ab Monoclonal Antibody (mAb) Azide_Mod Step 1: Introduce Azide Groups (e.g., via NHS ester) Ab->Azide_Mod Purify1 Purification (e.g., Dialysis, SEC) Azide_Mod->Purify1 Azide_Ab Azide-Modified mAb Purify1->Azide_Ab Conjugation Step 2: SPAAC Reaction (Copper-Free Click) Azide_Ab->Conjugation Drug Cytotoxic Payload DBCO_Payload DBCO-Payload Construct Drug->DBCO_Payload DBCO_Linker DBCO-Linker DBCO_Linker->DBCO_Payload DBCO_Payload->Conjugation ADC_Raw Crude ADC Mixture Conjugation->ADC_Raw Purify2 Purification (e.g., HIC, SEC) ADC_Raw->Purify2 ADC_Final Characterized ADC Purify2->ADC_Final Signaling_Pathway cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC Binds to Surface Receptor Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & Payload Release (MMAE) Lysosome->Release Tubulin Tubulin Dimers Release->Tubulin MMAE Disruption Inhibition of Polymerization Release->Disruption MMAE Microtubules Microtubule Polymerization Tubulin->Microtubules Normal Function Microtubules->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

The Lynchpin of Targeted Therapy: A Technical Guide to the VC-PAB Cleavable Linker in Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-p-Aminobenzyl (VC-PAB) linker represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated mechanism, which ensures stability in systemic circulation and precise, triggered release of cytotoxic payloads within target cells, has made it a linker of choice in numerous clinically approved and investigational ADCs. This technical guide provides an in-depth exploration of the VC-PAB linker's function, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms and analytical workflows.

Mechanism of Action: A Two-Step Intracellular Release

The efficacy of the VC-PAB linker hinges on a precisely orchestrated two-step cleavage process that occurs within the lysosomal compartment of cancer cells. This targeted release minimizes off-target toxicity and maximizes the therapeutic window of the ADC.

Step 1: Enzymatic Cleavage by Cathepsin B

Upon internalization of the ADC via receptor-mediated endocytosis, it is trafficked to the lysosome.[1][2] The acidic and enzyme-rich environment of the lysosome provides the ideal conditions for the first step of drug release. The dipeptide Valine-Citrulline (VC) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[3] This enzymatic cleavage occurs at the amide bond between the citrulline residue and the p-aminobenzyl (PAB) group.[4]

Step 2: Self-Immolation of the PAB Spacer

The cleavage of the VC dipeptide initiates the second, crucial step: the self-immolation of the PAB spacer. This is a rapid, spontaneous electronic cascade that does not require enzymatic assistance. The 1,6-elimination reaction of the PAB spacer results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and a benign byproduct.[4] This "traceless" release is a key advantage of the VC-PAB system, as it ensures the payload is delivered in its most potent form.

VC_PAB_Cleavage cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic, High Cathepsin B) ADC Antibody-Drug Conjugate (ADC) (VC-PAB-Payload) Cleavage Cathepsin B Cleavage of VC Linker ADC->Cleavage Internalization & Lysosomal Trafficking SelfImmolation PAB Spacer Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Initiates ReleasedPayload Active Cytotoxic Payload SelfImmolation->ReleasedPayload Releases

Mechanism of VC-PAB linker cleavage and drug release.

Quantitative Data on VC-PAB Linker Performance

The performance of an ADC is critically dependent on the stability of the linker in plasma and the efficiency of its cleavage within the target cell. The following tables summarize key quantitative data related to VC-PAB linker-containing ADCs.

Table 1: Plasma Stability of VC-PAB Containing ADCs

SpeciesPlasma StabilityObservationReference
HumanHigh<1% of MMAE released after 6 days of incubation.[5] No significant degradation observed after 28 days.[6][5][6]
Cynomolgus MonkeyHigh<1% of MMAE released after 6 days of incubation.[5][5]
RatModerateApproximately 2.5-4% of MMAE released after 6 days of incubation.[5][5]
MouseLowSignificantly higher premature drug release. Up to 25% of MMAE released after 6 days.[5] VCit ADCs lost >95% of conjugated MMAF after 14 days.[6] This is attributed to the activity of carboxylesterase 1c (Ces1c).[7][5][6][7]

Table 2: In Vitro Cytotoxicity of VC-PAB ADCs

ADCCell LineTarget AntigenIC50 ValueReference
Brentuximab Vedotin (Adcetris®)Karpas-299CD3016 pM[8]
vc-MMAE constructSKBR3HER2410.54 ± 4.9 nM[9]
vc-MMAE constructHEK293N/A (Control)482.86 ± 6.4 nM[9]
Trastuzumab-vc-MMAE (T-MMAE)SKBR3HER20.056 ± 0.016 nM[8]
Lysine-linked Trastuzumab-vc-PayloadN87 (High HER2)HER213-50 ng/mL (largely DAR-independent)[10]
Lysine-linked Trastuzumab-vc-PayloadMDA-MB-361-DYT2 (Moderate HER2)HER2Potency strongly correlated with DAR[10]
DAR 8 brentuximab-vc-PAB-MMAECD30+ cell linesCD30Increased potency compared to DAR 4 ADC[11]

Experimental Protocols

Reproducible and robust experimental protocols are essential for the characterization of ADCs utilizing the VC-PAB linker. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC due to Cathepsin B-mediated cleavage.

Materials:

  • ADC with VC-PAB linker

  • Purified human liver Cathepsin B

  • Activation Buffer (e.g., 30 mM DTT, 15 mM EDTA in water)

  • Assay Buffer (e.g., 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Activate Cathepsin B: Prepare a stock solution of Cathepsin B and add it to the activation buffer. Incubate at room temperature for 15 minutes.[12]

  • Reaction Setup: Dilute the activated Cathepsin B in pre-warmed assay buffer.

  • Initiate Reaction: Add the ADC solution to the Cathepsin B solution to a final desired concentration (e.g., 46 µM).[12]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature drug release in plasma from different species.

Materials:

  • ADC with VC-PAB linker

  • Human, cynomolgus monkey, rat, and mouse plasma

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS system

Procedure:

  • Sample Preparation: Spike the ADC into plasma from each species to a final concentration.

  • Incubation: Incubate the plasma samples at 37°C for a specified period (e.g., up to 7 or 28 days).[6][13]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 7 days), collect aliquots of the plasma samples.

  • Sample Processing: Process the plasma samples to extract and quantify the released payload and/or the intact ADC. This may involve protein precipitation or immunoaffinity capture.[13][14]

  • LC-MS Analysis: Analyze the processed samples by LC-MS to determine the concentration of the free drug or the drug-to-antibody ratio (DAR) of the remaining ADC.[13][15]

  • Data Analysis: Calculate the percentage of drug release over time or the change in average DAR to assess the stability of the ADC in different plasma matrices.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of the ADC on target antigen-positive and antigen-negative cell lines.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC with VC-PAB linker

  • Isotype control ADC (non-binding)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for a period of 72-96 hours at 37°C in a humidified incubator.[17]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis ADC Synthesis (Antibody + Linker-Payload) Purification Purification (e.g., HIC-HPLC) Synthesis->Purification Characterization Characterization (e.g., MS for DAR) Purification->Characterization CleavageAssay Cathepsin B Cleavage Assay Characterization->CleavageAssay StabilityAssay Plasma Stability Assay Characterization->StabilityAssay CytotoxicityAssay Cytotoxicity Assay (IC50) Characterization->CytotoxicityAssay PK_Studies Pharmacokinetic (PK) Studies CytotoxicityAssay->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

A typical experimental workflow for ADC development.

Intracellular Trafficking of ADCs

The journey of an ADC from the cell surface to the lysosome is a complex and highly regulated process. Understanding this pathway is critical for optimizing ADC design.

ADC_Trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC Binding Binding to Receptor ADC->Binding Receptor Target Antigen/Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion PayloadRelease Payload Release Lysosome->PayloadRelease Target Intracellular Target (e.g., Microtubules, DNA) PayloadRelease->Target

The intracellular trafficking pathway of an ADC.

Upon binding to its target antigen on the cell surface, the ADC-receptor complex is internalized, primarily through clathrin-mediated endocytosis.[2] The complex is then trafficked through the endosomal pathway, progressing from early endosomes to late endosomes.[18][19] As the endosomes mature, their internal pH decreases, which can facilitate the dissociation of the ADC from its receptor. Ultimately, the late endosomes fuse with lysosomes, delivering the ADC to the site of enzymatic cleavage and subsequent payload release.[1][2]

Conclusion

The VC-PAB cleavable linker is a sophisticated and highly effective tool in the development of targeted cancer therapies. Its mechanism of action, which relies on the differential enzymatic environment between the systemic circulation and the intracellular lysosomes of tumor cells, allows for the precise delivery of potent cytotoxic agents. A thorough understanding of its cleavage kinetics, stability, and the intracellular pathways it navigates is paramount for the rational design and optimization of next-generation antibody-drug conjugates. The experimental protocols and quantitative data presented in this guide provide a framework for the rigorous evaluation of ADCs incorporating this critical linker technology.

References

The Core Mechanism of Monomethyl Auristatin E (MMAE) in Inducing Cancer Cell Death: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Monomethyl Auristatin E (MMAE), a potent synthetic antineoplastic agent and a critical payload in the field of antibody-drug conjugates (ADCs). We will explore the molecular cascade initiated by MMAE, from its delivery to cancer cells to the ultimate induction of apoptosis. This guide includes quantitative data on its cytotoxic activity, detailed experimental protocols for studying its mechanism, and visualizations of key pathways and workflows.

Introduction: MMAE as a Payload in Targeted Cancer Therapy

Monomethyl Auristatin E (MMAE) is a synthetic analog of dolastatin 10, a natural cytotoxic peptide isolated from the sea hare Dolabella auricularia.[1][2] Due to its high potency, MMAE is too toxic for systemic administration as a standalone chemotherapeutic agent.[3] However, its potent anti-mitotic activity is harnessed in ADCs, which selectively deliver MMAE to cancer cells expressing a specific target antigen. This targeted delivery minimizes systemic toxicity and maximizes the therapeutic window. ADCs consist of a monoclonal antibody, a chemical linker, and the cytotoxic payload (MMAE).

The general mechanism of an MMAE-based ADC involves:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[4][5]

  • Lysosomal Trafficking and Payload Release: The ADC-antigen complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the linker, releasing active MMAE into the cytoplasm.[6][7][8]

  • Induction of Cell Death: Once in the cytoplasm, MMAE exerts its cytotoxic effects, leading to cell cycle arrest and apoptosis.[2][4]

Core Mechanism of Action: Microtubule Disruption

The primary mechanism by which MMAE induces cancer cell death is through the disruption of the microtubule network.[9]

  • Inhibition of Tubulin Polymerization: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[9][10] This disruption of microtubule dynamics is critical for several cellular processes, most notably mitosis.

  • Mitotic Arrest: The failure to form a functional mitotic spindle due to microtubule disruption leads to cell cycle arrest in the G2/M phase.[11][12] Unable to proceed through mitosis, the cancer cell is primed for apoptosis.

Signaling Pathways to Apoptosis

The G2/M arrest induced by MMAE triggers a cascade of signaling events that converge on the apoptotic pathway.

  • Intrinsic Apoptotic Pathway: MMAE-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[13][14]

    • Role of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) Bcl-2 family members is crucial.[14][15] MMAE-induced cellular stress can lead to the activation of pro-apoptotic members and the inhibition of anti-apoptotic members.

    • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[15]

  • Caspase Activation Cascade: The release of cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[5]

    • Executioner Caspases: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[5][16]

    • Cleavage of Cellular Substrates: These executioner caspases are responsible for the cleavage of numerous cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][16]

The Bystander Effect

A key feature of MMAE as an ADC payload is its ability to induce a "bystander effect."[17] Due to its moderate hydrophobicity, once released into a target cancer cell, MMAE can permeate the cell membrane and diffuse into neighboring, antigen-negative cancer cells, inducing their death as well.[17][18] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[18]

Quantitative Data: Cytotoxic Potency of MMAE

The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%. The IC50 values of MMAE vary across different cancer cell lines.

Cell LineCancer TypeMMAE IC50 (nM)Reference(s)
Breast Cancer
SK-BR-3Breast Adenocarcinoma3.27 ± 0.42[19]
MDA-MB-231Breast Adenocarcinoma> 100[20]
MDA-MB-453Breast Carcinoma1.9[20]
MDA-MB-468Breast Adenocarcinoma~1 (estimated)[21]
T-47DBreast Ductal Carcinoma5.5[20]
Lung Cancer
NCI-H69Small Cell Lung Cancer0.32 (as ADC)[1]
NCI-H524Small Cell Lung Cancer19.24 (as ADC)[1]
NCI-H526Small Cell Lung Cancer5.23 (as ADC)[1]
H125Non-Small Cell Lung Cancer7.37-8.04 ng/mL (as ADC)[22]
EBC-1Non-Small Cell Lung Cancer< 1[23]
Lymphoma
DoHH2Non-Hodgkin's Lymphoma0.099 - 1.348[6]
Granta 519Non-Hodgkin's Lymphoma0.099 - 1.348[6]
RamosBurkitt's Lymphoma50-1000 ng/mL (as ADC)[11]
SUDHL-2Diffuse Large B-cell Lymphoma0.50 ± 0.08 ng/mL[24]
ToledoDiffuse Large B-cell Lymphoma0.87 ± 0.09 ng/mL[24]
U-2932Diffuse Large B-cell Lymphoma0.33 ± 0.14 ng/mL[24]
Colon Cancer
HT29Colorectal Adenocarcinoma> 1[23]
Pancreatic Cancer
BxPC-3Pancreatic Adenocarcinoma~1[25]
Capan-1Pancreatic Adenocarcinoma~1[25]
Panc-1Pancreatic Epithelioid Carcinoma~1[25]
PSN-1Pancreatic Adenocarcinoma~1[25]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of MMAE on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MMAE stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • MMAE Treatment: Prepare serial dilutions of MMAE in complete culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with MMAE, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules

This technique visualizes the effect of MMAE on the microtubule network.

Materials:

  • Cells grown on coverslips

  • MMAE

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with MMAE for the desired time.

  • Fixation: Fix the cells with either paraformaldehyde or cold methanol.

  • Permeabilization: If using paraformaldehyde, permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network will be apparent in MMAE-treated cells.

Western Blot for Caspase and PARP Cleavage

This method detects the activation of caspases and the cleavage of PARP, key markers of apoptosis.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Increased levels of cleaved caspase-3 and cleaved PARP will be observed in MMAE-treated apoptotic cells.

Visualizations

Signaling Pathways and Workflows

MMAE_Mechanism_of_Action cluster_ADC ADC Delivery cluster_MMAE_Action MMAE Action cluster_Apoptosis Apoptosis ADC MMAE-ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage & Release Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Bystander_Cell Neighboring Cancer Cell MMAE->Bystander_Cell Bystander Effect (Cell Permeation) Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Bcl2_Family Bcl-2 Family (Bax/Bak activation) G2M_Arrest->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Bystander_Cell->Apoptosis Experimental_Workflow_Apoptosis cluster_AnnexinV Annexin V / PI Staining cluster_WesternBlot Western Blot start Cancer Cell Culture treatment Treat with MMAE start->treatment harvest Harvest Cells treatment->harvest wash1 Wash with PBS harvest->wash1 lyse Lyse Cells & Quantify Protein harvest->lyse resuspend Resuspend in Binding Buffer wash1->resuspend stain Stain with Annexin V & Propidium Iodide resuspend->stain analyze_flow Analyze by Flow Cytometry stain->analyze_flow sds_page SDS-PAGE & Transfer lyse->sds_page blot Probe with Antibodies (Cleaved Caspase-3, Cleaved PARP) sds_page->blot detect Detect Protein Bands blot->detect Bystander_Effect_Workflow start Co-culture Antigen-Positive & Antigen-Negative Cells treatment Treat with MMAE-ADC start->treatment incubation Incubate for 72-96h treatment->incubation analysis Quantify Viability of Antigen-Negative Cells (e.g., via Flow Cytometry) incubation->analysis

References

An In-depth Technical Guide to the DBCO-PEG4-VC-PAB-MMAE Linker Core in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the DBCO-PEG4-VC-PAB-MMAE linker-payload system, a cornerstone in the development of modern Antibody-Drug Conjugates (ADCs). We will dissect its individual components, their synergistic functions, and the underlying mechanisms that enable targeted and potent cancer cell cytotoxicity. This document includes detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this advanced linker technology, alongside quantitative data and visual diagrams to facilitate a deeper understanding.

Core Components and Their Strategic Roles

The this compound linker is a sophisticated, multi-functional chemical entity designed for optimal performance in ADCs. It comprises five key components, each with a distinct and critical role in the overall efficacy and safety of the conjugate.

  • Dibenzocyclooctyne (DBCO): This moiety is the linchpin for the conjugation of the linker-payload to the antibody. DBCO facilitates a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified antibody. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, ensuring the integrity of the antibody is maintained.

  • Polyethylene Glycol (PEG4): The PEG4 spacer, consisting of four polyethylene glycol units, is incorporated to enhance the physicochemical properties of the ADC. Its primary functions are to increase the hydrophilicity of the linker-payload, which is crucial for preventing aggregation of the often-hydrophobic drug molecules. This improved solubility contributes to better stability in circulation and can lead to a longer plasma half-life, thereby increasing the therapeutic window.

  • Valine-Citrulline (VC): This dipeptide sequence (Val-Cit) serves as a cleavable linker that is specifically recognized and hydrolyzed by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. The stability of the Val-Cit linker in the systemic circulation is high, minimizing premature drug release and off-target toxicity.

  • p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Upon cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the traceless release of the unmodified and fully active cytotoxic payload, MMAE.

  • Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent and the cytotoxic payload of this linker system. It functions as a tubulin polymerization inhibitor, disrupting the microtubule network within cancer cells. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death. Due to its high toxicity, MMAE is not suitable as a standalone drug but is highly effective when delivered specifically to cancer cells via an ADC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and characteristics of the this compound linker and similar ADC systems.

ParameterValue/RangeSignificance
PEG4 Linker Effect on Aggregation Qualitative: Significantly reduces aggregation propensity of ADCs, especially with high Drug-to-Antibody Ratios (DARs).[1]Enhances stability, solubility, and in vivo performance of the ADC.[1][2]
Val-Cit Linker Cleavage Kinetics (by Cathepsin B) Km: ~10-30 µMkcat/Km: ~10^4 - 10^5 M⁻¹s⁻¹ (Values are estimates based on similar peptide substrates)[3]Efficient cleavage within the lysosome leads to rapid payload release at the target site.
Plasma Half-Life of Val-Cit Linker-Containing ADCs ~144 to 230 hours (in mice and cynomolgus monkeys, respectively)[4]High stability in circulation minimizes off-target toxicity and allows for sufficient time for the ADC to reach the tumor.
In Vitro Cytotoxicity of MMAE-ADCs (IC50) 0.1 - 10 nM (in various cancer cell lines)[5][6][7][8]Demonstrates the high potency of the MMAE payload once delivered to the target cancer cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures relevant to the this compound linker system.

cluster_0 ADC Binding and Internalization cluster_1 Payload Release cluster_2 MMAE Mechanism of Action ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell Binding to Tumor Antigen Internalization Receptor-Mediated Endocytosis Tumor Cell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cathepsin B Cathepsin B Lysosome->Cathepsin B Activation in Acidic Environment VC_PAB_MMAE Val-Cit-PAB-MMAE Cathepsin B->VC_PAB_MMAE Cleavage of Val-Cit Linker PAB_MMAE PAB-MMAE VC_PAB_MMAE->PAB_MMAE Self-Immolation 1,6-Elimination PAB_MMAE->Self-Immolation Free MMAE Free MMAE Self-Immolation->Free MMAE Tubulin Tubulin Free MMAE->Tubulin Inhibition of Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest Cell Cycle Arrest (G2/M Phase) Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

cluster_0 ADC Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Antibody Azide Functionalization Antibody Azide Functionalization SPAAC Conjugation Copper-Free Click Chemistry (SPAAC) Antibody Azide Functionalization->SPAAC Conjugation DBCO_Linker_Payload This compound DBCO_Linker_Payload->SPAAC Conjugation Purification Purification (e.g., SEC, HIC) SPAAC Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cell Culture Cell Culture Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT, XTT) Cell Culture->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay (e.g., Flow Cytometry) Cell Culture->Apoptosis Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Xenograft Model Tumor Xenograft Animal Model ADC Administration ADC Administration (e.g., IV) Xenograft Model->ADC Administration Efficacy Monitoring Tumor Growth Monitoring ADC Administration->Efficacy Monitoring Toxicity Assessment Toxicity Assessment (Body Weight, etc.) ADC Administration->Toxicity Assessment Data Analysis Data Analysis Efficacy Monitoring->Data Analysis Toxicity Assessment->Data Analysis

Caption: Preclinical development workflow for an ADC.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs utilizing the this compound linker.

Protocol for ADC Conjugation using DBCO-SPAAC Chemistry

Objective: To conjugate an azide-functionalized antibody with the this compound linker-payload.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Ensure the azide-functionalized antibody is in an amine-free buffer like PBS.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Linker-Payload Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and DMSO using a desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.

    • Alternatively, tangential flow filtration (TFF) or size exclusion chromatography (SEC) can be used for purification.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) and assess the level of aggregation of the purified ADC using the protocols outlined below.

Protocol for Determining Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to each antibody.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Optional: Isopropanol for column cleaning

Procedure:

  • Column Equilibration:

    • Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10-50 µg of the purified ADC sample onto the column.

  • Chromatographic Separation:

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later.

  • Data Acquisition and Analysis:

    • Monitor the eluent at 280 nm.

    • Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the ADC on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free MMAE (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-10 million cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (typically 5-10 mice per group) with similar average tumor volumes.

    • Treatment groups may include: Vehicle control, ADC (at different dose levels), unconjugated antibody, and a non-targeting ADC control.

    • Administer the treatments, typically via intravenous (IV) injection, at a predetermined schedule (e.g., once or twice weekly).

  • Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Data Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology).

    • Compare the tumor growth between the different treatment groups to determine the efficacy of the ADC. Calculate the tumor growth inhibition (TGI).

Conclusion

The this compound linker-payload system represents a highly engineered and effective platform for the development of antibody-drug conjugates. Its modular design, incorporating a bioorthogonal conjugation moiety, a hydrophilic spacer, a cleavable dipeptide, a self-immolative spacer, and a potent cytotoxic agent, addresses many of the challenges in ADC design, including stability, specificity, and potency. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to advance the field of targeted cancer therapy.

References

introduction to antibody-drug conjugates using DBCO linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Antibody-Drug Conjugates Utilizing DBCO Linkers

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, engineered to deliver highly potent cytotoxic agents directly to tumor cells.[1][][3] This approach combines the antigen-targeting specificity of a monoclonal antibody (mAb) with the cell-killing capability of a small-molecule drug, aiming to maximize efficacy while minimizing systemic toxicity.[4][5] An ADC consists of three primary components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][6][7] The linker is a critical element, governing the stability of the ADC in circulation and the mechanism of payload release within the target cell.[5][7][8]

The Role of DBCO Linkers and Click Chemistry

Modern ADC development increasingly relies on bioorthogonal chemistry to achieve precise and stable drug conjugation. One of the most prominent methods is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."[][10] This reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage.[][11]

Dibenzocyclooctyne (DBCO) is a widely used strained alkyne for this purpose.[8][12][13] The key advantage of the DBCO-azide reaction is that it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which is required for the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][][14] This copper-free nature makes SPAAC ideal for bioconjugation, as it preserves the integrity and function of the antibody.[15][16] DBCO linkers, therefore, enable the creation of stable and well-defined ADCs with a high degree of specificity.[17]

General Mechanism of Action

The therapeutic action of an ADC is a multi-step process that leverages both the biological function of the antibody and the cytotoxic power of the payload.

dot

ADC_Mechanism_of_Action Figure 1: Generalized Mechanism of Action for an Antibody-Drug Conjugate cluster_Cell Tumor Cell ADC 1. ADC in Circulation Binding 2. Binding to Tumor Antigen ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Forms Endosome Lysosome 4. Lysosomal Trafficking Endosome->Lysosome Cleavage 5. Linker Cleavage & Payload Release Lysosome->Cleavage Payload Payload Cleavage->Payload Apoptosis 6. Cytotoxic Effect (e.g., DNA Damage, Microtubule Disruption) Payload->Apoptosis CellDeath Tumor Cell Death (Apoptosis) Apoptosis->CellDeath ADC_Experimental_Workflow Figure 2: Experimental Workflow for DBCO-Linked ADC Synthesis start Start step1 Step 1: Antibody Preparation & Azide Modification start->step1 step2 Step 2: DBCO-Linker-Payload Synthesis start->step2 step3 Step 3: SPAAC Conjugation (Azide-Ab + DBCO-Payload) step1->step3 step2->step3 step4 Step 4: ADC Purification step3->step4 step5 Step 5: Characterization (e.g., DAR determination) step4->step5 end Final ADC Product step5->end

References

An In-Depth Technical Guide to the Synthesis and Characterization of DBCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of DBCO-PEG4-VC-PAB-MMAE, a critical linker-payload component used in the development of antibody-drug conjugates (ADCs). This document outlines the core principles of its synthesis, detailed experimental protocols for its assembly and characterization, and presents key analytical data in a structured format.

Introduction

This compound is a complex chemical entity that plays a pivotal role in the targeted delivery of cytotoxic agents to cancer cells. It is comprised of four key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to azide-modified antibodies.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances hydrophilicity, improves solubility, and reduces aggregation of the ADC.

  • Valine-Citrulline (VC) dipeptide linker: A protease-cleavable linker that is stable in systemic circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment.

  • p-aminobenzyl carbamate (PAB): A self-immolative spacer that, following the cleavage of the VC linker, releases the active cytotoxic drug.

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.

The modular design of this linker-payload system allows for precise control over ADC construction and targeted drug release, making it a valuable tool in the development of next-generation cancer therapeutics.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential assembly of its constituent parts. The general workflow involves the synthesis of the VC-PAB-MMAE portion, the preparation of the DBCO-PEG4-acid linker, and their final coupling.

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH [1][2]

This protocol describes the synthesis of the protected dipeptide-spacer component.

  • Fmoc protection of L-citrulline: L-citrulline is reacted with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., sodium bicarbonate) in a mixed aqueous/organic solvent system to yield Fmoc-L-Citrulline.

  • Coupling of p-aminobenzyl alcohol (PABOH): The carboxylic acid of Fmoc-L-Citrulline is activated using a coupling agent such as HATU in the presence of a base like DIPEA, and then reacted with p-aminobenzyl alcohol to form Fmoc-Cit-PABOH.

  • Fmoc deprotection: The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a solution of piperidine in DMF to yield H-Cit-PABOH.

  • Dipeptide formation: The resulting amine is then coupled with Fmoc-Val-OSu to form the dipeptide, Fmoc-Val-Cit-PABOH. The product is typically purified by silica gel flash column chromatography.

Protocol 2: Synthesis of Fmoc-VC-PAB-MMAE and subsequent deprotection [3][4]

  • Coupling of MMAE: Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) are dissolved in anhydrous DMF. HOBt (1.0 equivalent) and pyridine are added to the solution. The reaction is stirred at room temperature and monitored by HPLC.

  • Purification: Upon completion, the crude product is purified by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE, which is then lyophilized.

  • Fmoc Deprotection: The purified Fmoc-Val-Cit-PAB-MMAE is dissolved in DMF, and piperidine (20 equivalents) is added. The mixture is stirred at room temperature for 20-30 minutes. The resulting NH₂-Val-Cit-PAB-MMAE is purified by reverse-phase HPLC.

Protocol 3: Synthesis of DBCO-PEG4-COOH

  • Starting Material: Commercially available DBCO-PEG4-amine or a similar amine-terminated DBCO-PEG4 derivative.

  • Reaction with a dicarboxylic anhydride: The amine-functionalized DBCO-PEG4 is reacted with a suitable dicarboxylic anhydride, such as succinic anhydride, in an aprotic solvent (e.g., DCM or DMF) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA). This reaction opens the anhydride ring and forms a carboxylic acid at the terminus of the PEG chain.

  • Work-up and Purification: The reaction mixture is typically acidified and extracted with an organic solvent. The product, DBCO-PEG4-COOH, is then purified by flash chromatography on silica gel.

Protocol 4: Final Coupling to form this compound

  • Activation of DBCO-PEG4-COOH: DBCO-PEG4-COOH is dissolved in an anhydrous solvent such as DMF. A coupling agent (e.g., HATU or HBTU, 1.0-1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents) are added, and the mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • Coupling Reaction: The purified NH₂-Val-Cit-PAB-MMAE, dissolved in anhydrous DMF, is added to the activated DBCO-PEG4-COOH solution. The reaction is allowed to proceed at room temperature for several hours to overnight and is monitored by HPLC.

  • Purification: The final product, this compound, is purified by reverse-phase preparative HPLC to yield a highly pure product, which is then typically lyophilized to a solid powder.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

dot

References

Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of DBCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the physicochemical properties of the antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-VC-PAB-MMAE, reveals critical insights for researchers, scientists, and drug development professionals. This technical guide synthesizes available data on its solubility in various solvents and its stability under different conditions, providing a foundation for its effective use in the synthesis of next-generation targeted therapeutics.

The this compound construct is a sophisticated assembly of a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1] Understanding its behavior in different chemical environments is paramount to ensuring the integrity and efficacy of the final ADC.

Solubility Profile

The solubility of this compound is a key consideration for its handling and use in conjugation reactions. The presence of the hydrophobic MMAE payload and the large, complex structure influences its solubility characteristics.[2] The PEG4 spacer is incorporated to enhance aqueous solubility and flexibility.[3][4]

Quantitative data on the solubility of this compound in a wide range of solvents is limited in publicly available literature. However, information from suppliers provides valuable guidance. The compound is readily soluble in several common organic solvents.

Table 1: Quantitative Solubility of this compound and Analogs in Organic Solvents

CompoundSolventSolubility
This compoundDimethyl sulfoxide (DMSO)150 mg/mL[5]
DBCO-(PEG)3-VC-PAB-MMAEDimethyl sulfoxide (DMSO)60 mg/mL[6]
DBCO-(PEG2-VC-PAB-MMAE)2Dimethyl sulfoxide (DMSO)100 mg/mL[7]
This compoundDichloromethane (DCM)Soluble[8]
This compoundDimethylformamide (DMF)Soluble[8]

It is important to note that hygroscopic DMSO can significantly impact the solubility of the product, and the use of newly opened DMSO is recommended.[5] For aqueous buffers, the solubility is expected to be low due to the hydrophobic nature of the MMAE payload.

Stability Characteristics

The stability of this compound is a multi-faceted issue, with the chemical lability of its constituent parts dictating its shelf-life and compatibility with various reaction and storage conditions. The compound is generally noted to be unstable in solution, and freshly prepared solutions are strongly recommended for conjugation reactions.[1][5][6][7]

Table 2: Stability and Storage Recommendations for this compound and Analogs

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 years
In Solvent-80°C6 monthsStored under nitrogen is recommended for similar compounds.[2]
In Solvent-20°C1 monthStored under nitrogen is recommended for similar compounds.[2]

Several components of the linker-payload contribute to its overall stability profile:

  • DBCO Group: The dibenzocyclooctyne group is susceptible to rearrangement under strongly acidic conditions, such as with 95% trifluoroacetic acid (TFA).[9] However, it is generally stable under the conditions typically used for bioconjugation. It is also important to avoid buffers containing azides or thiols during storage of DBCO-containing molecules.

  • Valine-Citrulline (VC) Linker: This dipeptide linker is designed to be cleaved by the lysosomal enzyme cathepsin B, releasing the MMAE payload inside target cells.[4][] While stable in human plasma, the VC linker has been shown to be susceptible to premature enzymatic cleavage by carboxylesterase in mouse plasma.[11]

  • MMAE Payload: The stability of the MMAE drug itself is crucial for the potency of the ADC.

Experimental Protocols

Detailed experimental protocols for the direct quantitative analysis of the solubility and stability of the standalone this compound are not widely published. However, established methodologies for peptides, hydrophobic compounds, and antibody-drug conjugates can be adapted for this purpose.

Protocol 1: Determination of Solubility in Various Solvents

This protocol outlines a general procedure for assessing the solubility of this compound.

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble, such as DMSO.

  • Serial Dilutions: In separate vials, add a known volume of the solvent to be tested (e.g., water, phosphate-buffered saline at different pH values, ethanol, acetonitrile).

  • Addition of Compound: Add increasing aliquots of the concentrated stock solution to each vial.

  • Equilibration: Vortex each vial vigorously and allow it to equilibrate for a set period (e.g., 30 minutes).[12]

  • Centrifugation: Centrifuge the vials to pellet any undissolved compound.[12]

  • Analysis: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Solubility Determination: The highest concentration at which no precipitate is observed after centrifugation is considered the solubility in that solvent.

G cluster_prep Sample Preparation cluster_exp Solubility Experiment cluster_analysis Analysis prep_stock Prepare concentrated stock in DMSO add_compound Add increasing amounts of stock to test solvents prep_stock->add_compound prep_solvent Aliquot test solvents (e.g., water, PBS, ethanol) prep_solvent->add_compound equilibrate Vortex and equilibrate add_compound->equilibrate centrifuge Centrifuge to pellet undissolved compound equilibrate->centrifuge analyze Analyze supernatant concentration by RP-HPLC centrifuge->analyze determine Determine highest soluble concentration analyze->determine

Experimental workflow for solubility determination.
Protocol 2: Assessment of Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time and at different temperatures.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMSO, PBS pH 7.4) at a known concentration.

  • Incubation: Aliquot the solution into multiple vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

  • Quenching (if necessary): If the degradation is rapid, the reaction may need to be quenched, for example, by freezing the sample immediately at -80°C.

  • Analysis: Analyze the samples by a stability-indicating analytical method, such as RP-HPLC or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the percentage of the intact this compound remaining at each time point and temperature. Identify and quantify any major degradation products.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare solution of known concentration in test solvent incubate_t1 Incubate at Temp 1 (e.g., 4°C) prep_solution->incubate_t1 incubate_t2 Incubate at Temp 2 (e.g., 25°C) prep_solution->incubate_t2 incubate_t3 Incubate at Temp 3 (e.g., 37°C) prep_solution->incubate_t3 time_points Collect aliquots at various time points incubate_t1->time_points incubate_t2->time_points incubate_t3->time_points analyze_hplc Analyze by RP-HPLC/LC-MS time_points->analyze_hplc quantify Quantify remaining intact compound and degradation products analyze_hplc->quantify

Workflow for assessing the stability of this compound.

Logical Relationships in Stability Assessment

The stability of the this compound linker-payload is influenced by several interconnected factors. Understanding these relationships is crucial for troubleshooting and optimizing its use.

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_outcome Outcome Solvent Solvent (Aqueous vs. Organic) Hydrolysis Hydrolysis of Linker Solvent->Hydrolysis pH pH pH->Hydrolysis DBCO_Rearrangement DBCO Rearrangement pH->DBCO_Rearrangement Temperature Temperature Temperature->Hydrolysis Enzymes Enzymes (e.g., Esterases) Enzymatic_Cleavage Enzymatic Cleavage of VC Enzymes->Enzymatic_Cleavage Loss_of_Integrity Loss of Structural Integrity Hydrolysis->Loss_of_Integrity DBCO_Rearrangement->Loss_of_Integrity Premature_Release Premature Payload Release Enzymatic_Cleavage->Premature_Release Loss_of_Integrity->Premature_Release

Factors influencing the stability of this compound.

Conclusion

The this compound linker-payload is a powerful tool in the development of targeted cancer therapies. While it offers the advantages of site-specific conjugation and controlled drug release, its solubility and stability require careful consideration. It is highly soluble in organic solvents like DMSO but is known to be unstable in solution, necessitating the use of freshly prepared solutions. The valine-citrulline linker is a key component for intracellular drug release but can be susceptible to premature enzymatic cleavage in certain preclinical models. By understanding these physicochemical properties and employing robust analytical methods, researchers can effectively harness the potential of this advanced ADC linker-payload. Further studies to generate more comprehensive quantitative solubility and stability data in a wider range of pharmaceutically relevant solvents and buffer systems would be of significant value to the drug development community.

References

A Technical Guide to the Research Applications of DBCO-PEG4-VC-PAB-MMAE for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary research applications of DBCO-PEG4-VC-PAB-MMAE, a pre-eminent drug-linker conjugate for the development of next-generation antibody-drug conjugates (ADCs). We will explore its core components, mechanism of action, and present a synthesis of quantitative data from key studies. Detailed experimental protocols are provided to facilitate the practical application of this technology in a research setting.

Introduction to this compound

This compound is a sophisticated, ready-to-use chemical entity designed for the site-specific conjugation of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to a monoclonal antibody (mAb) or other targeting moieties.[1][2] It comprises four key functional units:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables covalent conjugation to azide-modified antibodies via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, preserving the integrity of the antibody.[3][4]

  • Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the drug-linker, which can improve the pharmacokinetic profile and reduce aggregation of the resulting ADC.[2]

  • Valine-Citrulline (VC) Linker: A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[5] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, thereby minimizing systemic toxicity.[1]

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following the enzymatic cleavage of the VC linker, spontaneously releases the unmodified MMAE payload into the cytoplasm of the target cell.[6]

  • Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells.[2][7]

The rational design of this drug-linker system addresses the critical requirements for a successful ADC: targeted delivery, stability in circulation, and controlled intracellular release of the cytotoxic payload.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound is contingent on a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Receptor Tumor-Specific Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage 4. Enzymatic Cleavage Release PAB Self-Immolation & MMAE Release Cleavage->Release Tubulin Tubulin Polymerization Inhibition Release->Tubulin 5. Payload Release Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of a this compound based ADC.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies utilizing ADCs constructed with this compound.

Table 1: In Vitro Cytotoxicity of Trastuzumab-DBCO-PEG4-VC-PAB-MMAE
Cell LineTarget AntigenADC IC₅₀ (ng/mL)Unconjugated AntibodyFree MMAEReference
BT-474 HER2 (High)~10No significant cytotoxicityPotent cytotoxicity[8]
SKOV3 HER2Similar to control ADCNo significant cytotoxicityPotent cytotoxicity[9]
Table 2: In Vivo Efficacy of Trastuzumab-DBCO-PEG4-VC-PAB-MMAE in BT-474 Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth InhibitionOutcomeReference
Vehicle Control N/A0%Progressive tumor growth[8]
Trastuzumab-DBCO-MMAE 10>100%Tumor eradication[8]
Trastuzumab-DBCO-MMAE 3SignificantDose-dependent inhibition[8]
T-DM1 (Kadcyla®) 15>100%Tumor eradication[8]
Table 3: ADC Characterization
AntibodyConjugation MethodAchieved DARReference
Trastuzumab Glyco-engineering & SPAAC~4.0[8]
Cetuximab Glyco-engineering & SPAAC1.3 - 2.5[9]
Trastuzumab Glyco-engineering & SPAAC1.3 - 2.5[9]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis and evaluation of an ADC using this compound.

General Workflow for ADC Synthesis and Characterization

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization node1 1. Antibody Azide Functionalization (e.g., Glyco-engineering) node2 2. This compound Conjugation (SPAAC) node1->node2 node3 3. Purification (e.g., Protein A Chromatography) node2->node3 node4 4. DAR Determination (HIC-HPLC, LC-MS) node3->node4 node5 5. In Vitro Cytotoxicity Assay (e.g., MTT Assay) node4->node5 node6 6. In Vivo Efficacy Study (Xenograft Model) node5->node6

Caption: General workflow for ADC synthesis and characterization.

Protocol for Site-Specific Antibody-Azide Functionalization (Glyco-engineering)

This protocol is adapted from methodologies described for generating site-specific ADCs.[8][10]

  • Enzymatic Deglycosylation: Treat the antibody (e.g., Trastuzumab) with an endoglycosidase such as EndoS2 to remove the native N-glycans.

  • Transglycosylation with Azido-Sugar: In a one-pot reaction, perform transglycosylation using an appropriate glycosyltransferase and an azido-functionalized sugar substrate (e.g., azido-ManGlcNAc oxazoline). This will introduce an azide group at a specific glycosylation site.

  • Purification: Purify the azido-functionalized antibody using Protein A affinity chromatography to remove enzymes and excess reagents.

  • Characterization: Confirm the introduction of the azide group and the integrity of the antibody using techniques like SDS-PAGE and mass spectrometry.

Protocol for SPAAC "Click" Conjugation

This protocol outlines the copper-free click chemistry reaction between the azido-antibody and the DBCO-drug-linker.[8]

  • Reagent Preparation: Dissolve this compound in a suitable organic solvent like DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • To the purified azido-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4), add a molar excess (typically 5-20 equivalents) of the this compound solution.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.

  • Purification of ADC:

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Further purification can be achieved using Protein A affinity chromatography.

    • The final ADC should be buffer-exchanged into a formulation buffer (e.g., PBS).

Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of drug-loaded species.[1][11]

  • Instrumentation: A biocompatible HPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% A to 100% B over approximately 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Peaks corresponding to the unconjugated antibody (DAR=0) and different drug-loaded species (DAR=2, DAR=4, etc.) will be resolved based on their increasing hydrophobicity.

    • Calculate the area of each peak.

    • The average DAR is calculated as the weighted average of the peak areas:

      • Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the potency of the ADC on cancer cell lines.[12][13]

  • Cell Seeding: Seed target (antigen-positive, e.g., BT-474) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in cell culture medium. Add the treatments to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

This compound has emerged as a powerful and versatile tool for the construction of homogeneous and highly potent antibody-drug conjugates. Its design leverages the specificity of copper-free click chemistry for site-specific conjugation and a well-characterized, protease-cleavable linker system for controlled intracellular drug release. The preclinical data presented in this guide demonstrate the potential of ADCs constructed with this drug-linker to achieve significant anti-tumor efficacy. The detailed protocols provided herein offer a framework for researchers to apply this technology in their own drug development programs, paving the way for the next generation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of DBCO-PEG4-VC-PAB-MMAE to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to target cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities.

This document provides a detailed protocol for the conjugation of a DBCO-PEG4-VC-PAB-MMAE drug-linker to a monoclonal antibody. The conjugation strategy is based on the highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1] This method involves a two-step process:

  • Antibody Modification: Introduction of an azide functional group onto the monoclonal antibody.

  • Conjugation: Reaction of the azide-modified antibody with the dibenzocyclooctyne (DBCO)-containing drug-linker, this compound.

The this compound linker system incorporates several key features:

  • DBCO: A strained alkyne that reacts specifically with azides without the need for a cytotoxic copper catalyst.[2]

  • PEG4: A polyethylene glycol spacer that enhances solubility and reduces aggregation of the resulting ADC.

  • VC-PAB: A cathepsin B-cleavable valine-citrulline dipeptide linker coupled with a p-aminobenzyl alcohol (PAB) self-immolative spacer, designed for controlled release of the cytotoxic payload, monomethyl auristatin E (MMAE), within the target cell.

  • MMAE: A potent anti-mitotic agent that inhibits tubulin polymerization.

Following the conjugation protocol, methods for the purification and characterization of the resulting ADC are provided, with a focus on determining the drug-to-antibody ratio (DAR), purity, and aggregation state.

Experimental Workflow

The overall process for generating and characterizing the ADC is outlined below.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) azide_mod Azide Modification (e.g., with Azide-PEG-NHS ester) mAb->azide_mod 1. Modification azide_mAb Azide-Modified mAb azide_mod->azide_mAb spaac SPAAC Reaction (Click Chemistry) azide_mAb->spaac 2. Conjugation drug_linker This compound drug_linker->spaac raw_adc Crude ADC Mixture spaac->raw_adc purification Purification (e.g., SEC or HIC) raw_adc->purification 3. Purification purified_adc Purified ADC purification->purified_adc dar_analysis DAR Analysis (UV/Vis, HIC, RP-HPLC) purified_adc->dar_analysis 4. Characterization purity_analysis Purity & Aggregation (SEC) purified_adc->purity_analysis final_adc Characterized ADC dar_analysis->final_adc purity_analysis->final_adc

Fig. 1: Experimental workflow for ADC production and characterization.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS ester

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., PD-10) or Size Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) system

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • UV/Vis Spectrophotometer and quartz cuvettes

Step 1: Azide Modification of the Monoclonal Antibody

This protocol describes the modification of the antibody with azide groups by targeting primary amines (e.g., lysine residues) using an NHS ester.

  • Antibody Preparation:

    • Ensure the mAb is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO immediately before use.

  • Modification Reaction:

    • Add a 5- to 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove the excess azide reagent and by-products using a desalting column or SEC.

    • The purified azide-modified antibody is now ready for conjugation.

Step 2: Conjugation of this compound to Azide-Modified Antibody

This protocol details the SPAAC reaction between the azide-modified antibody and the DBCO-containing drug-linker.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. The compound may be unstable in solution, so fresh preparation is recommended.[3]

  • Conjugation Reaction:

    • To the purified azide-modified antibody solution, add the this compound stock solution. A molar excess of 1.5- to 10-fold of the drug-linker is recommended to drive the reaction.[4][5]

    • The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[2][4] The reaction progress can be monitored by analytical chromatography (e.g., HIC).

Step 3: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unreacted drug-linker and other impurities. SEC and HIC are common methods.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing unconjugated small molecule drug-linkers.[6][7]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the crude ADC mixture onto the column.

    • Collect fractions corresponding to the high molecular weight ADC, separating it from the low molecular weight impurities.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. Since the drug-linker is hydrophobic, ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity, allowing for their separation.[8][9][10] This method can be used to isolate ADCs with a specific drug load.[11][12][13][14]

    • Equilibrate the HIC column with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[15]

    • Adjust the salt concentration of the ADC sample to match the equilibration buffer.

    • Load the sample and elute with a decreasing salt gradient.

    • Collect fractions corresponding to the desired ADC species.

ADC Characterization Protocols

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that affects the ADC's efficacy and safety.[16]

  • UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR.[3][16][17] It requires that the antibody and the drug have distinct maximum absorbance wavelengths.[]

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of MMAE.

    • Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.

    • The DAR is the molar ratio of the drug to the antibody.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for determining the DAR and drug-load distribution for ADCs.[10][19] The different drug-loaded species are separated based on their increasing hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.[8][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method involves the reduction of the ADC to separate the light and heavy chains. The weighted average DAR is calculated from the peak areas of the drug-loaded and unloaded chains.[8][9]

Analysis of Purity and Aggregation
  • Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates and fragments in ADC preparations.[20][21][22][23]

    • Inject the purified ADC onto an SEC column.

    • The chromatogram will show a main peak for the monomeric ADC and potentially smaller peaks at earlier retention times for aggregates (e.g., dimers) and at later retention times for fragments.

    • The percentage of aggregates, monomer, and fragments can be calculated from the respective peak areas.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and characterization methods.

Table 1: Recommended Reaction Conditions for Conjugation

ParameterAntibody Azide ModificationSPAAC Conjugation
Antibody Concentration 2-10 mg/mL1-10 mg/mL[2][24]
Molar Excess of Reagent 5- to 20-fold excess of Azide-PEG-NHS ester1.5- to 10-fold excess of DBCO-drug-linker[4][5]
Reaction Temperature Room TemperatureRoom Temperature or 4°C[2][4]
Reaction Time 1-2 hours4-12 hours (RT) or overnight (4°C)[2][4]
Solvent <10% DMSO in aqueous buffer<10% DMSO in aqueous buffer[24]

Table 2: Comparison of ADC Characterization Techniques

TechniquePrincipleInformation ProvidedAdvantages
UV/Vis Spectroscopy Measures absorbance at different wavelengthsAverage DAR[3][17]Simple, rapid, and convenient[16]
SEC Separation based on molecular sizePurity, aggregation, and fragmentation levels[20][22]Standard method for size variants, non-denaturing[23]
HIC Separation based on hydrophobicityAverage DAR and drug-load distribution[8][9]Mild, non-denaturing conditions; resolves different drug-loaded species[]
RP-HPLC Separation based on hydrophobicity under denaturing conditionsAverage DAR[8][9]Orthogonal method to HIC for DAR determination
LC-MS Separation by chromatography followed by mass determinationPrecise mass of different ADC species, confirms conjugationHigh resolution and accuracy, provides detailed structural information

Mechanism of Action

The mechanism of action for an MMAE-based ADC involves several steps, from binding to the target cell to the induction of apoptosis.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC (mAb-Linker-MMAE) receptor Target Antigen on Cancer Cell adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking cleavage Linker Cleavage (by Cathepsin B) lysosome->cleavage 4. Proteolytic Cleavage mmae Free MMAE cleavage->mmae 5. Payload Release tubulin Tubulin Dimers mmae->tubulin 6. Tubulin Binding microtubules Microtubule Disruption tubulin->microtubules 7. Inhibition of Polymerization apoptosis Cell Cycle Arrest & Apoptosis microtubules->apoptosis 8. Cell Death

Fig. 2: Mechanism of action of an MMAE-based ADC.

References

Optimal Reaction Conditions for DBCO-Azide Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing DBCO-azide click chemistry, a cornerstone of bioorthogonal conjugation. The information compiled herein is intended to guide researchers in optimizing their experimental design for efficient and specific biomolecule modification.

Introduction to DBCO-Azide Click Chemistry

Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, enabling the covalent ligation of azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst.[1][2] The resulting triazole linkage is highly stable, making this chemistry ideal for a wide range of applications in drug development, diagnostics, and fundamental biological research.[1]

Key Features of DBCO-Azide Click Chemistry:

  • Biocompatible: The absence of a copper catalyst makes it suitable for use in living cells and whole organisms.[1]

  • Highly Efficient: The reaction exhibits fast kinetics and provides high conjugation yields.[1]

  • Bioorthogonal: DBCO and azide groups are abiotic and do not cross-react with native biological functionalities, ensuring high specificity.[1]

  • Stable Conjugates: The formation of a stable triazole bond ensures the integrity of the final product.[1]

Quantitative Data for DBCO-Azide Reactions

The efficiency of the DBCO-azide cycloaddition is influenced by several factors, including the specific structures of the DBCO and azide reactants, solvent composition, pH, and temperature. The following tables summarize key quantitative data to inform the optimization of reaction conditions.

Table 1: Second-Order Rate Constants for DBCO-Azide Reactions

DBCO ReactantAzide ReactantSecond-Order Rate Constant (k₂)Solvent/Conditions
DBCOBenzyl Azide0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[3]
DBCOPhenyl Azide0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[3]
DBCO-PEG4-acidAzide-PEG4-acid2.1 ± 0.2 L mol⁻¹ s⁻¹PBS, pH 7.4, 37°C[4]
DBCO8-azidoadenosine 5′-triphosphate0.07 M⁻¹s⁻¹ACN/H₂O (3:1)[5]

Table 2: Summary of Optimal Reaction Conditions

ParameterRecommended ConditionsNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 4:1[6][7]The more abundant or less critical component should be in excess. For antibody labeling, a 20-30 fold molar excess of DBCO-NHS ester to the antibody is often used for the initial activation step.[7][8]
Temperature 4°C to 37°C[2]Higher temperatures generally increase the reaction rate. For sensitive biomolecules, reactions can be performed at 4°C overnight.[7][9]
Reaction Time 2 to 24 hours[2][6]Dependent on reactant concentrations and temperature. Reactions can be extended up to 48 hours to maximize yield.[6]
pH 7.0 - 9.0[6]The reaction is efficient in a broad physiological pH range.
Solvent Aqueous buffers (e.g., PBS, HEPES)[6]For reagents with poor aqueous solubility, a water-miscible organic co-solvent like DMSO or DMF can be used. The final concentration of the organic solvent should typically be kept below 20% to prevent protein precipitation.[8][9] Crucially, avoid buffers containing sodium azide (NaN₃) as it will react with the DBCO group. [9]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation

This protocol outlines a general workflow for the conjugation of a DBCO-activated molecule to an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic Co-solvent (if required, e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized and azide-functionalized molecules in the chosen reaction buffer to the desired concentrations.

    • If using an organic co-solvent to dissolve a poorly soluble reagent, add it to the aqueous reaction mixture slowly while vortexing. Ensure the final organic solvent concentration is as low as possible (ideally <20%).[8][9]

  • Reaction Incubation:

    • Mix the DBCO and azide solutions at the desired molar ratio (e.g., 1.5 to 4-fold excess of one reactant).[6][7]

    • Incubate the reaction mixture at a suitable temperature. For many applications, incubation for 2-12 hours at room temperature or overnight at 4°C is sufficient.[2][9]

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 310 nm.[9]

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[2]

  • Characterization and Storage:

    • Characterize the purified conjugate using techniques like SDS-PAGE (for proteins, a band shift indicates successful conjugation), mass spectrometry, or UV-Vis spectroscopy.[9]

    • Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

Protocol 2: Antibody Labeling with DBCO-NHS Ester and Subsequent Conjugation

This two-part protocol details the activation of an antibody with a DBCO-NHS ester followed by its conjugation to an azide-modified molecule.

Part A: Antibody Activation with DBCO-NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[9]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 100 mM glycine or 1 M Tris-HCl, pH 8.0)[8][9]

  • Spin desalting column

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare DBCO-NHS Ester Solution: Freshly prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[7]

  • Activation Reaction:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[7][8]

    • Ensure the final DMSO/DMF concentration in the reaction mixture is below 20%.[8]

    • Incubate for 30-60 minutes at room temperature.[8][9]

  • Quench the Reaction: Add the quenching solution to the reaction mixture and incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[8][9]

  • Purification: Remove excess DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with the desired buffer (e.g., PBS).[8] The DBCO-functionalized antibody is now ready for conjugation. It can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[7]

Part B: Conjugation of DBCO-Antibody to an Azide-Molecule

Procedure:

  • Reaction Setup: Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule in PBS or a similar buffer.[7][9]

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.[9]

  • Validation and Purification:

    • Validate the formation of the antibody conjugate using SDS-PAGE, where a higher molecular weight band should be observed.[9]

    • Purify the conjugate to remove unreacted azide molecules using liquid chromatography (e.g., size-exclusion or ion-exchange HPLC).[7][9]

Visualizations

DBCO-Azide Reaction Mechanism

cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Product DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide Azide->Triazole Strain-Promoted [3+2] Cycloaddition

Caption: The reaction mechanism of DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Metabolic Labeling and Bioorthogonal Conjugation

Caption: A generalized workflow for metabolic labeling of cells with an azide reporter followed by detection via DBCO-azide click chemistry.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of DBCO-PEG4-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The DBCO-PEG4-VC-PAB-MMAE is a sophisticated drug-linker system designed for this purpose. It comprises a monoclonal antibody (conjugated via the DBCO group in a click chemistry reaction), a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (VC) linker, a self-emmolative para-aminobenzyl (PAB) spacer, and the potent microtubule-inhibiting payload, monomethyl auristatin E (MMAE).[1][]

Accurate and reproducible in vitro cytotoxicity assays are crucial for the preclinical evaluation of these ADCs, providing essential data on their potency, specificity, and mechanism of action.[3][4] This document offers detailed protocols for conducting monoculture cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50) and for assessing the "bystander effect," a key feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE.[5][6]

Mechanism of Action

The therapeutic action of a this compound ADC is a multi-step process that begins with the specific binding of the antibody to a tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[6] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker.[][7] This cleavage releases the MMAE payload, which can then diffuse into the cytoplasm.

Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization.[1][7] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[8][9] Furthermore, the cell-permeable nature of MMAE allows it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.[6]

Data Presentation: In Vitro Cytotoxicity of vc-MMAE ADCs

The following table summarizes representative IC50 values for ADCs utilizing a vc-MMAE linker-payload system against various HER2-positive cancer cell lines. These values demonstrate the potent and antigen-dependent cytotoxicity of such ADCs.

Cell LineHER2 StatusADCIC50 (pM)Reference
SK-BR-3PositiveZHER2:2891-Fc-MMAE134[10]
MDA-MB-453PositiveZHER2:2891-Fc-MMAE1900[10]
T-47-DNegativeZHER2:2891-Fc-MMAE45700[10]
MDA-MB-231NegativeZHER2:2891-Fc-MMAE98200[10]

Experimental Protocols

I. Monoculture Cytotoxicity Assay using MTT

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of a this compound ADC. The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[11]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound ADC

  • Unconjugated antibody (as a control)

  • Free MMAE payload (as a control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3][11]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium.[3]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

    • Incubate the plate for a duration appropriate for the ADC's mechanism of action (typically 72-96 hours for tubulin inhibitors like MMAE).[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[3]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[5]

II. Bystander Effect Assay (Co-culture Method)

This protocol is designed to evaluate the bystander killing ability of the ADC by co-culturing antigen-positive and antigen-negative cells.[5]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, stably transfected with a fluorescent protein (e.g., GFP)[5]

  • All materials listed for the monoculture cytotoxicity assay

Procedure:

  • Cell Seeding:

    • Harvest and count both Ag+ and Ag- (GFP-expressing) cells.

    • Seed the cells in a 96-well plate at a total density of 10,000 cells/well in 100 µL of complete medium. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.[13] Include control wells with only Ag- cells.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]

  • ADC Treatment:

    • Prepare dilutions of the ADC at concentrations determined from the monoculture assay (typically above the IC90 for the Ag+ cells and below the IC50 for the Ag- cells).[5]

    • Add 100 µL of the diluted ADC to the co-culture wells and the Ag- only control wells.

    • Incubate for 72-96 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader.

    • Alternatively, use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) populations separately.

    • Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture control at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis cell_culture Cell Culture (Ag+ and Ag- cells) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding adc_prep Prepare ADC Dilutions treatment Add ADC to Cells adc_prep->treatment cell_seeding->treatment incubation Incubate (72-96h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization absorbance Read Absorbance (570nm) solubilization->absorbance viability_calc Calculate % Viability absorbance->viability_calc ic50_calc Determine IC50 viability_calc->ic50_calc

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

mmae_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_bystander Bystander Effect adc This compound ADC antigen Tumor Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking mmae Free MMAE lysosome->mmae Linker Cleavage tubulin Tubulin Polymerization mmae->tubulin Inhibition bystander_cell Neighboring Cell mmae->bystander_cell Diffusion arrest G2/M Cell Cycle Arrest tubulin->arrest apoptosis Apoptosis arrest->apoptosis bystander_apoptosis Apoptosis bystander_cell->bystander_apoptosis

Caption: Mechanism of action of a vc-PAB-MMAE ADC.

References

Application Notes and Protocols for Developing In Vivo Xenograft Models for Testing MMAE-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and utilization of in vivo xenograft models to evaluate the efficacy and safety of Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs).

Introduction to MMAE-Based ADCs and Xenograft Models

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[][2] MMAE, a synthetic antineoplastic agent, is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Due to its high toxicity, MMAE is delivered to cancer cells via a monoclonal antibody that targets a specific tumor-associated antigen.[][3] The linker connecting the antibody and MMAE is designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cancer cell.[3][5]

In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for the preclinical evaluation of ADC efficacy and toxicity.[6][7][8] These models allow for the assessment of an ADC's anti-tumor activity in a living organism, providing valuable data on pharmacokinetics, pharmacodynamics, and potential side effects.[7][9] Both cell line-derived xenografts (CDX), using established cancer cell lines, and patient-derived xenografts (PDX), using tumor tissue directly from patients, are valuable tools in this process.[2][8]

Core Principles and Considerations

Successful development of xenograft models for testing MMAE-based ADCs requires careful consideration of several factors:

  • Target Antigen Expression: The chosen cell line or patient-derived tumor must express the target antigen of the ADC's monoclonal antibody.

  • Cell Line Selection: In vitro characterization of cell lines for sensitivity to both the naked antibody and free MMAE is crucial.[10]

  • Animal Model Selection: The choice of immunodeficient mouse strain (e.g., nude, SCID, NSG) depends on the tumor model and the need to evaluate the role of the immune system.[7][11]

  • ADC Administration: The route of administration (typically intravenous) and dosing schedule must be carefully optimized.

  • Efficacy Endpoints: Tumor growth inhibition, tumor regression, and overall survival are key parameters to measure efficacy.[6][12]

  • Toxicity Monitoring: Close observation of animal well-being, including body weight changes and clinical signs of toxicity, is essential.[13][14][15] Common toxicities associated with MMAE include neutropenia and peripheral neuropathy.[13][14]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Development

This protocol outlines the steps for establishing a subcutaneous CDX model.

Materials:

  • Selected cancer cell line (e.g., BT-474 for HER2-positive breast cancer, Karpas-299 for CD30-positive lymphoma)

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to achieve the required number of cells for implantation.

  • Cell Preparation: Harvest the cells and resuspend them in a sterile solution, such as phosphate-buffered saline (PBS) or serum-free medium. A mixture with Matrigel can enhance tumor take rate and growth.

  • Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of the immunodeficient mice.[16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Protocol 2: Administration of MMAE-Based ADC

Materials:

  • MMAE-based ADC

  • Vehicle control (e.g., sterile PBS)

  • Sterile syringes and needles for intravenous injection

Procedure:

  • ADC Preparation: Reconstitute and dilute the MMAE-based ADC and vehicle control to the desired concentrations according to the manufacturer's instructions.

  • Dosing: Administer the ADC or vehicle control to the mice, typically via intravenous (IV) injection into the tail vein. The dosing schedule can vary (e.g., once, or multiple times a week).

  • Monitoring: Observe the animals closely for any immediate adverse reactions following injection.

Protocol 3: Efficacy and Toxicity Assessment

Procedure:

  • Tumor Measurement: Continue to measure tumor volumes throughout the study.

  • Body Weight: Monitor and record the body weight of each animal two to three times per week as an indicator of general health and toxicity.[12]

  • Clinical Observations: Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, and fur texture.

  • Endpoint: At the end of the study (defined by tumor size limits, a specific time point, or signs of excessive toxicity), euthanize the animals.

  • Data Analysis: Analyze the data to determine the anti-tumor efficacy of the ADC, often expressed as tumor growth inhibition (TGI) or tumor regression. Survival curves can also be generated.[16]

  • Optional Analyses: For more detailed analysis, tumors and major organs can be collected for histopathology, and blood samples can be taken for hematology and clinical chemistry analysis to assess toxicity.[15]

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Example of Cell Lines Used in MMAE-Based ADC Xenograft Models

Cell LineCancer TypeTarget AntigenReference
NCI-N87Gastric CarcinomaHER2[12]
SK-BR-3Breast CancerHER2[17]
BT-474Breast CancerHER2
Karpas-299Anaplastic Large Cell LymphomaCD30
MCF-7Breast Cancer-[18]
MDA-MB-468Triple-Negative Breast Cancer-[19][20]
NCI-H69Small Cell Lung CancerCD56[21]
NCI-H526Small Cell Lung CancerCD56[21]

Table 2: Example of In Vivo Efficacy Data for an MMAE-Based ADC

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Q3D x 31500 ± 250--2 ± 1.5
Naked Antibody10Q3D x 31350 ± 20010-3 ± 2.0
MMAE-ADC5Q3D x 3250 ± 5083-8 ± 3.0
MMAE-ADC10Q3D x 350 ± 1597-15 ± 4.5

Data are representative and should be replaced with actual experimental results.

Visualizations

Mechanism of Action of MMAE-Based ADCs

MMAE_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MMAE-ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption MMAE->Microtubules 5. Tubulin Polymerization Inhibition Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Xenograft_Workflow start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. ADC Administration randomization->treatment monitoring 6. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint & Data Collection monitoring->endpoint analysis 8. Data Analysis & Reporting endpoint->analysis end End analysis->end MMAE_Apoptosis_Pathway MMAE Free MMAE Tubulin Tubulin Dimers Microtubule Microtubule Polymerization MMAE->Microtubule Inhibition Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., Caspase Activation) G2M_Arrest->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

References

Application Notes and Protocols for the Characterization of DBCO-PEG4-VC-PAB-MMAE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of antibody-drug conjugates (ADCs) incorporating the DBCO-PEG4-VC-PAB-MMAE linker-payload. This document is intended to guide researchers in confirming the identity, purity, and stability of their ADC constructs.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The this compound system utilizes a copper-free click chemistry handle (DBCO) for site-specific conjugation, a polyethylene glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (VC) linker, a self-immolative para-aminobenzyl alcohol (PAB) group, and the potent antimitotic agent monomethyl auristatin E (MMAE).[1][2][3]

Thorough analytical characterization is critical to ensure the safety and efficacy of these complex biomolecules. Key quality attributes that require assessment include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the identification of conjugation sites, and the quantification of unconjugated antibody and free drug-linker.[4][5] This document outlines the primary analytical methods for robust characterization of this compound ADCs.

Analytical Workflow Overview

The comprehensive characterization of a this compound ADC involves a multi-faceted approach. The following diagram illustrates a typical analytical workflow, integrating various techniques to assess different critical quality attributes of the conjugate.

ADC Characterization Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Detailed Structural Analysis cluster_3 Impurity and Stability Analysis ADC Sample ADC Sample UV_Vis UV/Vis Spectroscopy ADC Sample->UV_Vis Determine Concentration HIC Hydrophobic Interaction Chromatography (HIC) ADC Sample->HIC Assess DAR Distribution RP_HPLC_intact Intact Mass Analysis (Native MS or RP-HPLC-MS) ADC Sample->RP_HPLC_intact Confirm Intact Mass & Average DAR Reduction Reduction (e.g., DTT) ADC Sample->Reduction Digestion Proteolytic Digestion (e.g., Trypsin) ADC Sample->Digestion SEC Size Exclusion Chromatography (SEC) ADC Sample->SEC Quantify Aggregates Free_Drug_Analysis Free Drug Quantification (LC-MS/MS) ADC Sample->Free_Drug_Analysis Measure Free Payload RP_HPLC_reduced Reduced Mass Analysis (RP-HPLC-MS) Reduction->RP_HPLC_reduced Determine Light & Heavy Chain Drug Load Peptide_Mapping Peptide Mapping (LC-MS/MS) Digestion->Peptide_Mapping Identify Conjugation Sites & PTMs

Caption: Analytical workflow for ADC characterization.

Linker-Payload Structure and Cleavage Mechanism

The this compound linker system is designed for stability in circulation and efficient payload release within the target cell. The valine-citrulline dipeptide is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[6][7] Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction to release the active MMAE payload.

Linker Cleavage Mechanism ADC Antibody-DBCO-PEG4-VC-PAB-MMAE Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome ADC in Lysosome Internalization->Lysosome Cleavage Cleavage of VC Linker Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Enzymatic Action Intermediate Antibody-DBCO-PEG4-VC-PAB-NH-MMAE (Unstable Intermediate) Cleavage->Intermediate SelfImmolation 1,6-Self Immolation Intermediate->SelfImmolation MMAE Free MMAE (Active Payload) SelfImmolation->MMAE Byproduct Byproduct SelfImmolation->Byproduct

Caption: Linker cleavage and payload release.

Experimental Protocols and Data Presentation

Determination of Average DAR by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC at two wavelengths, typically 280 nm (for the antibody) and a wavelength corresponding to the absorbance maximum of the drug-linker.[5][]

Protocol:

  • Sample Preparation: Prepare the ADC sample in a suitable buffer (e.g., PBS).

  • Blank Measurement: Use the same buffer to zero the spectrophotometer.

  • Absorbance Reading: Measure the absorbance of the ADC solution at 280 nm and the specific wavelength for the DBCO-linker-MMAE construct.

  • Calculation: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker at both wavelengths to solve a set of simultaneous equations and determine the molar concentrations of the antibody and the payload. The average DAR is the ratio of these concentrations.[5]

Data Presentation:

ParameterValue
ADC Concentration (mg/mL)User Input
Absorbance at 280 nmMeasured Value
Absorbance at Payload λmaxMeasured Value
Calculated Average DAR Result
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since each conjugated MMAE molecule increases the overall hydrophobicity, HIC can resolve species with different numbers of drug molecules (DAR 0, 2, 4, etc.), allowing for the determination of the average DAR and the distribution of drug-loaded species.[9][10]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Gradient: Run a decreasing salt gradient (e.g., 0-100% B over 30 minutes).

  • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each species. The average DAR is calculated as the weighted average of the peak areas.[]

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 0 (Unconjugated)ValueValue
DAR 2ValueValue
DAR 4ValueValue
.........
Calculated Average DAR Result
Mass Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of ADCs, providing information on the intact mass, average DAR, and, through peptide mapping, the specific sites of conjugation.[11][12]

Protocol 1: Intact Mass Analysis (Native MS)

  • Instrumentation: A mass spectrometer capable of native MS (e.g., Q-TOF).

  • Sample Preparation: Buffer exchange the ADC into a volatile buffer such as ammonium acetate.

  • MS Analysis: Infuse the sample under non-denaturing conditions. The resulting mass spectrum will show a distribution of peaks corresponding to the different DAR species.[13]

  • Data Analysis: Deconvolute the mass spectrum to obtain the masses of the different species and calculate the average DAR.

Protocol 2: Reduced Mass Analysis (RP-HPLC-MS)

  • Instrumentation: LC-MS system (e.g., UHPLC coupled to a Q-TOF).

  • Sample Preparation: Reduce the ADC using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.

  • LC Separation: Separate the reduced chains using a reversed-phase column (e.g., C4) with an acetonitrile/water gradient containing formic acid.

  • MS Analysis: The eluent is directly introduced into the mass spectrometer for mass determination of the light and heavy chains with different drug loads.

  • Data Analysis: Calculate the average DAR based on the relative abundance and drug load of each chain.[14]

Data Presentation:

MethodAnalyteMeasured Mass (Da)Drug LoadRelative Abundance (%)
Native MSIntact ADCValue0Value
Intact ADCValue2Value
Intact ADCValue4Value
RP-HPLC-MSLight ChainValue0Value
Light ChainValue1Value
Heavy ChainValue0Value
Heavy ChainValue1Value
Heavy ChainValue2Value
Calculated Average DAR Result
Quantification of Free Drug-Linker

It is crucial to quantify the amount of unconjugated this compound in the ADC preparation, as this can contribute to off-target toxicity.

Protocol: LC-MS/MS

  • Instrumentation: UHPLC coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Precipitate the protein from the ADC sample (e.g., with acetonitrile) to extract the free drug-linker.[15] An isotopically labeled internal standard should be used for accurate quantification.

  • LC Separation: Use a reversed-phase C18 column to separate the drug-linker from other small molecules.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the drug-linker.

  • Quantification: Generate a standard curve with known concentrations of the drug-linker to determine its concentration in the sample.[15]

Data Presentation:

Sample IDFree Drug-Linker Concentration (ng/mL)% Free Drug-Linker
ADC Batch 1ValueValue
ADC Batch 2ValueValue

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound antibody-drug conjugates. A combination of UV/Vis spectroscopy, HIC, and various mass spectrometry techniques is essential to determine critical quality attributes such as the average DAR, drug distribution, and the level of impurities. The detailed protocols and data presentation formats provided herein serve as a guide for researchers in the development and quality control of these complex therapeutic molecules.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of DBCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2][3] An optimal DAR ensures effective drug delivery to the target cells while minimizing off-target toxicity.[4]

This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using the DBCO-PEG4-VC-PAB-MMAE linker system. This linker incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody, a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[5][6]

Principle of DAR Calculation

The determination of the DAR for an ADC relies on distinguishing and quantifying the antibody molecules with varying numbers of conjugated drugs. Several analytical techniques can be employed, each with its own advantages and limitations. The most common methods include:

  • UV-Vis Spectroscopy: A straightforward and rapid method for determining the average DAR based on the distinct UV absorbance properties of the antibody and the drug payload.[][8]

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity. Since the drug-linker is often hydrophobic, HIC can resolve unconjugated antibody from ADCs with different numbers of conjugated drugs.[2][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as an orthogonal method to HIC, RP-HPLC can also separate ADC species, typically after reduction of the antibody to its light and heavy chains.[9]

  • Mass Spectrometry (MS): A powerful technique that provides detailed information on the mass of the intact ADC and its subunits, allowing for the precise determination of the DAR and the distribution of different drug-loaded species.[1][10]

The selection of the appropriate method depends on the specific characteristics of the ADC, the desired level of detail, and the available instrumentation.[4]

General Experimental Workflow

The overall workflow for DAR determination involves several key steps, from sample preparation to data analysis.

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Result Prep ADC Sample Preparation (e.g., buffer exchange, dilution) UV_Vis UV-Vis Spectroscopy Prep->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) Prep->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Prep->RP_HPLC MS Mass Spectrometry (MS) Prep->MS Data_Acquisition Data Acquisition UV_Vis->Data_Acquisition HIC->Data_Acquisition RP_HPLC->Data_Acquisition MS->Data_Acquisition Peak_Integration Peak Integration & Deconvolution Data_Acquisition->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation Result Average DAR & Drug Distribution DAR_Calculation->Result

Figure 1: General workflow for DAR determination.

Experimental Protocols

Protocol 1: DAR Determination by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR.[8] It relies on the Beer-Lambert law and requires knowledge of the molar extinction coefficients of the antibody and the drug-linker at two different wavelengths.[]

Materials:

  • Purified ADC sample (this compound conjugated)

  • Conjugation buffer (e.g., PBS)

  • UV-transparent cuvettes (e.g., quartz)

  • UV-Vis spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      λmax\lambda{max}λmax​
      for protein) and at the wavelength of maximum absorbance for the drug-linker (e.g., 248 nm for MMAE).

    • Measure the absorbance of a known concentration of the this compound linker at the same two wavelengths.

    • Calculate the molar extinction coefficients (

      ϵ\epsilonϵ
      ) for both the antibody and the drug-linker at both wavelengths using the Beer-Lambert law (A =
      ϵ\epsilonϵ
      cl).

  • Sample Measurement:

    • Dilute the ADC sample with the conjugation buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[4]

    • Measure the absorbance of the ADC solution at 280 nm and the maximum absorbance wavelength of the drug-linker.

  • Data Analysis:

    • Calculate the concentration of the antibody and the drug in the ADC sample using the following equations derived from the Beer-Lambert law for a two-component mixture:

      ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      A280=ϵAb,280CAb+ϵDrug,280CDrugA{280} = \epsilon_{Ab, 280} \cdot C_{Ab} + \epsilon_{Drug, 280} \cdot C_{Drug}A280​=ϵAb,280​⋅CAb​+ϵDrug,280​⋅CDrug​
      ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      Aλmax=ϵAb,λmaxCAb+ϵDrug,λmaxCDrugA{\lambda_{max}} = \epsilon_{Ab, \lambda_{max}} \cdot C_{Ab} + \epsilon_{Drug, \lambda_{max}} \cdot C_{Drug}Aλmax​​=ϵAb,λmax​​⋅CAb​+ϵDrug,λmax​​⋅CDrug​

    • Solve the simultaneous equations for ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      CAbC{Ab}CAb​
      (antibody concentration) and ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      CDrugC{Drug}CDrug​
      (drug concentration).

    • Calculate the average DAR using the following formula:

      ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      DAR=CDrugCAbDAR = \frac{C{Drug}}{C_{Ab}}DAR=CAb​CDrug​​

Data Presentation:

ParameterWavelength 1 (280 nm)Wavelength 2 (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
λmax\lambda{max}λmax​
of Drug)
Molar Extinction Coefficient of Antibody (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
ϵAb\epsilon{Ab}ϵAb​
)
ValueValue
Molar Extinction Coefficient of Drug-Linker (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
ϵDrug\epsilon{Drug}ϵDrug​
)
ValueValue
Absorbance of ADC Sample (A)ValueValue
Calculated Antibody Concentration (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
CAbC{Ab}CAb​
)
\multicolumn{2}{c}{Value}
Calculated Drug Concentration (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
CDrugC{Drug}CDrug​
)
\multicolumn{2}{c}{Value}
Average DAR \multicolumn{2}{c}{Value }
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound to the antibody increases its overall hydrophobicity.[2] Therefore, HIC can separate the unconjugated antibody (least hydrophobic) from ADC species with increasing numbers of conjugated drugs.[3]

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1-2 mg/mL using Mobile Phase A.[2]

  • System Equilibration:

    • Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.[2]

  • Chromatographic Separation:

    • Inject 10-20 µg of the prepared ADC sample onto the column.[2]

    • Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[2]

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[2]

    • Calculate the weighted average DAR using the following formula:

      DAR=(PeakAreann)PeakAreanDAR = \frac{\sum (Peak Area_n \cdot n)}{\sum Peak Area_n}DAR=∑PeakArean​∑(PeakArean​⋅n)​
      where 'n' is the number of drugs conjugated to the antibody for a given peak.

Data Presentation:

PeakRetention Time (min)Peak Area% of Total AreaDrug Load (n)Peak Area x n
Unconjugated Ab (DAR0)ValueValueValue00
DAR 1ValueValueValue1Value
DAR 2ValueValueValue2Value
DAR 3ValueValueValue3Value
DAR 4ValueValueValue4Value
..................
Total Sum of Areas 100% Sum of (Area x n)
Weighted Average DAR \multicolumn{5}{c}{(Sum of (Area x n)) / (Sum of Areas) }
Protocol 3: DAR Determination by Mass Spectrometry (MS)

MS provides the most detailed information about the DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC or its subunits.[1]

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate chromatography column (e.g., SEC or RP for online desalting)

  • Mobile phases compatible with MS (e.g., containing formic acid)

  • Deconvolution software

Procedure:

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after reduction and/or deglycosylation to simplify the mass spectrum.[1]

    • For intact analysis, dilute the sample in an MS-compatible buffer.

    • For subunit analysis, reduce the ADC using a reducing agent like DTT to separate the light and heavy chains.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the components using an appropriate chromatographic method (e.g., size exclusion or reversed-phase).

    • Acquire the mass spectra in the appropriate mass range for the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., drug-linkers. The mass of the this compound linker is approximately 1658.03 Da.[11]

    • Calculate the weighted average DAR based on the relative abundance (e.g., peak intensity or area) of each species.

Data Presentation:

SpeciesObserved Mass (Da)Calculated Mass (Da)Relative Abundance (%)Drug Load (n)Abundance x n
Unconjugated Ab (DAR0)ValueValueValue00
DAR 1ValueValueValue1Value
DAR 2ValueValueValue2Value
DAR 3ValueValueValue3Value
DAR 4ValueValueValue4Value
..................
Total 100% Sum of (Abundance x n)
Weighted Average DAR \multicolumn{5}{c}{(Sum of (Abundance x n)) / 100 }

Visualization of Method Principles

Principle of DAR Calculation by HIC

HIC_Principle cluster_hic HIC Column cluster_elution Elution Profile DAR0 DAR 0 Column Hydrophobic Stationary Phase DAR0->Column DAR2 DAR 2 DAR2->Column DAR4 DAR 4 DAR4->Column Elution Decreasing Salt Gradient Eluted_DAR0 DAR 0 (Least Hydrophobic) Elution->Eluted_DAR0 Eluted_DAR2 DAR 2 Eluted_DAR4 DAR 4 (Most Hydrophobic)

Figure 2: Principle of HIC for ADC separation.
Principle of DAR Calculation by Mass Spectrometry

MS_Principle cluster_input ADC Sample cluster_ms Mass Spectrometer cluster_output Mass Spectrum cluster_deconvolution Data Processing cluster_result Deconvoluted Spectrum ADC Heterogeneous ADC Population MS_instrument Ionization & Mass Analysis ADC->MS_instrument Spectrum Mass Spectrum (m/z vs. Intensity) MS_instrument->Spectrum Deconvolution Deconvolution Spectrum->Deconvolution Deconvoluted_Spectrum Mass vs. Abundance Deconvolution->Deconvoluted_Spectrum DAR_Distribution DAR 0, DAR 1, DAR 2, ... Deconvoluted_Spectrum->DAR_Distribution

Figure 3: Principle of MS for DAR determination.

Conclusion

The accurate determination of the drug-to-antibody ratio is a fundamental aspect of the characterization and quality control of ADCs.[4] UV-Vis spectroscopy offers a quick assessment of the average DAR, while HIC and MS provide more comprehensive information regarding the distribution of different drug-loaded species.[1][4] The choice of methodology should be based on the specific requirements of the analysis. By adhering to these detailed protocols, researchers can confidently and accurately characterize their this compound ADCs, which is essential for the development of safe and effective targeted cancer therapies.

References

proper handling and storage procedures for DBCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and use of DBCO-PEG4-VC-PAB-MMAE, a pre-conjugated drug-linker complex used in the development of Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a critical reagent in the field of targeted cancer therapy. It comprises three key components:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry" for covalent attachment to azide-modified antibodies.

  • PEG4-VC-PAB linker: A hydrophilic polyethylene glycol (PEG) spacer that enhances solubility, connected to a cathepsin B-cleavable valine-citrulline (VC) dipeptide and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This linker is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells.

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[1]

This document provides essential information for the safe and effective use of this compound in research and development.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and activity of this compound.

2.1. Storage Conditions

Quantitative data for storage is summarized in the table below:

ParameterConditionDurationNotes
Form Lyophilized PowderUp to 3 years
Temperature -20°CLong-term
Atmosphere Dry, SealedLong-termProtect from moisture.
Shipping Ambient TemperatureShort-termStable for a few days during ordinary shipping.[2]
In Solution -20°CUp to 1 monthUnstable in solutions; freshly prepared is recommended.[3][4]
-80°CUp to 6 monthsFor a similar compound, DBCO-PEG4-Val-Cit-PAB-MMAF.[5]

2.2. Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation.

  • Hazard: This material should be considered hazardous.[6] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Wash thoroughly after handling.[6]

  • Moisture Sensitivity: The DBCO group is moisture-sensitive.[7] Equilibrate the vial to room temperature before opening to prevent condensation.

Reconstitution and Solubilization

This compound is soluble in several organic solvents.

3.1. Recommended Solvents

SolventConcentrationNotes
DMSO Up to 150 mg/mL (90.47 mM)Ultrasonic assistance may be needed.[3]
DMF Soluble
DCM Soluble

3.2. Protocol for Reconstituting the Powder

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the desired volume of anhydrous DMSO (or other suitable solvent) to the vial to achieve the desired stock concentration.

  • Vortex or sonicate the vial until the compound is completely dissolved.[3]

  • Use the freshly prepared solution immediately for the best results, as the compound is unstable in solution.[3]

  • If short-term storage of the stock solution is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months.[4][5] Avoid repeated freeze-thaw cycles.

3.3. Stock Solution Preparation Table

The following table provides volumes of solvent needed to prepare stock solutions of various concentrations:

Desired ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mg
1 mM0.6031 mL3.0156 mL
5 mM0.1206 mL0.6031 mL
10 mM0.0603 mL0.3016 mL

Experimental Protocols

4.1. General Workflow for Antibody-Drug Conjugate (ADC) Development

The development of an ADC using this compound typically follows these steps:

ADC_Development_Workflow cluster_antibody Antibody Preparation cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis cluster_evaluation Evaluation Ab_Selection Antibody Selection Azide_Mod Azide Modification of Antibody Ab_Selection->Azide_Mod Ab_Purification Purification of Azide-Modified Antibody Azide_Mod->Ab_Purification SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Ab_Purification->SPAAC Reconstitution This compound Reconstitution Reconstitution->SPAAC ADC_Purification ADC Purification SPAAC->ADC_Purification Characterization Characterization (e.g., DAR) ADC_Purification->Characterization In_Vitro In Vitro Studies (Cytotoxicity, etc.) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD, etc.) In_Vitro->In_Vivo

General workflow for ADC development.

4.2. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of azide-modified antibodies with this compound.

Materials:

  • Azide-modified antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

  • Freshly prepared this compound stock solution in anhydrous DMSO.

  • Purification system (e.g., size-exclusion chromatography, dialysis) to remove excess drug-linker.

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in a suitable reaction buffer.

  • Drug-Linker Addition: Add a 5- to 20-fold molar excess of the reconstituted this compound to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by analyzing the consumption of the DBCO reagent via UV-Vis spectroscopy (absorbance at ~310 nm).

  • Purification: Remove the unreacted this compound and any aggregates using a suitable purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the resulting ADC for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation.

Mechanism of Action and Signaling Pathway

The efficacy of an ADC prepared with this compound relies on a multi-step process that delivers the cytotoxic payload, MMAE, specifically to cancer cells.

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action of MMAE-containing ADCs.

Pathway Description:

  • Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[3] This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[8]

  • Lysosomal Trafficking and Cleavage: The endosome fuses with a lysosome. The acidic environment and proteolytic enzymes, particularly cathepsin B, within the lysosome cleave the valine-citrulline linker of the ADC.[1]

  • Payload Release and Action: This cleavage releases the active cytotoxic agent, MMAE, into the cytoplasm of the cancer cell.

  • Microtubule Disruption: Free MMAE binds to tubulin, inhibiting its polymerization into microtubules.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle.

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis.[9] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[3]

Safety and Disposal

6.1. Safety Information

  • Hazard Class: While a specific Safety Data Sheet (SDS) for this compound is not provided here, it should be handled as a potent cytotoxic compound.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any exposure.

6.2. Disposal

Dispose of all waste materials, including unused compound and contaminated labware, in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on currently available data and should be used as a guide. Researchers should always perform their own optimization of protocols for their specific applications.

References

Troubleshooting & Optimization

troubleshooting low drug-to-antibody ratio in DBCO-PEG4-VC-PAB-MMAE conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low drug-to-antibody ratio (DAR) in DBCO-PEG4-VC-PAB-MMAE conjugations. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of antibody-drug conjugates (ADCs) using strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free" click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a typical and optimal DAR for an ADC?

A1: There is no single optimal DAR for all ADCs; it must be determined empirically for each unique combination of antibody, linker, and payload. Historically, many successful ADCs have an average DAR of 2 to 4.[1] This range is often considered a good balance between efficacy and safety. However, the ideal DAR depends on factors like the payload's potency, the linker's stability, and the target antigen's expression level. High DAR values may lead to faster clearance and increased toxicity, while low DAR can limit the potency of the therapeutic.[1][2]

Q2: What is the mechanism of the this compound conjugation?

A2: This drug-linker conjugate utilizes a dibenzocyclooctyne (DBCO) group for conjugation. The DBCO group reacts with an azide group, which has been introduced onto the antibody, through a strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] This "copper-free" click chemistry reaction is driven by the release of ring strain in the DBCO molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[] This makes it ideal for bioconjugation.

Q3: Is the this compound drug-linker stable in solution?

A3: No, the compound is noted to be unstable in solutions, and it is recommended that solutions be freshly prepared for conjugation reactions. For long-term storage, the powder form should be kept at -20°C.

Q4: What analytical methods are recommended for determining the DAR of my ADC?

A4: Several methods can be used to determine the DAR, and often, orthogonal methods are employed for comprehensive characterization. Common techniques include:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs. It is a preferred method for DAR analysis under native conditions.[6][7][8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often following reduction of the ADC to separate light and heavy chains, can quantify the different drug-loaded species.[7][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements to identify and quantify different DAR species.[11][12][]

Troubleshooting Guide for Low Drug-to-Antibody Ratio (DAR)

A low DAR is a common issue in ADC development. The following guide provides potential causes and recommended troubleshooting steps.

Issue Possible Causes Troubleshooting Steps
Low average DAR despite correct molar ratio of drug-linker to antibody. 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[14][15]2. Antibody Purity and Concentration Issues: Inaccurate antibody concentration or the presence of impurities can lead to inconsistent results.3. Interfering Buffer Components: Substances in the antibody buffer, such as sodium azide, can interfere with the DBCO-azide reaction.[16][17]4. Inactive Drug-Linker: The this compound may have degraded due to improper storage or handling (e.g., not freshly prepared).1. Optimize Reaction Parameters: Systematically vary the pH (typically in the range of 7-9 for NHS ester reactions to introduce azides), temperature (room temperature to 37°C is common for SPAAC), and incubation time (can range from 1 to 24 hours).[17][18][19]2. Verify Antibody Quality: Ensure the antibody is highly pure (>95%) and accurately quantified. Perform buffer exchange if necessary to remove interfering substances.[16]3. Perform Buffer Exchange: If the antibody buffer contains interfering substances like sodium azide, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[16][17]4. Confirm Drug-Linker Activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock. Always prepare solutions fresh.
Incomplete Conjugation Reaction. 1. Insufficient Molar Excess of Drug-Linker: The molar ratio of the DBCO-drug-linker to the azide-modified antibody may be too low.2. Slow Reaction Kinetics: The intrinsic reactivity of the specific DBCO and azide pair might be low.[20]3. Steric Hindrance: The azide modification site on the antibody may be sterically hindered, preventing efficient access for the DBCO-linker.1. Increase Molar Excess: Increase the molar excess of the this compound linker. A 2- to 5-fold molar excess of the azide-containing molecule to the DBCO-containing molecule is a general recommendation.[18]2. Optimize Reaction Conditions: Increase the reaction temperature (if the antibody is stable) or prolong the reaction time.[17][18] Consider using a buffer system that may enhance reaction rates, such as HEPES.[14]3. Evaluate Azide Incorporation: If using site-specific incorporation of an azide-containing non-natural amino acid, ensure efficient incorporation.
Inconsistent DAR Values Between Batches. 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker can lead to inconsistencies.2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.3. Inconsistent Purification Process: Differences in the purification method can result in the enrichment of different DAR species.1. Thoroughly Characterize Starting Materials: Ensure consistent quality of the antibody and drug-linker for each batch.2. Standardize Reaction Protocols: Maintain strict control over all reaction parameters.3. Validate Purification Method: Ensure the purification process is robust and reproducible.

Experimental Protocols

Protocol 1: Azide Modification of Antibody via NHS Ester

This protocol describes the introduction of azide groups onto an antibody by targeting lysine residues with an azide-NHS ester.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • If the buffer contains amines (e.g., Tris) or sodium azide, perform a buffer exchange.

  • Azide-NHS Ester Preparation:

    • Prepare a fresh 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO or DMF.

  • Activation Reaction:

    • Add a 10- to 20-fold molar excess of the Azide-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove the excess azide reagent by size-exclusion chromatography (e.g., desalting column) or dialysis into the desired conjugation buffer (e.g., PBS).

Protocol 2: this compound Conjugation (SPAAC Reaction)
  • Drug-Linker Preparation:

    • Prepare a fresh stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the purified azide-modified antibody. A 2- to 5-fold molar excess of the DBCO-linker over the azide sites is a common starting point.[18]

    • Incubate the reaction at room temperature or 37°C for 4 to 24 hours. The optimal time should be determined empirically.[17][18]

  • Purification of the ADC:

    • Purify the final ADC conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted drug-linker.

Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation and Column:

    • An HPLC system, preferably bio-inert, with a UV detector.

    • A HIC column suitable for antibody analysis (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100

Visualizations

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation SPAAC Conjugation cluster_purification_analysis Purification & Analysis A Purified Antibody C Lysine Activation A->C B Azide-NHS Ester B->C D Purification (Size Exclusion) C->D E Azide-Modified Antibody D->E G Conjugation Reaction (RT to 37°C, 4-24h) E->G F This compound F->G H Crude ADC G->H I Purification (Size Exclusion) H->I J Purified ADC I->J K DAR Analysis (HIC, RP-HPLC, LC-MS) J->K

This compound Conjugation Workflow

Low_DAR_Troubleshooting cluster_reagents Reagent & Antibody Issues cluster_reaction Reaction Condition Issues cluster_analysis Analytical Issues Start Low DAR Observed A1 Check Antibody Purity & Concentration Start->A1 A2 Check for Interfering Buffer Components (e.g., Azide) Start->A2 A3 Verify Drug-Linker Activity (Prepare Fresh) Start->A3 B1 Optimize Molar Ratio (Increase Drug-Linker) Start->B1 B2 Optimize Reaction Time & Temperature Start->B2 B3 Optimize Buffer pH Start->B3 C1 Validate DAR Analysis Method (HIC, RP-HPLC, etc.) Start->C1 C2 Check for ADC Aggregation or Precipitation Start->C2 End DAR Optimized A1->End A2->End A3->End B1->End B2->End B3->End C1->End C2->End

References

Technical Support Center: Preventing Aggregation of ADCs during DBCO-PEG4-VC-PAB-MMAE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation issues during the conjugation of antibodies with the DBCO-PEG4-VC-PAB-MMAE linker-payload.

Troubleshooting Guide

Symptom: Increased high molecular weight species (HMWS) or visible precipitation observed after conjugation or during storage.

This guide will help you identify the potential causes and implement corrective actions to minimize aggregation.

Observation Potential Cause Recommended Solution
Immediate precipitation upon addition of this compound High local concentration of hydrophobic linker-payload: The this compound, while containing a hydrophilic PEG4 spacer, has a highly hydrophobic MMAE payload.[1][2][3] Adding it too quickly or in a concentrated form can lead to localized high concentrations that induce rapid aggregation.- Add the this compound solution dropwise to the antibody solution with gentle stirring. - Consider a slower addition rate or using a syringe pump for controlled delivery. - Ensure the organic solvent used to dissolve the linker-payload is compatible with the antibody and is used at the lowest effective concentration.[1]
Increased aggregation detected by SEC post-conjugation Suboptimal buffer conditions: The pH and ionic strength of the conjugation buffer can significantly impact ADC stability.[1][4] If the pH is near the antibody's isoelectric point (pI), or if the ionic strength is too low, it can lead to aggregation.[1]- Optimize pH: Maintain the pH of the conjugation buffer at least 1-2 units away from the pI of the antibody. - Optimize Ionic Strength: Adjust the salt concentration (e.g., 100-150 mM NaCl) to minimize protein-protein interactions.[4]
Higher aggregation with increased Drug-to-Antibody Ratio (DAR) Increased surface hydrophobicity: A higher DAR leads to a more hydrophobic ADC surface, increasing the propensity for self-association and aggregation.[2][5][6]- Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy. A typical target DAR is between 2 and 4.[] - Purification: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with the desired DAR and remove highly aggregated species.[8][9]
Aggregation increases over time during the conjugation reaction Prolonged exposure to destabilizing conditions: The conjugation conditions, including temperature and the presence of co-solvents, may not be optimal for long-term antibody stability.[1][2]- Minimize reaction time: Optimize the reaction kinetics to achieve the target DAR in the shortest time possible. - Control temperature: Perform the conjugation at a controlled, lower temperature (e.g., 4-15°C) to reduce the rate of aggregation.[5][10]
Batch-to-batch variability in aggregation Inconsistent starting materials or process parameters: Variations in antibody purity, linker-payload quality, or slight deviations in conjugation protocol can lead to inconsistent aggregation levels.- Quality control of starting materials: Ensure high purity of the monoclonal antibody and the this compound. - Standardize protocols: Maintain strict control over all process parameters, including concentrations, addition rates, temperature, and incubation times.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation during conjugation with this compound?

A1: The primary driver of aggregation is the increased hydrophobicity of the antibody surface after conjugation with the hydrophobic MMAE payload.[1][2][3][11] This is exacerbated by several factors:

  • High Drug-to-Antibody Ratio (DAR): More drug molecules per antibody lead to greater surface hydrophobicity.[2][5][6]

  • Unfavorable Buffer Conditions: A pH near the antibody's isoelectric point (pI) or low ionic strength can reduce colloidal stability.[1]

  • High ADC Concentration: Increased proximity of ADC molecules promotes aggregation.[2]

  • Elevated Temperature: Higher temperatures can lead to partial unfolding of the antibody, exposing hydrophobic regions and accelerating aggregation.[5][10]

  • Organic Co-solvents: Solvents used to dissolve the linker-payload can be destabilizing to the antibody.[1]

Q2: How does the this compound linker itself influence aggregation?

A2: The this compound linker contains a hydrophilic polyethylene glycol (PEG4) spacer.[12][13] This PEG spacer helps to increase the overall hydrophilicity of the linker-payload, which can partially mitigate the hydrophobicity of the MMAE payload and reduce the propensity for aggregation compared to linkers without such hydrophilic components.[2][14] However, the potent hydrophobicity of MMAE often remains the dominant factor.

Q3: What analytical techniques are recommended for detecting and quantifying ADC aggregation?

A3: A multi-pronged approach using orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation.[8]

Technique Principle Information Provided
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[15][16]Quantifies the percentage of monomer, dimer, and higher molecular weight aggregates.[8]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle motion.Provides the average size and size distribution of particles in solution, indicating the presence of aggregates.[2]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.[9]Assesses the overall hydrophobicity of the ADC population and can be used to determine the DAR distribution, which correlates with aggregation propensity.[8]
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under centrifugal force.Provides high-resolution information on the size, shape, and distribution of different species in solution.[2]

Q4: Can the choice of antibody affect the degree of aggregation?

A4: Yes, the intrinsic properties of the monoclonal antibody (mAb) play a crucial role. Some mAbs are inherently more prone to aggregation than others due to their amino acid sequence, surface charge distribution, and structural stability.[1] It is important to characterize the stability of the parent mAb before undertaking conjugation.

Q5: Are there advanced strategies to prevent aggregation at the source?

A5: Yes, one effective strategy is to perform the conjugation with the antibody immobilized on a solid-phase support.[1][17][18] This "Lock-Release" approach physically separates the antibody molecules during the conjugation step, preventing them from interacting and aggregating.[17] After the conjugation is complete, the purified ADC is released into a stabilizing formulation buffer.[18]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.

Methodology:

  • System: An HPLC or UHPLC system with a UV detector.

  • Column: A size exclusion column suitable for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[16]

  • Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, pH 7.0. The mobile phase should be filtered and degassed.

  • Flow Rate: Typically 0.5-1.0 mL/min.[4]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[4]

  • Injection and Detection: Inject 10-20 µL of the prepared sample and monitor the eluate at a UV wavelength of 280 nm.[4][8]

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[4]

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To identify potential degradation pathways, including aggregation, under stressed conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in the desired formulation buffer.

  • Stress Conditions: Subject the aliquots to various stress conditions, including:

    • Thermal Stress: Incubate at 40°C for 1 week.[4][5]

    • Freeze-Thaw Stress: Subject the sample to multiple (e.g., 3-5) freeze-thaw cycles.[4]

    • Mechanical Stress: Agitate the sample on a shaker for a defined period.

    • Light Exposure: Expose the sample to light according to ICH Q1B guidelines.[2]

  • Analysis: Analyze the stressed samples, alongside an unstressed control, using a suite of analytical techniques, including SEC, DLS, and HIC, to characterize any degradation products and quantify the increase in aggregation.[4]

Visualizations

ADC_Conjugation_Workflow Figure 1. Experimental Workflow for ADC Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (Controlled pH, Temp, Concentration) mAb->Conjugation Linker_Payload This compound Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Crude ADC Analysis Characterization (SEC, DLS, HIC, MS) Purification->Analysis Purified ADC Final_ADC Final ADC Product Analysis->Final_ADC

Caption: Figure 1. A typical experimental workflow for ADC conjugation and analysis.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for ADC Aggregation start High Aggregation Detected check_hydrophobicity Assess Hydrophobicity (Payload, Linker, DAR) start->check_hydrophobicity check_formulation Evaluate Formulation (pH, Buffer, Excipients) start->check_formulation check_process Review Process Parameters (Temp, Concentration, Time) start->check_process check_handling Review Handling & Storage (Freeze-Thaw, Agitation) start->check_handling optimize_dar Optimize DAR check_hydrophobicity->optimize_dar High DAR use_hydrophilic_linker Use Hydrophilic Linkers check_hydrophobicity->use_hydrophilic_linker Hydrophobic Payload/Linker optimize_buffer Optimize Buffer Conditions check_formulation->optimize_buffer Suboptimal pH/Ionic Strength add_excipients Add Stabilizing Excipients check_formulation->add_excipients Instability optimize_temp_conc Optimize Temp & Concentration check_process->optimize_temp_conc High Temp/Conc minimize_time Minimize Reaction Time check_process->minimize_time Long Reaction aliquot_sample Aliquot for Single Use check_handling->aliquot_sample Freeze-Thaw Cycles gentle_handling Ensure Gentle Handling check_handling->gentle_handling Mechanical Stress end Aggregation Minimized optimize_dar->end use_hydrophilic_linker->end optimize_buffer->end add_excipients->end optimize_temp_conc->end minimize_time->end aliquot_sample->end gentle_handling->end

Caption: Figure 2. A step-by-step workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of MMAE-Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target toxicity of Monomethyl Auristatin E (MMAE)-containing antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with MMAE-containing ADCs?

A1: Off-target toxicity of MMAE-containing ADCs is a multifactorial issue stemming from several key mechanisms:

  • Premature Payload Release: The linker connecting MMAE to the antibody can be unstable in systemic circulation, leading to the premature release of the highly potent MMAE. This free MMAE can then diffuse into healthy tissues and cause toxicity.[1][2][]

  • Target-Independent Uptake: The antibody component of the ADC can be non-specifically taken up by cells, particularly those of the reticuloendothelial system like macrophages, through Fc receptor (FcγR) or mannose receptor-mediated endocytosis.[1][4] This leads to the intracellular release of MMAE in non-target cells.

  • "Bystander Effect" in Healthy Tissues: MMAE is a membrane-permeable drug.[5][6][7][8] If an ADC is taken up by non-target cells, the released MMAE can diffuse into neighboring healthy cells, causing localized tissue damage.[1][9]

  • On-Target, Off-Tumor Toxicity: The target antigen for the ADC may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those normal tissues.[1][10]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MMAE-ADCs?

A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. Generally, a higher DAR increases the potency of the ADC but also tends to increase off-target toxicity through several mechanisms:

  • Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC molecule. This can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[1]

  • Enhanced Aggregation and Instability: ADCs with higher DARs may be more prone to aggregation, which can lead to instability and increased premature payload release.[1]

  • Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[1][10]

Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?

A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing cells. The most commonly reported DLTs include:

  • Neutropenia: A significant decrease in neutrophils, a type of white blood cell, is a frequent and often dose-limiting toxicity.[1][10][11] This is attributed to the direct cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.[1]

  • Peripheral Neuropathy: Damage to peripheral nerves can occur, leading to symptoms like pain, numbness, or tingling in the hands and feet.[10][11]

  • Thrombocytopenia: A reduction in platelet count is another common hematological toxicity.[11]

  • Anemia: A decrease in red blood cells or hemoglobin can also be observed.[10]

  • Hepatotoxicity: Liver toxicity can occur, though it is often less frequent than hematological toxicities.[12]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.

This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.

Potential Cause Troubleshooting Strategy
Linker Instability in Culture Media Perform a plasma stability assay to assess the rate of MMAE release from the ADC over time. If the linker is unstable, consider re-evaluating the linker chemistry.[1]
Non-specific Endocytosis Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of endocytosis pathways or by assessing uptake in cells known to have high endocytic activity.[1]
Free MMAE in ADC Preparation Quantify the amount of unconjugated MMAE in the ADC stock solution using techniques like LC-MS/MS.[1]
High ADC Concentration Titrate the ADC to determine the optimal concentration that provides a good signal-to-noise ratio between target-positive and target-negative cells.[1]

Issue 2: Poor in vivo tolerability (e.g., excessive weight loss, signs of distress) in animal models at intended therapeutic doses.

This is a critical issue that indicates significant off-target toxicity in a living system.

Potential Cause Troubleshooting Strategy
High Dosing Regimen Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., less frequent administration).[1]
Rapid Payload Release in Vivo Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC.[1]
On-Target, Off-Tumor Toxicity Evaluate the expression of the target antigen in the tissues of the animal model to determine if on-target, off-tumor binding is occurring.[1]
Species-Specific Toxicity Be aware that toxicity profiles can differ between species. For example, mice can tolerate higher doses of some toxins compared to humans.[1]
Fc Receptor (FcγR) Binding Consider engineering the Fc region of the antibody to reduce binding to FcγRs, which can decrease uptake by immune cells.[4]

Strategies for Reducing Off-Target Toxicity

A multi-pronged approach is often necessary to effectively reduce the off-target toxicity of MMAE-containing ADCs.

Strategy Description Key Considerations
Linker Optimization Employing more stable linkers, such as non-cleavable linkers or cleavable linkers with improved stability, can reduce premature payload release.[10][13][14] Introducing hydrophilic linkers, like those incorporating PEG motifs, can decrease ADC hydrophobicity and non-specific uptake.[15][16]Linker stability needs to be balanced to ensure efficient payload release within the target cell.
Payload Modification Modifying the MMAE payload to be more hydrophilic can reduce its membrane permeability and the bystander effect.[17] Developing novel payloads with different mechanisms of action or toxicity profiles is also an active area of research.Payload modifications should not significantly compromise the cytotoxic potency.
Drug-to-Antibody Ratio (DAR) Optimization Lowering the DAR can reduce the overall hydrophobicity and improve the pharmacokinetic profile of the ADC, leading to better tolerability.[1][10]A lower DAR may necessitate a higher ADC dose to achieve the same therapeutic effect.
Site-Specific Conjugation Using site-specific conjugation technologies results in a homogeneous ADC product with a defined DAR. This can lead to improved pharmacokinetics and a wider therapeutic window compared to heterogeneous ADCs produced by traditional conjugation methods.[18][19]Requires antibody engineering or specialized enzymatic or chemical conjugation methods.
"Inverse Targeting" This novel approach involves the co-administration of a payload-binding agent, such as a Fab fragment, that can "mop up" any prematurely released MMAE in the circulation, neutralizing its toxicity before it can affect healthy tissues.[12][20][21]The pharmacokinetics of the payload-binding agent must be carefully considered.
Antibody Engineering Modifying the Fc region of the antibody to reduce its interaction with Fcγ receptors can minimize uptake by non-target immune cells. Selecting antibodies that target truly tumor-specific antigens with minimal expression on normal tissues is also crucial.[12]Fc modifications may impact the half-life and effector functions of the antibody.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an MMAE-containing ADC on both antigen-positive and antigen-negative cell lines to assess off-target cytotoxicity.

  • Materials:

    • Antigen-positive and antigen-negative cell lines

    • Complete cell culture medium

    • MMAE-containing ADC

    • Naked antibody (control)

    • MTT or XTT reagent

    • Solubilization buffer (for MTT)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the MMAE-ADC and the naked antibody in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.

    • Incubate the plates for a period determined by the cell doubling time (typically 72-96 hours).

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance on a plate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Protocol 2: Plasma Stability Assay

This protocol is to assess the stability of the ADC and the rate of MMAE release in plasma over time.

  • Materials:

    • MMAE-containing ADC

    • Human or animal plasma

    • Incubator at 37°C

    • Sample processing reagents (e.g., for protein precipitation)

    • LC-MS/MS system for quantification of free MMAE

  • Procedure:

    • Incubate the MMAE-ADC in plasma at a defined concentration at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

    • Immediately process the samples to stop any further degradation and to extract the free MMAE. This typically involves protein precipitation with an organic solvent like acetonitrile.

    • Analyze the samples by LC-MS/MS to quantify the concentration of released MMAE.

    • Plot the concentration of free MMAE over time to determine the stability of the ADC in plasma.[7]

Protocol 3: In Vivo Tolerability Study

This protocol is a general guideline for assessing the in vivo tolerability of an MMAE-ADC in a relevant animal model (e.g., mice).

  • Materials:

    • Healthy, age-matched animals

    • MMAE-containing ADC at various dose levels

    • Vehicle control

    • Equipment for intravenous injection

    • Animal balance

    • Equipment for blood collection and processing

    • Histopathology equipment

  • Procedure:

    • Acclimate animals to the housing conditions for at least one week.

    • Divide animals into groups and administer a single intravenous injection of the MMAE-ADC at different dose levels or the vehicle control.

    • Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

    • At the end of the study, or when humane endpoints are reached, euthanize the animals.

    • Collect blood for hematology and clinical chemistry analysis. Key parameters to assess for MMAE toxicity include complete blood counts (especially neutrophils) and liver function tests.[1]

    • Perform a gross necropsy and collect major organs for histopathological examination to identify any tissue damage.[1]

Visualizations

Signaling_Pathway MMAE Mechanism of Action and Off-Target Toxicity Pathway cluster_circulation Systemic Circulation cluster_nontarget Non-Target Cell cluster_bystander Neighboring Healthy Cell cluster_target Target Cancer Cell ADC MMAE-ADC Free_MMAE Free MMAE ADC->Free_MMAE Premature Linker Cleavage FcR Fc Receptor/ Mannose Receptor ADC->FcR Non-specific Uptake Antigen Target Antigen ADC->Antigen Specific Binding Microtubule_Disruption_NT Microtubule Disruption Free_MMAE->Microtubule_Disruption_NT Diffusion Endosome Endosome FcR->Endosome Lysosome Lysosome Endosome->Lysosome Released_MMAE_NT Released MMAE Lysosome->Released_MMAE_NT Proteolytic Degradation Released_MMAE_NT->Microtubule_Disruption_NT Microtubule_Disruption_B Microtubule Disruption Released_MMAE_NT->Microtubule_Disruption_B Bystander Effect (Diffusion) Apoptosis_NT Apoptosis Microtubule_Disruption_NT->Apoptosis_NT Apoptosis_B Apoptosis Microtubule_Disruption_B->Apoptosis_B Endosome_T Endosome Antigen->Endosome_T Lysosome_T Lysosome Endosome_T->Lysosome_T Released_MMAE_T Released MMAE Lysosome_T->Released_MMAE_T Proteolytic Degradation Microtubule_Disruption_T Microtubule Disruption Released_MMAE_T->Microtubule_Disruption_T Apoptosis_T Apoptosis Microtubule_Disruption_T->Apoptosis_T

Caption: MMAE mechanism of action and pathways leading to off-target toxicity.

Experimental_Workflow Experimental Workflow for Assessing Off-Target Toxicity start Start: ADC Candidate in_vitro In Vitro Assessment start->in_vitro cytotoxicity Cytotoxicity Assay (Antigen +/- cells) in_vitro->cytotoxicity stability Plasma Stability Assay in_vitro->stability in_vivo In Vivo Assessment cytotoxicity->in_vivo stability->in_vivo tolerability Tolerability/MTD Study in_vivo->tolerability pk_study Pharmacokinetic (PK) Study (ADC and free MMAE) in_vivo->pk_study efficacy Efficacy Study in Tumor Model tolerability->efficacy pk_study->efficacy analysis Data Analysis and Risk Assessment efficacy->analysis decision Go/No-Go Decision analysis->decision

Caption: Workflow for preclinical evaluation of MMAE-ADC off-target toxicity.

Troubleshooting_Logic Troubleshooting Logic for High Off-Target Toxicity cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start High Off-Target Toxicity Observed check_in_vitro In Vitro Toxicity on Antigen-Negative Cells? start->check_in_vitro check_in_vivo Poor In Vivo Tolerability? start->check_in_vivo linker_instability Assess Linker Stability check_in_vitro->linker_instability Yes pk_analysis Conduct PK Analysis (Free MMAE) check_in_vivo->pk_analysis Yes free_drug Quantify Free MMAE linker_instability->free_drug nonspecific_uptake Investigate Non-specific Uptake free_drug->nonspecific_uptake remediate Implement Mitigation Strategy nonspecific_uptake->remediate dose_response Perform Dose-Ranging Study pk_analysis->dose_response target_expression Evaluate Off-Tumor Target Expression dose_response->target_expression target_expression->remediate re_evaluate Re-evaluate Toxicity Profile remediate->re_evaluate

Caption: Logical flow for troubleshooting high off-target toxicity of MMAE-ADCs.

References

Technical Support Center: Enhancing the In-Vivo Stability of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with antibody-drug conjugates (ADCs) featuring cleavable linkers.

Troubleshooting Guide

This guide addresses specific issues related to the in-vivo stability of ADCs with cleavable linkers, offering potential causes and actionable solutions.

Issue 1: Premature Payload Release in Preclinical Mouse Models

  • Possible Cause: The widely used valine-citrulline (Val-Cit) linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma.[1] This can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and diminished efficacy in preclinical mouse studies.[1]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity:

      • Conduct an in vitro plasma stability assay using mouse plasma.

      • Compare the stability of your Val-Cit ADC with a control ADC that utilizes a more stable, non-cleavable linker.[1]

      • If available, use Ces1c knockout mice for in vivo studies to verify if premature release is mitigated.[1]

    • Modify the Linker:

      • Introduce a hydrophilic group at the P3 position of the peptide linker. For instance, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been demonstrated to significantly decrease susceptibility to Ces1c cleavage while preserving sensitivity to Cathepsin B.[1]

    • Alternative Linker Strategies:

      • Explore alternative linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[1]

Issue 2: Off-Target Toxicity, Particularly Neutropenia, Observed in In-Vivo Studies

  • Possible Cause: Premature cleavage of the linker in systemic circulation can cause off-target toxicity.[2][3] For peptide-cleavable linkers, this can lead to side effects like myelosuppression, including neutropenia.[4][5][6] This may be due to the linker's susceptibility to extracellular enzymes like elastase.[4][6]

  • Troubleshooting Steps:

    • Enhance Linker Stability:

      • Consider a "tandem-cleavage" linker strategy, which requires two sequential enzymatic cleavage events for payload release. This approach has been shown to improve plasma stability and tolerability.[4] For example, a β-glucuronide moiety can act as a temporary hydrophilic protecting group for a dipeptide linker, which is removed upon lysosomal degradation.[4]

    • Alternative Linker Chemistry:

      • Investigate the use of sulfone linkers for site-specific conjugation to engineered cysteine residues (THIOMABs). This has been shown to improve conjugate stability in human plasma compared to maleimide linkers.[7][8]

    • Evaluate Payload Properties:

      • The hydrophobicity of the payload can contribute to aggregation and affect the drug-to-antibody ratio (DAR).[9] Consider structural modifications to the payload to improve solubility.[]

Issue 3: Inconsistent or Poor Correlation Between In Vitro and In Vivo Stability Data

  • Possible Cause: Traditional in vitro stability assays using plasma may not accurately predict in vivo outcomes.[11][12] Several components can influence stability, including the conjugation site on the antibody, the linker itself, and the payload.[11][12]

  • Troubleshooting Steps:

    • Refine In Vitro Assays:

      • Utilize an in vitro whole blood stability assay instead of a plasma-based assay. Studies have shown a better correlation between whole blood assays and in vivo stability in mice, rats, cynomolgus monkeys, and humans.[11][12]

    • Comprehensive Pharmacokinetic Analysis:

      • When conducting in vivo studies, measure the pharmacokinetic (PK) profiles of three key entities: the intact ADC, the total antibody (regardless of drug load), and the free payload and its metabolites.[13] This comprehensive analysis provides a clearer picture of drug-linker stability.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main types of cleavable linkers and their cleavage mechanisms?

A1: Cleavable linkers are designed to be stable in the bloodstream and release the payload under specific conditions within the tumor microenvironment or inside cancer cells.[2] The three primary mechanisms are:

  • Enzyme-sensitive: These linkers, such as the valine-citrulline (Val-Cit) dipeptide, are cleaved by proteases like cathepsins, which are upregulated in tumors.[2][9]

  • pH-sensitive: These linkers, like hydrazones, are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[2][14]

  • Redox-sensitive: Disulfide linkers, for example, are cleaved in the presence of higher intracellular concentrations of reducing agents like glutathione.[2]

Q2: How can I improve the stability of my ADC while maintaining its efficacy?

A2: Balancing stability and efficacy is a critical challenge in ADC development.[3][15] Key strategies include:

  • Linker Optimization: Employing more stable linker technologies like tandem-cleavage linkers, which require multiple cleavage events, can enhance plasma stability.[4]

  • Site-Specific Conjugation: Engineering antibodies for site-specific conjugation can improve stability and pharmacokinetics.[16]

  • Payload Modification: Adjusting the physicochemical properties of the payload, such as hydrophilicity, can reduce aggregation and improve the overall stability of the ADC.[]

Q3: What is the "bystander effect" and how does it relate to cleavable linkers?

A3: The "bystander effect" occurs when a payload released from an ADC diffuses out of the target cancer cell and kills neighboring tumor cells, including those that may not express the target antigen.[17] Cleavable linkers can facilitate this effect, which can be advantageous for treating heterogeneous tumors.[3][17] However, this must be carefully balanced to avoid off-target toxicity.[17]

Q4: Are there alternatives to Val-Cit linkers that are more stable in mouse models?

A4: Yes, due to the susceptibility of Val-Cit linkers to mouse carboxylesterase Ces1c, several alternatives have been developed. These include:

  • Modified Peptide Linkers: Introducing hydrophilic residues, such as in the Glu-Val-Cit linker, can reduce cleavage by Ces1c.[1]

  • Exo-cleavable Linkers: This design repositions the cleavable peptide and has been shown to reduce premature payload release and resist cleavage by enzymes like carboxylesterases and human neutrophil elastase.[18][19]

Data Summary

Table 1: Comparison of In-Vivo Stability for Different Linker Types

Linker TypeCleavage MechanismPlasma Half-life (Approximate)Key Stability Considerations
HydrazonepH-sensitive~2 days[20]Can have limited plasma stability and lead to non-specific drug release.[14][20]
DisulfideRedox-sensitiveGenerally less stable than peptide linkersSusceptible to exchange with circulating thiols.
Valine-Citrulline (Val-Cit)Enzyme-sensitive (Cathepsin B)~6 days (mouse), ~9.6 days (cynomolgus monkey)[21]Susceptible to premature cleavage by mouse carboxylesterase (Ces1c) and human neutrophil elastase.[1][18][19]
Silyl EtherpH-sensitive>7 days[20]A newer generation of acid-cleavable linkers with improved stability.[20]
Tandem-CleavageDual-EnzymaticSignificantly more stable than single-cleavage counterpartsOffers enhanced tolerability and stability in circulation.[4]
SulfoneThioether formationMore stable than maleimide conjugates in human plasmaUsed for site-specific conjugation to engineered cysteines.[7][8]

Experimental Protocols

Protocol 1: In-Vitro Plasma Stability Assay

  • Objective: To evaluate the stability of an ADC with a cleavable linker in plasma from various species.[1]

  • Methodology:

    • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human, mouse, and rat plasma (citrate-anticoagulated) in separate tubes.

    • Incubate the samples at 37°C.

    • At predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

    • Immediately quench the reaction by diluting the aliquot in cold phosphate-buffered saline (PBS).

    • Analyze the samples using an appropriate method, such as ELISA to determine the concentration of intact ADC or LC-MS to measure the amount of free payload.[2]

Protocol 2: ELISA-Based Quantification of Intact ADC

  • Objective: To measure the concentration of intact ADC (antibody with conjugated payload) in plasma samples over time.[2]

  • Methodology:

    • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove any unbound antigen.

    • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and then wash the plate.

    • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.

    • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This secondary antibody will only bind to ADCs that have retained their payload. Incubate and wash.

    • Substrate Addition and Measurement: Add a suitable substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence), which is proportional to the amount of intact ADC.

Protocol 3: LC-MS/MS-Based Quantification of Free Payload

  • Objective: To quantify the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[2]

  • Methodology:

    • Sample Preparation:

      • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.

      • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

      • Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.

    • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules based on its physicochemical properties.

    • Tandem Mass Spectrometry (MS/MS) Detection: Introduce the eluent from the LC column into a mass spectrometer for sensitive and specific quantification of the free payload.

Visualizations

ADC_Stability_Troubleshooting start Start: In-vivo instability observed issue1 Issue: Premature payload release in mouse models start->issue1 issue2 Issue: Off-target toxicity (e.g., neutropenia) start->issue2 issue3 Issue: Poor in-vitro vs. in-vivo correlation start->issue3 cause1 Possible Cause: Val-Cit linker cleavage by mouse Ces1c issue1->cause1 leads to solution1a Troubleshooting: Confirm Ces1c sensitivity (in-vitro plasma assay, knockout mice) cause1->solution1a solution1b Troubleshooting: Modify linker (e.g., Glu-Val-Cit) cause1->solution1b solution1c Troubleshooting: Use alternative linkers (triglycyl, exolinker) cause1->solution1c cause2 Possible Cause: Premature cleavage in systemic circulation by extracellular enzymes issue2->cause2 leads to solution2a Troubleshooting: Enhance linker stability (tandem-cleavage linkers) cause2->solution2a solution2b Troubleshooting: Use alternative chemistry (sulfone linkers) cause2->solution2b cause3 Possible Cause: Plasma-based assays may not fully recapitulate in-vivo conditions issue3->cause3 leads to solution3a Troubleshooting: Use in-vitro whole blood stability assay cause3->solution3a solution3b Troubleshooting: Comprehensive PK analysis (intact ADC, total Ab, free payload) cause3->solution3b

Caption: Troubleshooting workflow for ADC in-vivo stability issues.

ADC_Internalization_Cleavage cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC_circulating Intact ADC in Circulation (Stable Linker) ADC_bound ADC binds to -target antigen ADC_circulating->ADC_bound Tumor Targeting endocytosis Internalization (Endocytosis) ADC_bound->endocytosis endosome Early/Late Endosome endocytosis->endosome lysosome Lysosome (Low pH, High Protease) endosome->lysosome Trafficking cleavage Linker Cleavage lysosome->cleavage Enzymatic/ pH-mediated payload_release Payload Release cleavage->payload_release cytotoxicity Cytotoxicity & Apoptosis payload_release->cytotoxicity

Caption: ADC internalization and payload release pathway.

Experimental_Workflow_Stability_Assessment start Start: ADC Stability Assessment invitro In-Vitro Assays start->invitro invivo In-Vivo Studies (Animal Models) start->invivo plasma_assay Plasma Stability Assay invitro->plasma_assay blood_assay Whole Blood Stability Assay invitro->blood_assay analysis Bioanalysis plasma_assay->analysis blood_assay->analysis pk_studies Pharmacokinetic (PK) Studies invivo->pk_studies pk_studies->analysis elisa ELISA for Intact ADC analysis->elisa lcms LC-MS/MS for Free Payload analysis->lcms data_interpretation Data Interpretation & Correlation Analysis elisa->data_interpretation lcms->data_interpretation

Caption: Workflow for assessing ADC in-vivo stability.

References

Technical Support Center: Synthesis of DBCO-PEG4-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DBCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the common challenges encountered during the synthesis, purification, and characterization of these complex bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker-payload?

A1: Each component of the this compound linker-payload has a distinct function:

  • DBCO (Dibenzocyclooctyne): This is a cyclooctyne group that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. It reacts with an azide-modified antibody to form a stable triazole linkage.[1][2][3]

  • PEG4 (Polyethylene Glycol, 4 units): The PEG spacer is hydrophilic and serves to increase the solubility of the ADC, reduce aggregation, and improve pharmacokinetic properties.[4][5]

  • VC (Valine-Citrulline): This dipeptide is a cathepsin B-cleavable linker.[6][7][8] Cathepsin B is an enzyme that is abundant in the lysosomes of tumor cells, ensuring targeted release of the payload within the cancer cell.[7][8]

  • PAB (p-aminobenzylcarbamate): This is a self-immolative spacer. Once the VC linker is cleaved by cathepsin B, the PAB group spontaneously decomposes to release the MMAE payload in its active form.[4]

  • MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9][10][11] Due to its high toxicity, it is not suitable as a standalone drug but is effective as a payload in ADCs.[10][11]

Q2: What are the key considerations for handling and storing the this compound linker-payload?

A2: The this compound linker-payload is sensitive to moisture and should be stored at -20°C in a desiccated environment.[2] It is recommended to prepare solutions fresh for each use, as the compound can be unstable in solution.[1][2] If stock solutions are prepared (e.g., in DMSO), they should be stored at -80°C and used within a month to minimize degradation.[3]

Q3: Why is the valine-citrulline (VC) linker susceptible to premature cleavage in some preclinical models?

A3: The VC linker has been shown to be unstable in mouse plasma due to the activity of carboxylesterase 1C, which can lead to premature release of the MMAE payload.[6][7] This can result in off-target toxicity and reduced therapeutic efficacy in murine models.[6] Interestingly, this instability is not observed in human or primate plasma.[7][8] To address this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which shows enhanced stability in mouse plasma while maintaining susceptibility to cathepsin B cleavage.[8]

Q4: What are the primary analytical techniques used to characterize this compound ADCs?

A4: A suite of analytical methods is necessary to characterize the final ADC product:

  • UV/Vis Spectroscopy: Used to determine the drug-to-antibody ratio (DAR) by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[12][13]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate ADC species with different DARs, providing information on drug load distribution.[12][13]

  • Size Exclusion Chromatography (SEC): Used to assess the purity of the ADC and quantify the presence of aggregates.[13]

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the ADC and can confirm the successful conjugation and determine the DAR.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Often used to analyze the biodistribution and metabolism of the ADC in biological matrices.[14]

Troubleshooting Guides

Problem 1: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Steps
Inefficient Azide Modification of Antibody - Optimize the reaction conditions for introducing the azide group onto the antibody (e.g., pH, temperature, reagent concentration).- Characterize the azide-modified antibody to confirm the degree of labeling before proceeding with the click chemistry reaction.
Degradation of DBCO-Linker Payload - Ensure proper storage of the this compound linker-payload at -20°C in a desiccated environment.[2]- Prepare fresh solutions of the linker-payload for each conjugation reaction.[1][2]- Minimize exposure of the linker-payload to light and moisture.
Suboptimal Click Chemistry Reaction Conditions - Optimize the molar ratio of the DBCO-linker payload to the azide-modified antibody.- Adjust the reaction time and temperature. The reaction is typically performed at room temperature for 4-6 hours or overnight at 4°C.[15]- Ensure the reaction buffer is free of any components that may interfere with the SPAAC reaction.
Steric Hindrance - The site of azide modification on the antibody may be sterically hindered, preventing efficient conjugation. Consider alternative antibody engineering strategies for site-specific modification.
Problem 2: ADC Aggregation
Potential Cause Troubleshooting Steps
High Hydrophobicity of the Linker-Payload - The inherent hydrophobicity of the MMAE payload and the VC-PAB linker can contribute to aggregation, especially at high DARs.[7][16]- Consider optimizing the conjugation reaction to achieve a lower average DAR.[17]
Presence of Organic Solvents - Residual organic solvents (e.g., DMSO) from the linker-payload stock solution can induce antibody denaturation and aggregation.[17]- Ensure that the final concentration of the organic solvent in the conjugation reaction is kept to a minimum (typically ≤10% v/v).[15]- Perform a buffer exchange step (e.g., using tangential flow filtration) immediately after conjugation to remove residual organic solvents.[17]
Unfavorable Buffer Conditions - The pH and ionic strength of the buffer can influence protein stability. Perform buffer screening to identify conditions that minimize aggregation.- Avoid excessive agitation or freeze-thaw cycles of the ADC solution.
High Protein Concentration - High concentrations of the ADC can promote aggregation.[18]- If aggregation is observed during purification or storage, consider diluting the ADC to a lower concentration.
Problem 3: Heterogeneity of the Final ADC Product
Potential Cause Troubleshooting Steps
Stochastic Conjugation to Multiple Sites - If using a non-site-specific conjugation method (e.g., targeting lysine residues), a heterogeneous mixture of ADC species with varying DARs is expected.[12]- Employ site-specific conjugation techniques to achieve a more homogeneous product.
Incomplete Reaction - Ensure the conjugation reaction is allowed to proceed to completion by optimizing reaction time and reagent concentrations.
Challenges in Purification - The purification of a specific DAR species from a heterogeneous mixture can be challenging.[17]- Optimize the purification methods, such as HIC, to improve the resolution and separation of different DAR species.[17]

Experimental Workflow and Troubleshooting Logic

Below are diagrams illustrating the general experimental workflow for the synthesis of this compound ADCs and a logical approach to troubleshooting common issues.

ADC_Synthesis_Workflow start Start ab_modification Antibody Azide Modification start->ab_modification purification1 Purification 1 (e.g., TFF) ab_modification->purification1 characterization1 Characterization of Azide-Modified Ab purification1->characterization1 conjugation SPAAC Conjugation with DBCO-Linker-Payload characterization1->conjugation purification2 Purification 2 (e.g., HIC, SEC) conjugation->purification2 characterization2 Final ADC Characterization purification2->characterization2 end End characterization2->end

Figure 1. General experimental workflow for the synthesis of this compound ADCs.

ADC_Troubleshooting_Logic start Problem Identified (e.g., Low DAR, Aggregation) check_reagents Verify Reagent Quality and Storage start->check_reagents review_protocol Review Protocol Parameters start->review_protocol optimize_azide Optimize Azide Modification check_reagents->optimize_azide If Reagents OK solution Problem Resolved check_reagents->solution If Reagents Faulty review_protocol->optimize_azide If Protocol OK review_protocol->solution If Protocol Faulty analyze_intermediates Analyze Intermediate Products optimize_azide->analyze_intermediates optimize_click Optimize SPAAC Reaction optimize_purification Optimize Purification Strategy optimize_click->optimize_purification optimize_purification->solution analyze_intermediates->optimize_click If Azide Mod OK

Figure 2. Logical workflow for troubleshooting common ADC synthesis challenges.

MMAE Signaling Pathway

The cytotoxic payload, MMAE, functions by disrupting microtubule dynamics, which is crucial for cell division.

MMAE_Signaling_Pathway adc ADC Internalization & Lysosomal Trafficking cleavage Cathepsin B Cleavage of VC Linker adc->cleavage release Release of Free MMAE into Cytosol cleavage->release tubulin Tubulin Dimers release->tubulin Binds to microtubules Microtubule Polymerization release->microtubules Inhibits tubulin->microtubules mitotic_arrest Disruption of Mitotic Spindle -> G2/M Cell Cycle Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 3. Mechanism of action of MMAE following its release from the ADC.

References

linker chemistry optimization to enhance ADC therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing linker chemistry to enhance the therapeutic index of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This section addresses specific issues users might encounter during their ADC development experiments.

Question/Issue Potential Causes Troubleshooting Steps & Solutions
1. Why is my final ADC product showing high levels of aggregation? 1. High Drug-to-Antibody Ratio (DAR): Many cytotoxic payloads are hydrophobic. A high DAR increases the ADC's overall hydrophobicity, leading to aggregation.[1][2] 2. Inappropriate Buffer Conditions: Suboptimal pH or low ionic strength can fail to screen intermolecular interactions, causing aggregation.[1] 3. Linker Hydrophobicity: The linker itself may be hydrophobic, contributing to the problem.[2][3] 4. Environmental Stress: Repeated freeze-thaw cycles or exposure to high temperatures can denature the antibody component.[1]1. Optimize DAR: Aim for a lower DAR (typically 2-4) by reducing the molar excess of the drug-linker during conjugation.[2][] 2. Screen Formulation Buffers: Test various buffers with different pH levels and salt concentrations (e.g., 150 mM NaCl) to improve solubility.[1] 3. Incorporate Hydrophilic Moieties: Use linkers containing hydrophilic spacers, such as polyethylene glycol (PEG), to counteract payload hydrophobicity.[3][5] 4. Improve Handling: Aliquot ADC samples into single-use volumes to avoid freeze-thaw stress. Add cryoprotectants like sucrose if necessary.[1]
2. My ADC shows premature payload release in plasma stability assays. What's wrong? 1. Unstable Linker Chemistry: Certain linkers, like hydrazones, can be unstable at physiological pH, leading to slow, non-specific drug release.[6] Thioether linkers from maleimide chemistry can undergo retro-Michael reactions, transferring the payload to other proteins like albumin.[7][8] 2. Inappropriate Linker Choice: The linker's cleavage mechanism may not be specific enough to the tumor microenvironment, resulting in systemic release.[9]1. Select a More Stable Linker: For cleavable linkers, consider enzyme-sensitive options like valine-citrulline (Val-Cit) which are generally more stable in plasma than pH-sensitive ones.[2][10] For non-cleavable linkers, ensure complete antibody degradation is required for payload release.[][12] 2. Use Next-Generation Maleimides: Employ self-hydrolyzing or stabilized maleimides to create a more permanent, non-reversible thioether bond.[10] 3. Perform Rigorous Stability Testing: Conduct in vitro plasma stability assays to compare different linker candidates before advancing to in vivo studies.[10]
3. I'm observing a low Drug-to-Antibody Ratio (DAR) despite using a high molar excess of the drug-linker. 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[13][] 2. Inactive Drug-Linker: The drug-linker complex may have degraded due to improper storage or handling.[13] 3. Interfering Buffer Components: Substances like Tris or azide in the antibody buffer can interfere with the conjugation reaction.[13]1. Optimize Conjugation Parameters: Systematically vary pH, temperature, and incubation time to find the optimal conditions for your specific antibody and linker.[13][] 2. Verify Drug-Linker Activity: Use a fresh batch of the drug-linker or confirm the activity of the existing stock through analytical methods.[13] 3. Perform Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., PBS) by performing buffer exchange prior to the reaction.[13]
4. My ADC has poor in vivo efficacy despite good in vitro cytotoxicity. 1. Poor Pharmacokinetics (PK): High DAR or hydrophobicity can lead to rapid clearance of the ADC from circulation, preventing it from reaching the tumor.[3][14] 2. Linker Instability: Premature drug release reduces the amount of payload delivered to the tumor site.[8][9] 3. Inefficient Payload Release: The linker may be too stable, preventing efficient release of the payload inside the target cell.[9]1. Re-evaluate DAR: An ADC with a lower DAR may exhibit a better PK profile and improved in vivo efficacy.[14] 2. Enhance Linker Stability: Choose a linker with higher plasma stability to ensure the payload remains attached until it reaches the target.[15] 3. Match Linker to Target Biology: Ensure the linker's cleavage mechanism is compatible with the target cell's internal environment (e.g., high lysosomal protease levels for a protease-cleavable linker).[2][16]

Experimental Protocols

Protocol: General In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of an ADC and the rate of payload deconjugation in plasma.

Objective: To quantify the amount of intact ADC and released payload over time when incubated in plasma.

Methodology:

  • Preparation: Dilute the ADC to a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) in separate tubes for each time point.

  • Incubation: Place the tubes in an incubator at 37°C.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[10] Immediately stop the reaction by freezing the samples at -80°C.

  • Quantification of Intact ADC (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.[9]

    • Block the plate to prevent non-specific binding.[9]

    • Add diluted plasma samples. The intact ADC will bind to the antigen.[9]

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload.[9]

    • Add a chromogenic substrate and measure the absorbance to quantify the concentration of intact, payload-bearing ADC.[9]

  • Quantification of Total Antibody (ELISA):

    • Follow the same ELISA protocol as above, but use a secondary antibody that detects the primary antibody (e.g., anti-Fc), regardless of payload conjugation. This measures the total antibody concentration.

  • Data Analysis: Compare the concentration of intact ADC to the total antibody concentration at each time point. A decrease in the intact ADC concentration relative to the total antibody concentration indicates payload deconjugation.

Frequently Asked Questions (FAQs)

Question Answer
1. How do I choose between a cleavable and a non-cleavable linker? The choice depends on the payload, target antigen, and desired mechanism of action.[17] Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or inside the cell (e.g., low pH in endosomes, or specific enzymes like cathepsins in lysosomes).[9][16] This can lead to a "bystander effect," where the released payload can kill adjacent antigen-negative tumor cells.[16] Non-cleavable linkers are more stable in circulation and release the payload only after the entire antibody is degraded in the lysosome.[][18] This generally reduces the risk of off-target toxicity but eliminates the bystander effect.[2][12]
2. What is the Drug-to-Antibody Ratio (DAR) and why is it critical? The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[19] It is a critical quality attribute that directly impacts the ADC's efficacy, toxicity, stability, and pharmacokinetics.[14][20] • Low DAR (<2): May result in insufficient potency.[] • High DAR (>4): Can lead to aggregation, increased hydrophobicity, faster plasma clearance, and potential off-target toxicity.[][14] An optimal DAR, typically between 2 and 4, is crucial for balancing potency with a favorable safety and PK profile.[2][]
3. What are the main types of cleavable linkers? The three most common types of cleavable linkers are: 1. Protease-Sensitive Linkers: These typically contain a peptide sequence (e.g., valine-citrulline) that is cleaved by proteases like cathepsin B, which are highly active in tumor lysosomes.[6][16] 2. pH-Sensitive (Acid-Labile) Linkers: These use acid-labile bonds, such as hydrazones, which are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[6][16] 3. Glutathione-Sensitive (Reducible) Linkers: These contain disulfide bonds that are cleaved by the high intracellular concentration of glutathione, releasing the payload in the cytoplasm.[16]
4. How can I create a more homogeneous ADC product? Heterogeneity in ADCs, particularly in DAR, can lead to inconsistent performance. To improve homogeneity: • Site-Specific Conjugation: Engineer specific sites on the antibody (e.g., through engineered cysteines or non-natural amino acids) to direct conjugation to precise locations. This results in a well-defined DAR and a more uniform product.[19] • Enzymatic Conjugation: Use enzymes like transglutaminase to attach payloads at defined sites with high reproducibility.[19] • Process Control: Carefully control reaction parameters such as stoichiometry, pH, temperature, and reaction time to achieve more consistent conjugation outcomes.[19]

Visualizations

experimental_workflow Figure 1. General Workflow for ADC Linker Optimization cluster_design Design & Synthesis cluster_conjugation Conjugation & Characterization cluster_testing In Vitro & In Vivo Testing Ab Antibody Selection Linker Linker Design (Cleavable vs. Non-cleavable) Ab->Linker Payload Payload Selection Payload->Linker Conj Conjugation Reaction & Purification Linker->Conj Char Characterization (DAR, Aggregation, Purity) Conj->Char IVitro In Vitro Cytotoxicity & Stability Assays Char->IVitro IVivo In Vivo Efficacy & Toxicity Studies IVitro->IVivo Opt Optimize? IVivo->Opt Opt->Linker Redesign Linker or Optimize DAR Final Final Opt->Final Lead Candidate

Caption: Figure 1. General Workflow for ADC Linker Optimization.

linker_cleavage Figure 2. Mechanisms of Cleavable Linker Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_endo Endosome / Lysosome ADC_stable Intact ADC (Stable Linker) ADC_endo Internalized ADC ADC_stable->ADC_endo Internalization Cleavage Linker Cleavage ADC_endo->Cleavage Cleavage->Cleavage Proteases (e.g., Cathepsin B) Low pH (~4.8) High Glutathione Payload_Release Payload Released Cleavage->Payload_Release Cytotoxicity Cell Death (Apoptosis) Payload_Release->Cytotoxicity Induces

Caption: Figure 2. Mechanisms of Cleavable Linker Action.

troubleshooting_tree Figure 3. Troubleshooting Logic for Suboptimal ADC Performance cluster_toxicity High Toxicity cluster_efficacy Low Efficacy start Problem: Suboptimal Therapeutic Index c1 Cause: Premature Payload Release? start->c1 Check Plasma Stability c3 Cause: Inefficient Payload Release? start->c3 Check In Vitro Potency s1 Solution: Increase Linker Stability (e.g., Non-cleavable, stable peptide) c1->s1 Yes c2 Cause: High DAR / Aggregation? c1->c2 No s2 Solution: Lower DAR Add Hydrophilic Spacer (PEG) c2->s2 s3 Solution: Switch to Cleavable Linker Match Cleavage to Tumor Biology c3->s3 Yes c4 Cause: Rapid ADC Clearance (Poor PK)? c3->c4 No s4 Solution: Lower DAR Optimize Linker Hydrophilicity c4->s4

References

troubleshooting guide for inconsistent results with DBCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DBCO-PEG4-VC-PAB-MMAE in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pre-formed drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] It consists of four key components:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables covalent attachment to azide-modified antibodies via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[5][6][7]

  • Polyethylene Glycol (PEG4): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC.[3]

  • Valine-Citrulline (VC) PAB Linker: A dipeptide linker containing a p-aminobenzyl (PAB) spacer that is designed to be stable in the bloodstream but is cleavable by intracellular proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3][8][9]

  • Monomethyl Auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[1][2][4]

Upon binding of the ADC to its target antigen on a cancer cell, the ADC is internalized. Inside the cell, lysosomal proteases cleave the VC linker, releasing the active MMAE payload to exert its cytotoxic effect.[10][11]

Troubleshooting Guides

This section addresses common issues encountered during the experimental use of this compound.

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)

Inconsistent DAR values across different batches or experiments can significantly impact the efficacy and toxicity of your ADC.

Q2: We are observing variable DAR values in our ADC preparations. What are the potential causes and how can we troubleshoot this?

Several factors can contribute to inconsistent DAR values. Below is a breakdown of potential causes and recommended solutions.

Potential Causes and Solutions for Inconsistent DAR

Potential Cause Troubleshooting Recommendations
Inaccurate quantification of antibody or this compound. - Ensure accurate concentration determination of both the azide-modified antibody and the DBCO-drug-linker stock solution. - Use a reliable method for protein concentration measurement, such as UV-Vis spectrophotometry (A280) or a BCA assay. - Prepare fresh stock solutions of the DBCO-drug-linker, as it can be unstable in solution.[1][2]
Inefficient or variable azide modification of the antibody. - Optimize the reaction conditions for introducing azide groups onto the antibody. - Characterize the degree of azide labeling on the antibody before proceeding with the conjugation reaction.
Incomplete or variable SPAAC reaction. - Reaction Time and Temperature: Ensure consistent incubation times and temperatures. While the reaction is often performed at room temperature, extending the incubation time or performing it at 4°C overnight can sometimes improve consistency.[5][6] - Molar Excess of Drug-Linker: Use a consistent and optimized molar excess of the DBCO-drug-linker. A 3-5 fold molar excess is a common starting point. - pH of Reaction Buffer: Maintain a consistent pH for the reaction buffer, typically between 7.2 and 7.8.
Presence of interfering substances. - Ensure the azide-modified antibody is thoroughly purified from any excess reagents used in the azide modification step. - Avoid buffers containing sodium azide, as it will compete with the azide on the antibody for reaction with the DBCO group.[6]
Aggregation of antibody or ADC. - ADC aggregation can lead to inaccurate DAR measurements. Analyze for aggregation using size-exclusion chromatography (SEC).[1] - Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation.[12]

Workflow for Troubleshooting Inconsistent DAR

cluster_start Start cluster_quant Quantification cluster_azide Azide Modification cluster_spaac SPAAC Reaction cluster_purify Purification & Analysis cluster_end Resolution start Inconsistent DAR Observed quant Verify Antibody and Drug-Linker Concentration start->quant azide Assess Efficiency of Antibody Azide Labeling quant->azide If concentrations are accurate spaac Optimize SPAAC Reaction (Time, Temp, Molar Ratio) azide->spaac If azide labeling is consistent purify Ensure Proper Purification and Check for Aggregation (SEC) spaac->purify If reaction conditions are optimized end Consistent DAR Achieved purify->end If purification is effective and no aggregation is present

Caption: A logical workflow for diagnosing and resolving inconsistent DAR.

Issue 2: Variable In Vitro Cytotoxicity Results

Inconsistent IC50 values in cell-based assays are a common challenge that can hinder the evaluation of your ADC's potency.

Q3: Our ADC shows significant variability in in vitro cytotoxicity assays between experiments. What could be the cause?

Variability in in vitro cytotoxicity can stem from multiple sources, ranging from the ADC itself to the assay conditions and cell line characteristics.

Potential Causes and Solutions for Inconsistent In Vitro Cytotoxicity

Potential Cause Troubleshooting Recommendations
Inconsistent DAR of the ADC. - As discussed in Issue 1, ensure you are using ADC batches with a consistent and well-characterized DAR. Higher DARs generally lead to increased potency.[13]
ADC Aggregation. - Aggregates can have altered activity and lead to inconsistent results.[14][15] Use SEC to confirm the monomeric state of the ADC before each experiment.[1]
Linker Instability. - Premature release of MMAE in the culture medium can lead to non-specific toxicity.[16] While the VC linker is generally stable, assess its stability in your specific cell culture medium.
Variability in Cell Culture. - Cell Passage Number: Use cells within a consistent and low passage number range. - Cell Health and Confluency: Ensure cells are healthy and seeded at a consistent density. - Target Antigen Expression: Verify consistent target antigen expression levels on your cells, as this can fluctuate with passage number and culture conditions.[10]
Assay Conditions. - Incubation Time: Use a consistent incubation time for the ADC treatment. - Assay Reagents: Ensure all assay reagents are properly stored and within their expiration dates.
Cell Line Resistance. - Some cell lines may have intrinsic or acquired resistance mechanisms, such as drug efflux pumps, that can impact ADC efficacy.[10]

Signaling Pathway of ADC Action and Points of Potential Failure

cluster_adc ADC cluster_cell Target Cell cluster_failure Potential Failure Points adc ADC in Solution receptor Target Antigen adc->receptor Binding endocytosis Internalization (Endocytosis) receptor->endocytosis lysosome Lysosome endocytosis->lysosome cleavage Linker Cleavage (Cathepsin B) lysosome->cleavage mmae Free MMAE cleavage->mmae tubulin Tubulin Polymerization Inhibition mmae->tubulin apoptosis Apoptosis tubulin->apoptosis agg Aggregation agg->adc low_dar Low DAR low_dar->adc low_antigen Low Antigen Expression low_antigen->receptor impaired_cleavage Impaired Cleavage impaired_cleavage->cleavage

Caption: The mechanism of ADC action with potential points of failure highlighted.

Experimental Protocols

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Antibody Conjugation

This protocol outlines a general procedure for conjugating this compound to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. It is recommended to prepare this solution fresh.[1][2]

  • Antibody Preparation: Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in the reaction buffer.

  • Conjugation Reaction: Add the desired molar excess (e.g., 3-5 fold) of the this compound stock solution to the antibody solution. Ensure the final DMSO concentration is below 10% to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light.

  • Purification: Purify the ADC from unreacted drug-linker and other impurities using a suitable method such as size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like HIC-HPLC, SEC-HPLC, and SDS-PAGE.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic cleavage of the VC linker and release of the MMAE payload.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 10 mM MES, pH 6.0, containing 0.04 mM DTT)[17]

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare a stock solution of the ADC in an appropriate solvent. Activate the Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer.

  • Initiate Reaction: Add the activated Cathepsin B to the reaction mixture to initiate cleavage. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released MMAE payload over time.

This troubleshooting guide provides a starting point for addressing common issues with this compound. For more complex issues, consulting with a technical specialist is recommended.

References

Technical Support Center: Purification of Hydrophobic ADCs using DBCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of hydrophobic antibody-drug conjugates (ADCs), specifically those utilizing the DBCO-PEG4-VC-PAB-MMAE linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with ADCs containing the hydrophobic this compound linker-payload?

A1: The primary challenges stem from the hydrophobicity of the MMAE payload and the linker system.[1] This increased hydrophobicity can lead to several issues during purification, including:

  • Aggregation: Hydrophobic patches on the ADC surface can interact, leading to the formation of high molecular weight (HMW) species.[1][2] Aggregates are undesirable as they can be immunogenic and must be removed.[2]

  • Low Recovery: The hydrophobic nature of the ADC can cause it to bind non-specifically to chromatography media, leading to product loss during purification.[3]

  • Poor Resolution: The heterogeneity of the conjugation reaction produces a mixture of species with different drug-to-antibody ratios (DARs).[] Separating these species, along with unconjugated antibody and free drug-linker, can be challenging due to their similar properties.[][5]

  • Instability of the Linker-Payload: The linker-payload itself can be labile and prone to degradation under harsh purification conditions, such as extreme pH, temperature, or the presence of certain solvents.[6]

Q2: How does the PEG4 component of the linker affect the purification process?

A2: The polyethylene glycol (PEG) spacer in the linker is designed to increase the hydrophilicity of the ADC.[7][8] This can help to mitigate some of the challenges caused by the hydrophobic MMAE payload by:

  • Improving Solubility: The PEG linker enhances the water solubility of the ADC, which can reduce aggregation.[1][]

  • Reducing Non-Specific Binding: By masking some of the hydrophobicity of the payload, the PEG linker can decrease non-specific binding to chromatography surfaces, potentially improving recovery.[10]

  • Altering Elution Profile: The presence of the PEG spacer can influence the retention time of the ADC during chromatography, which needs to be considered during method development.[1]

Q3: What are the most effective chromatography techniques for purifying hydrophobic ADCs?

A3: A multi-step chromatography approach is typically required. The most common and effective techniques include:

  • Hydrophobic Interaction Chromatography (HIC): This is a key method for separating ADC species with different DAR values, as the retention time increases with the number of conjugated hydrophobic payloads.[][5][11]

  • Size Exclusion Chromatography (SEC): SEC is used to remove aggregates (HMW species) and residual small molecule impurities.[12][13]

  • Reversed-Phase Chromatography (RPC): While less common for preparative purification of intact ADCs due to the denaturing conditions, RPC can be a powerful analytical tool for characterizing the ADC and its fragments.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge differences and can be used to remove impurities like host cell proteins, DNA, and endotoxins.[]

Q4: What are the critical quality attributes (CQAs) to monitor during the purification of these ADCs?

A4: The key CQAs to monitor during purification include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a critical parameter that impacts both the efficacy and safety of the ADC.[3][8][14]

  • Distribution of DAR Species: The relative amounts of antibodies with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4) should be consistent between batches.[3][11]

  • Purity: This includes the percentage of monomeric ADC and the levels of impurities such as aggregates, fragments, and unconjugated antibody.[2][3]

  • Residual Free Drug/Linker: The amount of unconjugated this compound must be reduced to very low levels due to its high cytotoxicity.[2][3]

  • Process-Related Impurities: Residual solvents and other reagents from the conjugation and purification steps must be cleared.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of ADCs with the this compound linker-payload.

Issue 1: High Levels of Aggregation

Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.[12]

Potential Cause Troubleshooting Strategy Supporting Evidence/Citations
High Average DAR ADCs with a high drug load are more prone to aggregation due to increased hydrophobicity. Consider optimizing the conjugation reaction to target a lower average DAR.[3][14]
Unfavorable Buffer Conditions Suboptimal pH or low ionic strength can promote aggregation. Optimize buffer pH and salt concentration (e.g., 150 mM NaCl).[2][15]
Exposure to Organic Solvents Residual organic solvents from the conjugation step (e.g., DMSO) can promote aggregation. Ensure efficient removal of solvents using techniques like tangential flow filtration (TFF) before chromatography.[1][3]
Freeze-Thaw Stress Repeatedly freezing and thawing your ADC sample can lead to denaturation and aggregation. Aliquot your ADC into single-use volumes.[12]
High Protein Concentration Concentrated ADC solutions are more susceptible to aggregation. Consider diluting the sample before purification if feasible.[3][15]
Issue 2: Low ADC Recovery

Symptom: A significant loss of product is observed during chromatography or filtration steps.

Potential Cause Troubleshooting Strategy Supporting Evidence/Citations
Non-Specific Binding to Chromatography Media The hydrophobicity of MMAE can cause the ADC to bind non-specifically to chromatography columns or TFF membranes. Add organic modifiers (e.g., isopropanol, acetonitrile) to mobile phases in HIC to reduce hydrophobic interactions. For TFF, ensure membrane material is compatible and optimize buffer conditions.[3]
Overly Aggressive Elution or Wash Steps Harsh elution conditions can lead to the loss of the target ADC. Optimize wash and elution steps to ensure selective removal of impurities without eluting the desired product.[3]
Inadequate Column/Membrane Capacity Overloading a chromatography column or TFF system can lead to product loss in the flow-through or permeate. Ensure that the amount of ADC loaded is within the dynamic binding capacity of the selected media.[3]
Precipitation on the Column The ADC may precipitate on the column if the mobile phase conditions are not optimal. Ensure the ADC is soluble in the loading buffer.[16]
Issue 3: Poor Separation of DAR Species

Symptom: HIC analysis shows poor resolution between peaks corresponding to different DAR values.

Potential Cause Troubleshooting Strategy Supporting Evidence/Citations
Suboptimal HIC Gradient The elution gradient may not be shallow enough to resolve species with small differences in hydrophobicity. Optimize the gradient slope and length.[5][11]
Incorrect Salt Concentration or Type The type and concentration of salt in the mobile phase significantly impact HIC separation. Screen different salts (e.g., ammonium sulfate, sodium chloride) and optimize their concentrations.[17]
Inappropriate HIC Resin The hydrophobicity of the HIC resin may not be suitable for the ADC. Test resins with different hydrophobic ligands (e.g., butyl, phenyl) and ligand densities.[11][16]
pH of the Mobile Phase The pH can affect the hydrophobicity of the ADC. Optimize the pH of the mobile phase to improve separation.[5]

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for ADC DAR Separation

This protocol provides a general guideline for the separation of ADC species based on their DAR values.[11][18]

Materials:

  • HIC Column: e.g., TSKgel Butyl-NPR[5]

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[18]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[18]

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

Procedure:

  • Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 5 column volumes (CVs).

  • Sample Loading: Inject the prepared ADC sample onto the column.

  • Elution Gradient: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 CVs.

  • Wash and Re-equilibration: Wash the column with 100% Mobile Phase B for 5 CVs, followed by re-equilibration with 100% Mobile Phase A for 5-10 CVs.

  • Detection: Monitor the eluate at a UV wavelength of 280 nm.

Size Exclusion Chromatography (SEC) for Aggregate Removal

This protocol outlines a general method for removing high molecular weight aggregates.[12]

Materials:

  • SEC Column: e.g., TSKgel G3000SWXL[5]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[12]

Procedure:

  • Equilibration: Equilibrate the SEC column with the mobile phase for at least 2 CVs.

  • Sample Loading: Inject 10-20 µL of the prepared sample.[12]

  • Isocratic Elution: Elute the sample with the mobile phase at a flow rate of 0.5-1.0 mL/min.[12]

  • Detection: Monitor the eluate at a UV wavelength of 280 nm.[12]

  • Data Analysis: Integrate the peak areas corresponding to the aggregates (eluting first), the monomeric ADC, and any low molecular weight species.[12]

Visualizations

Troubleshooting Workflow for ADC Purification

G Troubleshooting Workflow for Hydrophobic ADC Purification cluster_issues Identify Primary Issue cluster_solutions_agg Aggregation Solutions cluster_solutions_rec Recovery Solutions cluster_solutions_sep Separation Solutions start Start Purification check_purity Assess Purity and Recovery (SEC, HIC, RP-HPLC) start->check_purity high_aggregation High Aggregation? check_purity->high_aggregation Purity/Recovery Not Met end_success Purification Successful check_purity->end_success Purity/Recovery Met low_recovery Low Recovery? high_aggregation->low_recovery No optimize_dar Optimize Conjugation (Lower DAR) high_aggregation->optimize_dar Yes poor_separation Poor DAR Separation? low_recovery->poor_separation No add_modifiers Add Mobile Phase Modifiers low_recovery->add_modifiers Yes optimize_hic_gradient Optimize HIC Gradient poor_separation->optimize_hic_gradient Yes end_fail Further Optimization Needed poor_separation->end_fail No optimize_buffer Optimize Buffer (pH, Ionic Strength) optimize_dar->optimize_buffer remove_solvents Improve Solvent Removal (TFF) optimize_buffer->remove_solvents remove_solvents->check_purity optimize_elution Optimize Elution Gradient add_modifiers->optimize_elution check_loading Check Column Loading optimize_elution->check_loading check_loading->check_purity screen_salts Screen Salts and Concentrations optimize_hic_gradient->screen_salts screen_resins Screen HIC Resins screen_salts->screen_resins screen_resins->check_purity G MMAE Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc ADC (Antibody-Drug Conjugate) receptor Target Antigen adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome Trafficking linker_cleavage Linker Cleavage (by Cathepsins) lysosome->linker_cleavage free_mmae Free MMAE linker_cleavage->free_mmae tubulin Tubulin Dimers free_mmae->tubulin Inhibition of Polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption mitotic_arrest G2/M Phase Mitotic Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

References

Technical Support Center: Impact of PEG Spacer Length on ADC Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) spacer length in determining the solubility and stability of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during ADC development related to PEG spacer length.

Symptom Potential Cause Troubleshooting Steps & Solutions
Increased High Molecular Weight Species (HMWS) or visible precipitation after conjugation or during storage. ADC Aggregation: This is often due to the increased hydrophobicity of the ADC after conjugation with a hydrophobic payload. Shorter PEG spacers may not provide sufficient shielding of these hydrophobic regions.[1][2][3]1. Increase PEG Spacer Length: Consider using a longer PEG spacer (e.g., PEG8, PEG12, or PEG24) to enhance the hydrophilicity of the ADC and reduce aggregation.[4][5] Longer PEG chains can create a protective hydrophilic shield around the hydrophobic payload.[4][6] 2. Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and aggregation.[2] If possible, aim for a lower DAR or use site-specific conjugation methods to create a more homogeneous product.[] 3. Formulation Optimization: Adjust buffer pH and ionic strength. Unfavorable buffer conditions can promote aggregation.[2][3] Consider adding excipients like sucrose or trehalose as cryoprotectants for formulations that will be frozen.[2]
Reduced ADC yield during purification. Poor Solubility of Linker-Payload: The hydrophobic nature of the linker-payload can lead to poor solubility in aqueous conjugation buffers, resulting in inefficient conjugation and lower yields.[1]1. Incorporate a PEG Spacer: The inclusion of a PEG spacer in the linker-payload design can significantly improve its solubility in aqueous media, facilitating more efficient conjugation.[1][8] Even shorter PEG spacers can improve solubility.[1] 2. Use of Co-solvents: For highly hydrophobic linker-payloads, the addition of a limited amount of an organic co-solvent (e.g., DMSO) to the conjugation buffer may be necessary. However, increasing the PEG spacer length can reduce or eliminate the need for co-solvents.[1]
Inconsistent Drug-to-Antibody Ratio (DAR) between batches. Variable Conjugation Efficiency: This can be influenced by the solubility of the linker-payload and steric hindrance. The length of the PEG spacer can impact both of these factors.1. Evaluate a Range of PEG Spacers: The optimal PEG length for consistent DAR can be dependent on the specific antibody, payload, and conjugation chemistry. Intermediate length PEG spacers (e.g., PEG6, PEG8, PEG12) have been shown to result in higher drug loading in some cases, while very short (PEG4) or very long (PEG24) spacers resulted in lower loading.[1] This is likely due to a balance between improved solubility and increased steric hindrance. 2. Ensure Homogeneity of PEG Linker: Use monodisperse PEG linkers with a defined molecular weight to ensure batch-to-batch consistency.[][10] Polydisperse PEG mixtures can lead to heterogeneous ADC products.[10]
Rapid clearance of ADC in vivo. Increased Hydrophobicity: Highly hydrophobic ADCs can be rapidly cleared from circulation, often through uptake by the liver.[8][11]1. Increase PEG Spacer Length: Longer PEG chains can shield the hydrophobic payload, leading to reduced hepatic uptake and clearance, which in turn increases the ADC's half-life.[1][11] For instance, a PEG12 spacer has been shown to significantly reduce hepatic uptake and clearance.[1] 2. Consider Branched PEG Linkers: Branched or multi-arm PEG linkers can provide even greater shielding of the hydrophobic payload, further improving pharmacokinetic profiles.[12]
Premature release of the payload in circulation. Linker Instability: The stability of the linker can be influenced by its chemical environment, which can be affected by the PEG spacer.1. Optimize PEG Length for Steric Shielding: The length of the PEG spacer can provide steric hindrance that protects a cleavable linker from premature enzymatic cleavage in the plasma.[1] The optimal length will depend on the specific linker chemistry and the cleaving enzyme.

Frequently Asked Questions (FAQs)

Q1: How does PEG spacer length generally affect ADC solubility?

A1: Increasing the length of the PEG spacer generally increases the overall hydrophilicity of the ADC, which in turn enhances its solubility in aqueous buffers.[5][] This is because the repeating ethylene glycol units of the PEG chain are highly hydrophilic and can form a "hydration shell" around the hydrophobic payload, effectively masking its hydrophobicity and preventing aggregation.[5][6]

Q2: What is the impact of PEG spacer length on ADC stability?

A2: The impact of PEG spacer length on ADC stability is multifaceted:

  • Physical Stability: Longer PEG spacers generally improve physical stability by reducing the propensity for aggregation.[1] Conjugation of hydrophobic payloads increases the overall hydrophobicity of an antibody, which is a major driver of aggregation.[1] PEG spacers counteract this effect.

  • Chemical Stability: The PEG spacer can sterically hinder the access of enzymes to cleavable linkers, thereby increasing the stability of the ADC in circulation and preventing premature payload release.[1] The optimal length provides a balance between sufficient protection and allowing for cleavage at the target site.

Q3: Is a longer PEG spacer always better?

A3: Not necessarily. While longer PEG spacers (e.g., PEG12, PEG24) are generally effective at increasing solubility and stability, there can be a trade-off.[1] Very long PEG chains might introduce steric hindrance that could potentially interfere with antibody-antigen binding or the processing of the ADC within the target cell.[14] Furthermore, there is a complex relationship between PEG length and conjugation efficiency, where intermediate lengths have sometimes been found to yield higher DARs than very short or very long spacers.[1] The optimal PEG length is specific to the antibody, payload, and linker chemistry and should be determined empirically.

Q4: Can the architecture of the PEG spacer (linear vs. branched) make a difference?

A4: Yes, the architecture of the PEG spacer can have a significant impact. Branched or multi-arm PEG linkers can offer a more substantial hydrophilic shield around the payload compared to linear PEGs of a similar molecular weight.[4][12] This can be particularly advantageous for highly hydrophobic payloads or when aiming for a high DAR, as it can more effectively prevent aggregation and improve pharmacokinetics.[12]

Q5: What are the key analytical techniques to assess the impact of PEG spacer length on ADC solubility and stability?

A5: Several analytical techniques are crucial for this assessment:

  • Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.[15][16]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity and can be used to monitor changes in hydrophobicity with different PEG spacer lengths and to determine the drug-to-antibody ratio (DAR).[16][17]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and can detect the formation of aggregates.[18]

  • Mass Spectrometry (MS): Can be used to confirm the identity of the ADC and to measure the DAR. When coupled with liquid chromatography (LC-MS), it is a powerful tool for stability studies.[][19]

  • In Vitro Plasma Stability Assays: These assays monitor the stability of the ADC in plasma from different species over time, assessing for aggregation and premature drug release.[20][21]

Data Summary

The following tables summarize the impact of PEG spacer length on key ADC properties based on published data.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthConjugation ChemistryAverage DARReference
PEG4Cysteine-based2.5[1]
PEG6Cysteine-based5.0[1]
PEG8Cysteine-based4.8[1]
PEG12Cysteine-based3.7[1]
PEG24Cysteine-based3.0[1]

Note: This data illustrates that an intermediate PEG spacer length can sometimes lead to a higher DAR, suggesting a complex interplay between solubility enhancement and steric hindrance.

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics and Efficacy

PEG Spacer LengthKey FindingReference
PEG8, PEG12, PEG24Increased drug exposure and tolerability compared to shorter or no PEG.[4]
PEG12Significant reduction in hepatic uptake and clearance.[1]
PEG8Enhanced solubility, allowing for bioconjugation in aqueous buffer with minimal co-solvent.[1]
PEG4 vs. PEG8Hydrophilic PEG linkers provided up to a 77% improvement in the on-target to off-target signal ratio in vivo.[1]

Experimental Protocols

Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Methodology:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the formulation buffer.

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • SEC Column: Select a column suitable for the size separation of monoclonal antibodies and their aggregates (e.g., a TSKgel G3000SWxl column).

  • Mobile Phase: Use a phosphate-buffered saline (PBS) solution, pH 7.4, or another appropriate physiological buffer.

  • Flow Rate: Set a flow rate of 0.5 mL/min.

  • Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[2]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[2]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma by monitoring changes in aggregation and payload release over time.

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in plasma (e.g., human, mouse, rat).[20]

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours).[20][21] Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Analysis of Aggregation: Thaw the samples and analyze by SEC (as described in Protocol 1) to determine the percentage of aggregates at each time point.

  • Analysis of Payload Release:

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., using Protein A magnetic beads).[19]

    • Analyze the captured ADC by LC-MS to determine the average DAR at each time point, indicating any loss of payload.[21]

    • The plasma supernatant can be analyzed to quantify the amount of released payload.[21]

Visualizations

ADC_Aggregation_Troubleshooting start Symptom: Increased Aggregation (HMWS) cause1 Potential Cause: Increased Hydrophobicity start->cause1 cause2 Potential Cause: High DAR start->cause2 cause3 Potential Cause: Unfavorable Buffer Conditions start->cause3 solution1 Solution: Increase PEG Spacer Length (e.g., PEG8, PEG12, PEG24) cause1->solution1 solution2 Solution: Optimize (Lower) DAR cause2->solution2 solution3 Solution: Optimize Formulation (pH, Ionic Strength, Excipients) cause3->solution3

Caption: Troubleshooting workflow for ADC aggregation.

experimental_workflow cluster_solubility cluster_stability start Start: ADC Sample (Varying PEG Lengths) solubility_assessment Solubility Assessment start->solubility_assessment stability_assessment Stability Assessment start->stability_assessment sec SEC Analysis (% Aggregation) solubility_assessment->sec hic HIC Analysis (Hydrophobicity Profile) solubility_assessment->hic dls DLS Analysis (Size Distribution) solubility_assessment->dls plasma_stability In Vitro Plasma Stability Assay (Incubate at 37°C) stability_assessment->plasma_stability end End: Characterize Impact of PEG Length sec->end hic->end dls->end time_points Collect Time Points (0, 24, 48, 72h...) plasma_stability->time_points sec_stability SEC Analysis (% Aggregation over time) time_points->sec_stability lcms_stability LC-MS Analysis (DAR over time) time_points->lcms_stability sec_stability->end lcms_stability->end

Caption: Experimental workflow for assessing ADC solubility and stability.

References

Validation & Comparative

A Head-to-Head Comparison: DBCO-PEG4-VC-PAB-MMAE vs. Maleimide-Based Linkers for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker Technology for Antibody-Drug Conjugates

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice between different linker chemistries can dictate the therapeutic window of an ADC. This guide provides an objective comparison between a modern click chemistry-based linker, DBCO-PEG4-VC-PAB-MMAE, and traditional maleimide-based linkers, supported by experimental data to inform strategic decisions in ADC development.

Executive Summary

The this compound linker, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," offers significant advantages in terms of stability over conventional maleimide-based linkers. Maleimide-thiol conjugates are susceptible to a retro-Michael reaction in the physiological environment of the bloodstream, leading to premature release of the cytotoxic payload. This can result in off-target toxicity and a reduction in the amount of drug delivered to the tumor, thereby narrowing the therapeutic window. In contrast, the triazole linkage formed by the DBCO-azide reaction is highly stable, minimizing payload deconjugation in circulation and ensuring more of the potent cytotoxic agent reaches its intended target.

Mechanism of Action and Conjugation Chemistry

This compound employs a bioorthogonal click chemistry reaction. The dibenzocyclooctyne (DBCO) group reacts specifically with an azide-modified antibody to form a stable triazole linkage. This linker also incorporates a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[1][2]

Maleimide-based linkers are the most common and historically significant linkers used in ADCs.[3] They react with free thiol groups on cysteine residues of an antibody via a Michael addition reaction to form a thioether bond.[3] While this reaction is efficient, the resulting succinimide ring is prone to instability in vivo.[4][5]

cluster_0 This compound Pathway cluster_1 Maleimide-Based Linker Pathway Azide-Modified Antibody Azide-Modified Antibody Stable ADC (Triazole Linkage) Stable ADC (Triazole Linkage) Azide-Modified Antibody->Stable ADC (Triazole Linkage) SPAAC (Click Chemistry) DBCO-Linker-Payload DBCO-Linker-Payload DBCO-Linker-Payload->Stable ADC (Triazole Linkage) Internalization Internalization Stable ADC (Triazole Linkage)->Internalization Target Binding Lysosomal Cleavage Lysosomal Cleavage Internalization->Lysosomal Cleavage Payload Release Payload Release Lysosomal Cleavage->Payload Release Antibody (Thiol) Antibody (Thiol) Less Stable ADC (Thioether Linkage) Less Stable ADC (Thioether Linkage) Antibody (Thiol)->Less Stable ADC (Thioether Linkage) Michael Addition Maleimide-Linker-Payload Maleimide-Linker-Payload Maleimide-Linker-Payload->Less Stable ADC (Thioether Linkage) Premature Payload Release Premature Payload Release Less Stable ADC (Thioether Linkage)->Premature Payload Release Retro-Michael Reaction (in plasma) Internalization_M Internalization Less Stable ADC (Thioether Linkage)->Internalization_M Target Binding Lysosomal Cleavage_M Lysosomal Cleavage Internalization_M->Lysosomal Cleavage_M Payload Release_M Payload Release Lysosomal Cleavage_M->Payload Release_M

Figure 1: Comparative pathways of ADC conjugation and payload release.

Performance Comparison: Stability, Efficacy, and Pharmacokinetics

The primary advantage of DBCO-based linkers over maleimide-based linkers is their superior stability in plasma. This stability translates to a more favorable pharmacokinetic (PK) profile, improved therapeutic index, and potentially greater efficacy at a given dose.

Plasma Stability

Maleimide-based ADCs can exhibit significant loss of payload in plasma over time due to the retro-Michael reaction. This deconjugation can lead to the transfer of the payload to other proteins in the blood, such as albumin, resulting in systemic toxicity.[6] In contrast, the triazole linkage formed via click chemistry is highly resistant to cleavage in plasma.

Linker TypeKey Stability ChallengeIn Vitro/In Vivo ObservationReference
Maleimide-Based Retro-Michael ReactionADCs with maleimide conjugation can lose up to 50% of their payload in rat serum incubation assays.[7]
Maleimide-Based Thiol ExchangePayload can be transferred to serum albumin, leading to off-target toxicity.[6]
DBCO-Based Generally StableDBCO-azide conjugation results in a stable triazole linkage with minimal cleavage in plasma.[8]
Next-Gen Maleimide Improved StabilityN-aryl maleimides show less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl maleimides.[2][9]

Note: The data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The stability of maleimide linkers can be influenced by the specific maleimide derivative used.

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is primarily determined by the potency of the payload and the efficiency of its internalization and release. While the linker chemistry itself does not directly impact the mechanism of cell killing by MMAE, the stability of the ADC during the assay can influence the measured IC50 values. A more stable ADC is expected to deliver the payload more reliably to the target cells.

ADC ConstructCell LineIC50 (approximate)Reference
Trastuzumab-vc-MMAESK-BR-3 (HER2+)~410 nM (for vc-MMAE construct)[10]
Anti-Trop-2-MMAEMDA-MB-468 (Breast Cancer)1.19 ng/mL[11]
Anti-Trop-2-MMAECFPAC-1 (Pancreatic Cancer)0.28 ng/mL[11]
HER2-targeting ADCs (rebridged maleimide)BT-474 (HER2+)Low nanomolar range[12]
In Vivo Efficacy and Pharmacokinetics

The enhanced stability of DBCO-based linkers is expected to lead to improved in vivo efficacy and a better safety profile. A more stable ADC will have a longer plasma half-life and a higher concentration of the intact drug will reach the tumor site. This can result in greater tumor growth inhibition and a wider therapeutic window.

Linker TypeAnimal ModelKey FindingReference
Maleimide-Based Mouse XenograftIn vivo efficacy can be compromised by premature payload release.[1]
Improved Maleimide Mouse XenograftADCs with self-hydrolyzing maleimides showed improved antitumor activity and reduced neutropenia.[13]
DBCO-Based (General Principle)Expected to have improved tumor penetration and efficacy due to higher stability.[8]
Various Linkers Rat PK StudiesThe pharmacokinetic profile is highly dependent on the linker chemistry.[14]

Note: Direct, quantitative in vivo efficacy data from a head-to-head comparison of this compound and a maleimide-based equivalent is not available in the reviewed literature. The table reflects general findings on how linker stability impacts in vivo performance.

Experimental Protocols

In Vitro Plasma Stability Assay (LC-MS)

Objective: To determine the stability of the ADC and the change in Drug-to-Antibody Ratio (DAR) over time in plasma.

Methodology:

  • Incubation: The ADC is incubated in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, an aliquot of the plasma sample is taken. The ADC is purified from the plasma using affinity chromatography (e.g., Protein A or antigen-coated beads).

  • LC-MS Analysis: The purified ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) under denaturing or native conditions to determine the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).

  • Data Analysis: The relative abundance of each DAR species is quantified at each time point to calculate the average DAR and monitor its decrease over time.

ADC in Plasma ADC in Plasma Incubation (37°C) Incubation (37°C) ADC in Plasma->Incubation (37°C) Time-Point Sampling Time-Point Sampling Incubation (37°C)->Time-Point Sampling Affinity Purification Affinity Purification Time-Point Sampling->Affinity Purification LC-MS Analysis LC-MS Analysis Affinity Purification->LC-MS Analysis DAR Calculation DAR Calculation LC-MS Analysis->DAR Calculation

Figure 2: Workflow for ADC plasma stability analysis via LC-MS.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target cancer cell line.[4][15][16][17][18]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 72-120 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Cell Seeding Cell Seeding ADC Treatment ADC Treatment Cell Seeding->ADC Treatment Incubation Incubation ADC Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Figure 3: Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion and Future Perspectives

The selection of a linker technology is a critical decision in the development of an ADC. While maleimide-based linkers have been instrumental in the approval of several first-generation ADCs, their inherent instability presents a significant challenge. The development of more stable linker technologies, such as those based on DBCO click chemistry, offers a promising path towards creating ADCs with wider therapeutic windows. The enhanced stability of this compound is expected to translate into improved safety and efficacy in the clinic. As the field of ADCs continues to evolve, the rational design of linkers will remain a key area of innovation, driving the development of the next generation of targeted cancer therapies. Further head-to-head studies with direct comparative data will be invaluable in solidifying the advantages of these novel linker technologies.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for MMAE Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For monomethyl auristatin E (MMAE), a potent anti-tubulin agent, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window.[1] This guide provides an objective comparison of these two linker strategies for MMAE-based ADCs, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

The selection of a linker technology is a pivotal decision in ADC design, balancing plasma stability with potent payload delivery. Cleavable linkers are engineered to release the payload in the tumor microenvironment, whereas non-cleavable linkers release their payload following complete antibody degradation within the lysosome.[2][3][4]

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1][3]Proteolytic degradation of the antibody backbone in the lysosome.[1][5]
Released Payload Unmodified, membrane-permeable MMAE.[1]MMAE attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[1][5]
Plasma Stability Generally lower, with potential for premature drug release.[1][6]Generally higher, leading to a more stable ADC in circulation.[1][3][7]
Bystander Effect High, due to the release of membrane-permeable MMAE.[1][2][]Low to negligible, as the released payload is charged and less permeable.[1][9]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[1][10]Lower potential due to higher stability and limited bystander effect.[1][3]
Efficacy in Tumors Potentially more effective in heterogeneous tumors.[1][11]Potentially more effective in homogeneous, high-antigen expressing tumors.[1]

Mechanism of Action and Payload Release

Upon binding to a target antigen on a cancer cell, the ADC is internalized, typically via endocytosis.[2] The subsequent release of the MMAE payload is entirely dependent on the linker type. MMAE itself is a highly potent mitotic inhibitor that disrupts cellular division by blocking tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[12][13]

Cleavable linkers, such as the widely used valine-citrulline (vc) dipeptide, are designed to be selectively cleaved by enzymes like Cathepsin B, which are abundant in the lysosomal compartment of tumor cells.[3][14] This releases the unmodified, potent MMAE payload.[1] In contrast, non-cleavable linkers, like maleimidocaproyl (mc), require the complete proteolytic degradation of the antibody backbone to liberate the payload.[3][5] This process yields a payload-linker-amino acid complex (e.g., cysteine-mc-MMAE), which is charged and less membrane-permeable.[5][9]

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_cleavable Cleavable Linker Path cluster_noncleavable Non-Cleavable Linker Path cluster_action Mechanism of Action ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage 4a. Degradation Antibody Degradation Lysosome->Degradation 4b. MMAE_free Free MMAE (Permeable) Cleavage->MMAE_free Tubulin Tubulin Polymerization Inhibition MMAE_free->Tubulin 5. Cytotoxicity MMAE_adduct AA-Linker-MMAE (Less Permeable) Degradation->MMAE_adduct MMAE_adduct->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

ADC internalization and payload release mechanisms.

The Bystander Effect

A key advantage of cleavable linkers with membrane-permeable payloads like MMAE is the "bystander effect".[1] After the ADC is processed by an antigen-positive target cell, the released, uncharged MMAE is sufficiently membrane-permeable to diffuse out and kill adjacent antigen-negative tumor cells.[][10][15] This is particularly advantageous for treating heterogeneous tumors where antigen expression is varied.[11] ADCs with non-cleavable linkers do not exhibit a significant bystander effect because the resulting charged amino acid-linker-MMAE metabolite has poor membrane permeability and is largely retained within the target cell.[5][9]

G cluster_main Bystander Killing with Cleavable Linker Ag_pos Antigen-Positive Target Cell MMAE Free MMAE Ag_pos->MMAE 2. Release of permeable MMAE Apoptosis1 Apoptosis Ag_pos->Apoptosis1 Ag_neg1 Antigen-Negative Neighbor Cell Apoptosis2 Apoptosis Ag_neg1->Apoptosis2 Ag_neg2 Antigen-Negative Neighbor Cell Apoptosis3 Apoptosis Ag_neg2->Apoptosis3 ADC ADC ADC->Ag_pos 1. Internalization & Processing MMAE->Ag_neg1 3. Diffusion MMAE->Ag_neg2 3. Diffusion

The bystander effect of cleavable linker-MMAE ADCs.

Quantitative Data Summary

The choice of linker significantly impacts ADC performance metrics such as stability and cytotoxicity. The following tables summarize representative data based on trends reported in preclinical studies.

Table 2: Comparative Plasma Stability Higher stability in plasma is crucial for minimizing off-target toxicity and maximizing the amount of ADC that reaches the tumor.[16] Non-cleavable linkers generally confer greater stability.[7]

ADC Linker TypeSpecies% Intact ADC after 7 DaysFree Payload ReleaseReference
Cleavable (vc-MMAE) Mouse~75-80%>20%[17][18]
Rat~90-95%~4%[18]
Human>98%<1%[17][18]
Non-Cleavable (mc-MMAE) Mouse/HumanGenerally higher stability than cleavable counterpartsSignificantly lower premature release[3][7]

Note: Stability can be species-dependent. For example, the vc-MMAE linker is known to be less stable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[17]

Table 3: Comparative In Vitro Cytotoxicity The potency of an ADC is measured by its half-maximal inhibitory concentration (IC₅₀). The bystander effect of cleavable linkers can be observed in co-culture experiments.

Cell Line / ConditionADC with Cleavable Linker (vc-MMAE) IC₅₀ADC with Non-Cleavable Linker (Cys-linker-MMAE) IC₅₀Reference
Antigen-Positive (e.g., BT-474) ~0.01 nM~0.01 nM[9]
Antigen-Negative (e.g., MCF-7) ~10 nM (Shows bystander activity)~9 nM (Limited bystander activity)[9]
Co-culture (1:1 Ag+/Ag-) Potency maintainedPotency reduced ~10-fold[9]

Data is representative. Absolute IC₅₀ values are dependent on the specific antibody, target cell line, and antigen expression levels.

Experimental Protocols

Reproducible and robust assays are essential for comparing ADC candidates.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC₅₀ of an ADC.[19][20][21]

  • Cell Seeding : Plate target cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[22]

  • ADC Treatment : Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.

  • Incubation : Incubate the plate for a period of 48 to 144 hours.[22]

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[19][20]

  • Solubilization : Add 100-150 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.[19][20]

  • Data Acquisition : Read the absorbance at 570 nm using a microplate reader.[19]

  • Analysis : Convert absorbance values to percent viability relative to untreated controls. Plot percent viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[20]

G A 1. Seed Cells in 96-well Plate B 2. Incubate Overnight A->B C 3. Add Serial Dilutions of ADC B->C D 4. Incubate for 48-144 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Workflow for an in vitro ADC cytotoxicity assay.
Protocol 2: Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the loss of conjugated payload over time.[16]

  • Incubation : Incubate the ADC at a defined concentration in plasma from relevant species (e.g., mouse, rat, human) at 37°C.[16] Include a buffer control.

  • Time Points : Collect aliquots at various time points over a set period (e.g., 0, 1, 3, 7 days).[16]

  • Sample Preparation :

    • To measure free payload : Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Collect the supernatant containing the released payload.[23]

    • To measure intact ADC : Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A/G beads).[16]

  • Analysis : Quantify the amount of free payload or the average drug-to-antibody ratio (DAR) of the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Data Interpretation : Plot the percentage of intact ADC or the amount of released payload against time to determine the stability profile and half-life of the conjugate in plasma.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and non-cleavable linker for an MMAE payload is a strategic decision that hinges on the specific therapeutic application.[1]

  • Cleavable linkers are often preferred for their potent bystander killing effect, which can be crucial for overcoming tumor heterogeneity.[11][15] However, this comes with a potential trade-off of lower plasma stability and a higher risk of off-target toxicity.[1][6]

  • Non-cleavable linkers offer superior plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile.[3][7] Their efficacy is highest when targeting tumors with uniform and high antigen expression, as they lack a significant bystander effect.[1]

Ultimately, the optimal linker strategy must be determined empirically, considering the biology of the target antigen, the characteristics of the tumor microenvironment, and the desired balance between efficacy and safety.

References

Validating Target-Specific Cell Killing of DBCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of an Antibody-Drug Conjugate's (ADC) activity is paramount. This guide provides an objective comparison and detailed experimental framework for validating the target-specific cell killing of ADCs constructed with the DBCO-PEG4-VC-PAB-MMAE drug-linker. This system combines a site-specific conjugation method (DBCO), a hydrophilic spacer (PEG4), a protease-cleavable linker (VC-PAB), and a potent cytotoxic payload (MMAE).

The DBCO (Dibenzocyclooctyne) group enables a copper-free "click chemistry" reaction with azide-modified antibodies, allowing for precise, site-specific conjugation.[1][2] The valine-citrulline (VC) dipeptide linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3][4] Following cleavage, a self-immolative p-aminobenzyl alcohol (PAB) spacer releases the active drug, Monomethyl Auristatin E (MMAE).[2][5] MMAE is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][6][7]

Mechanism of Action and Signaling Pathway

The efficacy of a VC-PAB-MMAE ADC hinges on a sequence of events, beginning with specific binding to a target antigen on the cancer cell surface and culminating in apoptosis.

  • Binding and Internalization: The ADC's monoclonal antibody (mAb) binds to its target antigen on the tumor cell surface.

  • Endocytosis: The ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[6]

  • Lysosomal Cleavage: Inside the lysosome, Cathepsin B cleaves the valine-citrulline linker.[3][8]

  • Payload Release: The PAB spacer self-immolates, releasing the unmodified, highly potent MMAE payload into the cytoplasm.

  • Cytotoxicity: Free MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[7][9]

MMAE_Mechanism_of_Action cluster_intracellular Cancer Cell Cytoplasm ADC ADC (Antibody-Linker-MMAE) Receptor Target Antigen on Cancer Cell ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Binds Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibits Polymerization G2M G2/M Phase Cell Cycle Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action for a cleavable MMAE-based ADC.

Comparative Performance Data

The target-specific killing of an ADC is quantified by comparing its cytotoxicity (measured as IC50, the concentration required to inhibit 50% of cell growth) in antigen-positive versus antigen-negative cell lines.

Table 1: In Vitro Cytotoxicity of MMAE ADCs vs. Controls
Cell LineTarget AntigenTarget ExpressionADC ConstructIC50 (ng/mL)Citation(s)
BT-474 HER2HighHER2-ADC (Cys-linker-MMAE)~10[10]
HCC1954 HER2HighHER2-ADC (Cys-linker-MMAE)~10[10]
NCI-N87 HER2HighHER2-ADC (Cys-linker-MMAE)~10-100[10]
MCF-7 HER2Low / NegativeHER2-ADC (Cys-linker-MMAE)>10,000[10][11]
MDA-MB-468 HER2NegativeHER2-ADC (Cys-linker-MMAE)>10,000[10]
MDA-MB-468 SY02N/ASY02-MMAE0.28[12]
CFPAC-1 SY02N/ASY02-MMAE1.19[12]
MCF-7 N/AN/AFree MMAE (payload only)0.35 nM[11]

Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions. The data illustrates the principle of target-dependent cytotoxicity.

Table 2: Comparison of ADC Payloads and Linkers
FeatureDBCO-PEG4-VC-PAB-MMAE Non-Cleavable Linker-MMAFNon-Cleavable Linker-DM1
Linker Type Protease-CleavableNon-CleavableNon-Cleavable
Released Payload Unmodified MMAEAmino Acid-Linker-MMAFAmino Acid-Linker-DM1
Cell Permeability High (lipophilic)[13][14]Low (charged)[9][13]Low (charged)[8][15]
Bystander Effect Potent [16][17][]Minimal / Absent[13][17]Minimal / Absent
Advantage Effective in heterogeneous tumors with varied antigen expression.[16]Higher plasma stability, potentially lower off-target toxicity.[15][17]Established clinical precedent (Kadcyla®).[15][19]
Disadvantage Risk of off-target toxicity if linker is cleaved prematurely in circulation.[8]Ineffective against nearby antigen-negative cells; requires homogenous antigen expression.[17]Less potent bystander killing capability.

Experimental Protocols and Workflows

Validating the target-specific cell killing and bystander effect requires robust in vitro assays.

In Vitro Cytotoxicity Assay

This assay determines the IC50 of the ADC on both antigen-positive and antigen-negative cell lines to confirm target-specific killing.

Objective: To measure the dose-dependent cytotoxic effect of the ADC and determine its IC50 value.

Methodology (MTT Assay):

  • Cell Seeding: Seed both antigen-positive (e.g., BT-474 for HER2) and antigen-negative (e.g., MCF-7) cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[20]

  • ADC Preparation: Prepare serial dilutions of the this compound ADC in complete culture medium. A typical concentration range might span from 0.01 to 1000 ng/mL.[12]

  • Treatment: Remove the medium and add the diluted ADC to the wells in triplicate. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[12][20]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.[12][20]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 10% SDS in HCl) to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells 1. Seed Antigen-Positive & Antigen-Negative Cells (96-well plate) Treat_Cells 3. Treat Cells with ADC Seed_Cells->Treat_Cells Prep_ADC 2. Prepare Serial Dilutions of ADC Prep_ADC->Treat_Cells Incubate 4. Incubate for 72-120 hours Treat_Cells->Incubate MTT_Assay 5. Add MTT Reagent (Incubate 2-4 hours) Incubate->MTT_Assay Solubilize 6. Solubilize Formazan Crystals MTT_Assay->Solubilize Read_Plate 7. Read Absorbance (570 nm) Solubilize->Read_Plate Calc_Viability 8. Calculate % Cell Viability Read_Plate->Calc_Viability Plot_Curve 9. Plot Dose-Response Curve & Determine IC50 Calc_Viability->Plot_Curve

References

in vivo comparative efficacy studies of different ADC linker technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of an Antibody-Drug Conjugate (ADC) is intrinsically linked to the stability and release characteristics of its linker. The choice of linker technology dictates the ADC's therapeutic index by balancing the need for stability in systemic circulation to minimize off-target toxicity with efficient payload release within the tumor microenvironment.[1] This guide provides an objective comparison of the in vivo performance of different ADC linker technologies, supported by experimental data, to inform rational ADC design and optimization.

Key Linker Technologies and Their In Vivo Performance

ADCs utilize two primary types of linkers: cleavable and non-cleavable.[1][2] Cleavable linkers are designed to release their cytotoxic payload in response to specific triggers within the tumor environment, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[1][2]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and are categorized based on their cleavage mechanism.[1]

  • Enzyme-sensitive linkers , such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by proteases like cathepsin B, which is upregulated in tumors.[1][3][4] However, Val-Cit linkers have shown instability in mouse plasma due to susceptibility to an extracellular carboxylesterase, which can lead to premature drug release in preclinical mouse models.[4] To address this, novel linkers like glutamic acid-valine-citrulline (EVCit) have been developed, demonstrating enhanced stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.[4][5]

  • pH-sensitive linkers , like hydrazones, are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[1][3]

  • Redox-sensitive linkers , containing disulfide bonds, are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione than the bloodstream.[1]

A significant advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[6][][8][9] This is particularly important in treating heterogeneous tumors.[]

Non-Cleavable Linkers

Non-cleavable linkers, such as those using a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.[2][10] This mechanism results in charged metabolites that are less permeable to cell membranes, generally limiting the bystander effect.[11][12] However, non-cleavable linkers often exhibit greater plasma stability compared to their cleavable counterparts, which can lead to a wider therapeutic window and reduced off-target toxicity.[2][3][13]

Comparative Efficacy Data

The following tables summarize quantitative data from in vivo studies comparing the efficacy of different ADC linker technologies.

Table 1: In Vivo Efficacy of Different Linker Technologies

ADCTargetLinker TypePayloadXenograft ModelDoseOutcomeReference
cAC10-vcMMAECD30Cleavable (Val-Cit)MMAEAdmixed Karpas 299 (CD30+) & SU-DHL-1 (CD30-)3 mg/kgComplete tumor remission[6]
cAC10-glucMMAECD30Cleavable (β-glucuronide)MMAEAdmixed Karpas 299 (CD30+) & SU-DHL-1 (CD30-)3 mg/kgComplete tumor remission[6]
Anti-CD79b-Tandem Linker 1CD79bCleavable (Tandem)MMAEJeko-1 (Non-Hodgkin lymphoma)Single i.v. bolusSuperior efficacy compared to linker 2[14]
Site A-PEG6-C2-MMAD-Non-cleavableMMADBxPC310 mg/kgReduced in vivo efficacy[15]
Site I-PEG6-C2-MMAD-Non-cleavableMMADBxPC310 mg/kgMore stable and efficacious than Site A[15]
Trastuzumab-Exo-EVC-ExatecanHER2Cleavable (Exo-linker)ExatecanNCI-N872.5 mg/kgOutperformed Mc-VC-PAB-MMAE ADC[16]
Trastuzumab-EVCit-ADCHER2Cleavable (EVCit)-Human breast cancer xenograft-Greater in vivo stability and antitumor efficacy than VCit variant[4]

Table 2: In Vivo Stability of Different Linker Technologies

Linker TypeAnimal ModelStability MetricResultReference
Val-CitMousePlasma stabilityUnstable due to carboxylesterase[4]
Glutamic acid-valine-citrulline (EVCit)MousePlasma stabilityHighly stable[4]
Tandem-cleavage linkersRatSerum stabilityExcellent plasma stability over 7 days[14][17]
Exo-linkerMousePlasma stabilityCommendable stability in Ces1C-containing plasma[16]
Sulfatase-cleavable linkerMousePlasma stabilityHigh stability (> 7 days)[18]
Val-AlaMousePlasma stabilityHydrolyzed within 1 hour[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

In Vivo Efficacy Study (Xenograft Model)
  • Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunodeficient mouse model (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a specific number of cancer cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = (length x width^2)/2) with calipers regularly.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]

  • ADC Administration: Administer the ADCs and control vehicles (e.g., saline) intravenously (i.v.) or intraperitoneally (i.p.) at the specified dose and schedule.[6]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition. Overall survival can also be monitored.

  • Data Analysis: Analyze the data to determine the statistical significance of the differences in tumor growth between the treatment and control groups.

Pharmacokinetic (PK) Study
  • Animal Model: Use a relevant animal model, such as mice or rats.

  • ADC Administration: Administer a single intravenous dose of the ADC.[1]

  • Sample Collection: Collect blood samples at various predetermined time points post-injection.[1]

  • Sample Processing: Process the blood to obtain plasma.[1]

  • Analyte Quantification: Measure the concentrations of the total antibody, conjugated ADC, and free payload in the plasma samples using methods like ELISA and LC-MS/MS.[1][19]

  • Data Analysis: Determine the pharmacokinetic parameters, such as half-life, clearance, and area under the curve (AUC), for each analyte.[18]

Visualizations

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC Linker Cleavage Mechanisms

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme Enzyme-Sensitive (e.g., Val-Cit) Payload_Cleavable Active Payload Enzyme->Payload_Cleavable Proteases (e.g., Cathepsin B) pH pH-Sensitive (e.g., Hydrazone) pH->Payload_Cleavable Low pH (Endosome/Lysosome) Redox Redox-Sensitive (e.g., Disulfide) Redox->Payload_Cleavable Reducing Agents (e.g., Glutathione) NonCleavable Non-Cleavable (e.g., SMCC) Payload_NonCleavable Payload-Linker- Amino Acid Adduct NonCleavable->Payload_NonCleavable Lysosomal Degradation

Caption: Comparison of cleavable and non-cleavable ADC linker mechanisms.

In Vivo Efficacy Study Workflow

In_Vivo_Efficacy_Workflow start Start implant Tumor Cell Implantation start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice monitor_growth->randomize administer Administer ADC & Controls randomize->administer monitor_efficacy Monitor Tumor Volume & Body Weight administer->monitor_efficacy analysis Data Analysis monitor_efficacy->analysis end End analysis->end

Caption: Workflow for a typical in vivo ADC efficacy study.

References

Evaluating the Bystander Effect of DBCO-PEG4-VC-PAB-MMAE ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often challenged by the heterogeneous expression of target antigens. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, has emerged as a critical mechanism to overcome this limitation. This guide provides a comprehensive framework for evaluating the bystander effect of a site-specific ADC constructed with a DBCO-PEG4-Val-Cit-PAB-MMAE linker-payload system. We will delve into the underlying mechanisms, present detailed experimental protocols for its assessment, and offer a comparative analysis with other ADC platforms, supported by illustrative experimental data.

The Mechanism of Bystander Killing: A Cascade of Events

The bystander effect of an ADC is a multi-step process initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell. For an ADC utilizing a cleavable linker and a membrane-permeable payload like Monomethyl Auristatin E (MMAE), the sequence of events is crucial for its ability to exert bystander killing.[][2]

The valine-citrulline (VC) linker is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells. Following internalization of the ADC, the VC linker is cleaved, releasing the self-immolative para-aminobenzyl carbamate (PAB) spacer, which in turn liberates the unmodified, potent MMAE payload.[3] Due to its hydrophobic nature, the released MMAE can then diffuse across the lysosomal and plasma membranes into the tumor microenvironment. This extracellular MMAE can then be taken up by neighboring tumor cells, irrespective of their antigen expression status, leading to the disruption of their microtubule network and subsequent apoptosis.[3]

The inclusion of a polyethylene glycol (PEG) linker, in this case, a PEG4 spacer, can influence the ADC's pharmacokinetic properties, potentially enhancing its solubility and stability. While PEGylation can sometimes hinder cellular uptake, a site-specific conjugation via a DBCO (dibenzocyclooctyne) group ensures a homogenous drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and safety profiles.

Visualizing the Bystander Effect Pathway

The following diagram illustrates the key steps involved in the MMAE-mediated bystander effect.

Bystander_Effect_Pathway cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC_Binding 1. ADC Binding to Target Antigen Internalization 2. Internalization (Endocytosis) ADC_Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload_Release 5. MMAE Release Cleavage->Payload_Release MMAE_Diffusion_Out 6. MMAE Diffusion Out of Cell Payload_Release->MMAE_Diffusion_Out MMAE_Diffusion_In 7. MMAE Diffusion Into Cell MMAE_Diffusion_Out->MMAE_Diffusion_In Bystander Effect Microtubule_Disruption 8. Microtubule Disruption MMAE_Diffusion_In->Microtubule_Disruption Apoptosis 9. Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of MMAE-mediated bystander killing.

Comparative Performance of ADC Payloads

The capacity of an ADC to induce a bystander effect is fundamentally linked to the physicochemical properties of its linker and payload. A comparison with other common ADC platforms highlights the advantages of a cleavable linker coupled with a membrane-permeable payload.

FeatureDBCO-PEG4-VC-PAB-MMAEvc-MMAFsmcc-DM1Topoisomerase I Inhibitors (e.g., DXd, SN-38)
Linker Type Cleavable (VC-based)Cleavable (vc-based)Non-cleavableCleavable
Payload Permeability HighLow (charged)Low (released as amino acid conjugate)High
Bystander Effect Potent Minimal to NoneNonePotent

This table is a generalized comparison based on the properties of the linker and payload classes.

Experimental Protocols for Evaluating the Bystander Effect

To quantitatively assess the bystander effect of a this compound ADC, a series of robust in vitro and in vivo experiments are essential.

In Vitro Bystander Killing Co-Culture Assay

This assay is the cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[4][5]

Objective: To quantify the killing of antigen-negative cells in the presence of antigen-positive cells upon treatment with the ADC.

Experimental Workflow:

Co_Culture_Workflow Cell_Seeding 1. Seed Ag+ and Ag- cells (e.g., HER2+ and HER2-) in varying ratios. ADC_Treatment 2. Treat with this compound ADC at various concentrations. Cell_Seeding->ADC_Treatment Incubation 3. Incubate for 72-120 hours. ADC_Treatment->Incubation Viability_Assay 4. Assess viability of Ag- cells (e.g., via fluorescence or luminescence). Incubation->Viability_Assay Data_Analysis 5. Plot Ag- cell viability vs. % of Ag+ cells. Viability_Assay->Data_Analysis

Caption: In Vitro Co-Culture Assay Workflow.

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or NCI-N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the MMAE payload (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[6][7] The Ag- cell line should be engineered to express a fluorescent (e.g., GFP) or luminescent (e.g., Luciferase) reporter for specific quantification.

  • Cell Seeding: Co-culture the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 of Ag-:Ag+) while keeping the total cell number constant. Include monocultures of both cell lines as controls.

  • ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the this compound ADC. Include an untreated control and a control with a non-binding ADC.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Quantification of Bystander Killing:

    • Imaging/Flow Cytometry: Use a high-content imager or flow cytometer to specifically count the number of viable reporter-expressing Ag- cells.

    • Luminescence: If using luciferase-expressing cells, add the appropriate substrate and measure luminescence to quantify the viability of the Ag- population.

  • Data Analysis: For each ADC concentration, plot the viability of the Ag- cells as a function of the percentage of Ag+ cells in the co-culture. A potent bystander effect will be demonstrated by a decrease in Ag- cell viability as the percentage of Ag+ cells increases.[6]

Illustrative Data:

The following table presents hypothetical data from a co-culture assay comparing a this compound ADC with a non-cleavable ADC.

Ratio of Ag- to Ag+ Cells% Viability of Ag- Cells (this compound ADC)% Viability of Ag- Cells (Non-cleavable smcc-DM1 ADC)
100:098%97%
75:2575%95%
50:5045%93%
25:7520%91%
0:100N/AN/A
Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the medium and can kill cells without direct cell-to-cell contact.

Methodology:

  • Prepare Conditioned Medium: Seed Ag+ cells and treat them with the this compound ADC at a cytotoxic concentration. After 48-72 hours, collect the cell culture supernatant, centrifuge to remove debris, and filter sterilize.

  • Treat Target Cells: Seed Ag- cells in a new plate. Replace their medium with the prepared conditioned medium.

  • Incubation and Analysis: Incubate the Ag- cells for 72-96 hours and assess their viability. A significant decrease in viability indicates that the payload was released from the Ag+ cells and is active in the medium.[7]

In Vivo Admixed Xenograft Model

This model assesses the bystander effect in a more physiologically relevant setting.[3]

Methodology:

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells should express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration: Once tumors are established, administer the this compound ADC intravenously.

  • Tumor Monitoring: Measure total tumor volume regularly.

  • Bystander Effect Quantification: Use an in vivo imaging system to monitor the luciferase signal from the Ag- cells. A reduction in the luciferase signal in the treated group compared to the control group indicates in vivo bystander killing.[]

Illustrative In Vivo Data:

Treatment GroupAverage Tumor Volume Change from BaselineAverage Luciferase Signal Change from Baseline
Vehicle Control+250%+230%
Non-binding ADC+240%+220%
This compound ADC -70% -85%
Non-cleavable smcc-DM1 ADC-30%+150%

Conclusion

The evaluation of the bystander effect is a critical component in the preclinical assessment of novel ADCs. For an ADC constructed with a this compound system, the inherent properties of the cleavable VC linker and the membrane-permeable MMAE payload strongly suggest a potent bystander killing capability. The site-specific conjugation afforded by the DBCO linker ensures a homogenous product, which is advantageous for both therapeutic efficacy and safety.

By employing a combination of in vitro co-culture and conditioned medium assays, alongside in vivo admixed xenograft models, researchers can robustly quantify the bystander effect of this and other ADCs. The experimental data generated from these studies are vital for informing the selection of ADC candidates with the highest potential to overcome tumor heterogeneity and improve patient outcomes in the clinic. The presented protocols and comparative data provide a solid framework for these essential investigations.

References

using LC-MS to compare the metabolic stability of different ADC linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to ADC Linker Metabolic Stability using LC-MS

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release its cytotoxic payload within the target cell. Therefore, robust analytical methods are required to compare the metabolic stability of different linker chemistries. This guide provides a comprehensive overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) to assess and compare the metabolic stability of various ADC linkers, complete with detailed experimental protocols and data presentation formats.

Introduction to ADC Linker Stability Assessment

The in vivo stability of an ADC is primarily governed by the chemical nature of its linker.[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[2] Non-cleavable linkers, on the other hand, release the payload upon complete degradation of the antibody backbone in the lysosome.[2]

LC-MS has emerged as a powerful and versatile tool for the bioanalysis of ADCs due to its ability to quantify the intact ADC, the released payload, and changes in the drug-to-antibody ratio (DAR).[3][4] This technique offers high sensitivity and specificity, enabling the detailed characterization and comparison of linker stability.[3][5]

Experimental Workflow for Comparative Stability Analysis

The following diagram outlines a typical workflow for comparing the metabolic stability of different ADC linkers using LC-MS.

ADC_Stability_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis ADC_A ADC with Linker A Incubate_A Incubate at 37°C ADC_A->Incubate_A ADC_B ADC with Linker B Incubate_B Incubate at 37°C ADC_B->Incubate_B Plasma Plasma (e.g., Human, Mouse) Plasma->Incubate_A Plasma->Incubate_B Timepoints Collect Samples at Multiple Timepoints Incubate_A->Timepoints Incubate_B->Timepoints Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Timepoints->Protein_Precipitation For Free Payload Immunocapture Immunocapture (e.g., Anti-IgG Beads) Timepoints->Immunocapture For ADC Analysis LC_Separation Liquid Chromatography (LC Separation) Protein_Precipitation->LC_Separation Enrichment Enrichment of ADC Immunocapture->Enrichment Digestion Optional: Enzymatic Digestion (e.g., Papain, Trypsin) Enrichment->Digestion Enrichment->LC_Separation Intact/Subunit Analysis Digestion->LC_Separation Peptide Mapping MS_Detection Mass Spectrometry (MS Detection) LC_Separation->MS_Detection Free_Payload Quantify Free Payload MS_Detection->Free_Payload DAR_Analysis Determine Average DAR MS_Detection->DAR_Analysis Intact_ADC Quantify Intact ADC MS_Detection->Intact_ADC Comparison Compare Stability Profiles Free_Payload->Comparison DAR_Analysis->Comparison Intact_ADC->Comparison ADC_Metabolism cluster_circulation In Circulation cluster_products Metabolic Products Intact_ADC Intact ADC (High DAR) Cleavage_Event Premature Linker Cleavage (e.g., by Esterases) Intact_ADC->Cleavage_Event Lower_DAR_ADC Lower DAR ADC Cleavage_Event->Lower_DAR_ADC Deconjugated Antibody Free_Payload Free Payload (Detected by LC-MS) Cleavage_Event->Free_Payload Released Drug

References

Unveiling the Precision of Targeted Cancer Therapy: A Comparative Guide to Cathepsin B-Mediated Cleavage of the VC-PAB Linker in Tumor Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the efficacy of Antibody-Drug Conjugates (ADCs) hinges on the selective release of their cytotoxic payload within tumor cells. A cornerstone of this targeted approach is the Valine-Citrulline (VC) p-aminobenzyl carbamate (PAB) linker, designed for cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment. This guide provides a comprehensive comparison of the validation of Cathepsin B-mediated cleavage of the VC-PAB linker in various tumor lysates, supported by experimental data and detailed protocols.

The strategic design of ADCs incorporates a linker that remains stable in systemic circulation, thereby minimizing off-target toxicity. Upon internalization of the ADC by the target cancer cell, the linker is cleaved within the lysosome, releasing the potent cytotoxic agent. The VC-PAB linker's susceptibility to cleavage by Cathepsin B is a critical mechanism in this process. This guide delves into the experimental validation of this cleavage event, offering a comparative analysis across different tumor cell environments.

Comparative Analysis of VC-PAB Linker Cleavage

The efficiency of VC-PAB linker cleavage, and consequently the release of the cytotoxic payload, can vary between different tumor types. This variation is often correlated with the expression and activity levels of Cathepsin B in the tumor cells. Below is a summary of quantitative data from studies investigating the release of the payload, monomethyl auristatin E (MMAE), from a VC-PAB-MMAE conjugate in different cancer cell lines.

Cell LineHER2 ExpressionIntracellular Unconjugated MMAE (ng/10^6 cells) after 24hReference
N87High~1.2[1]
MCF7Low~0.2[1]

This data clearly indicates a significantly higher release of the active payload in the high-HER2 expressing N87 cells compared to the low-HER2 expressing MCF7 cells, suggesting a correlation between target antigen expression, ADC internalization, and subsequent linker cleavage.

Visualizing the Experimental Workflow

The process of validating VC-PAB linker cleavage in tumor lysates involves a series of well-defined steps, from cell culture to the final quantification of the released payload.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Cleavage Assay cluster_analysis Quantification cell_culture Tumor Cell Culture (e.g., N87, MCF7) cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis adc_incubation Incubation of Lysate with VC-PAB-Payload Conjugate cell_lysis->adc_incubation sample_prep Sample Preparation for LC-MS/MS adc_incubation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis & Quantification of Released Payload lcms_analysis->data_analysis

Experimental workflow for validating VC-PAB linker cleavage.

The Mechanism of Cathepsin B-Mediated Cleavage

The cleavage of the VC-PAB linker is a specific enzymatic process that leads to the self-immolative release of the payload.

cleavage_mechanism ADC Antibody-VC-PAB-Payload CathepsinB Cathepsin B (in Lysosome) ADC->CathepsinB Internalization & Trafficking to Lysosome Cleavage Cleavage of Val-Cit Bond CathepsinB->Cleavage Intermediate PAB-Payload Intermediate Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation of PAB Intermediate->SelfImmolation Payload Released Payload SelfImmolation->Payload

Mechanism of VC-PAB linker cleavage by Cathepsin B.

Detailed Experimental Protocols

Accurate and reproducible validation of VC-PAB linker cleavage requires meticulous adherence to established protocols. The following sections detail the methodologies for preparing tumor lysates and quantifying the released payload.

Preparation of Tumor Cell Lysates
  • Cell Culture: Culture tumor cell lines (e.g., N87, MCF7) to 80-90% confluency in appropriate media and conditions.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper in the presence of ice-cold PBS.

  • Cell Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Incubation and Clarification: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant (cell lysate) and determine the total protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Storage: Aliquot the lysates and store them at -80°C until use.

Quantification of Released Payload by LC-MS/MS
  • Incubation: In a microcentrifuge tube, combine a standardized amount of tumor lysate protein with the VC-PAB-payload conjugate to a final volume in an appropriate reaction buffer (e.g., 50 mM sodium acetate, pH 5.5). Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction by adding an excess of cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1]

    • Chromatographic Separation: Employ a suitable column (e.g., C18) and a gradient elution method to separate the released payload from other components in the sample.

    • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the payload.[1]

  • Quantification: Generate a standard curve using known concentrations of the free payload. Quantify the amount of released payload in the experimental samples by interpolating their peak areas against the standard curve.

Conclusion

The validation of Cathepsin B-mediated cleavage of the VC-PAB linker is a critical step in the preclinical development of ADCs. The data and protocols presented in this guide provide a framework for the comparative analysis of linker cleavage in different tumor lysates. Such studies are essential for understanding the factors that influence ADC efficacy and for the rational design of next-generation targeted cancer therapies. While Cathepsin B is a primary enzyme responsible for VC-PAB cleavage, it is important to note that other lysosomal proteases may also contribute to payload release.[2] Further investigations into the broader enzymatic landscape of the tumor microenvironment will continue to refine our understanding and optimization of ADC technology.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for DBCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the potent antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-VC-PAB-MMAE, to ensure laboratory safety and prevent environmental contamination.

Researchers, scientists, and drug development professionals utilizing this compound must adhere to stringent disposal protocols due to the highly cytotoxic nature of its monomethyl auristatin E (MMAE) payload. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard

This compound is a complex chemical entity used in the development of antibody-drug conjugates. It comprises a DBCO linker for attachment to an antibody, a polyethylene glycol (PEG) spacer, a cleavable valine-citrulline (VC) linker, and the highly potent cytotoxic agent, MMAE. The extreme toxicity of MMAE, which is fatal if swallowed or inhaled and may cause genetic defects, necessitates that the entire ADC linker-payload compound be handled with the utmost caution.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its active payload, MMAE.

PropertyThis compoundMonomethyl Auristatin E (MMAE)
Molecular Formula C₈₈H₁₂₈N₁₂O₁₉C₃₉H₆₇N₅O₇
Molecular Weight 1658.06 g/mol 717.98 g/mol
Appearance SolidSolid
Storage Temperature -20°C or 2-8°C-20°C
Solubility Soluble in DMSOSoluble in DMSO (up to 20 mM)

Proper Disposal Workflow

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical workflow for safe disposal.

This compound Disposal Workflow PPE Wear Appropriate PPE: - Double Gloves - Lab Coat - Safety Goggles/Face Shield - Respirator Containment Work in a Certified Chemical Fume Hood or Isolator Waste_Collection Collect all waste (solid & liquid) in a designated, labeled container. Containment->Waste_Collection Deactivation_Protocol Chemical Deactivation (See Experimental Protocol Below) Waste_Collection->Deactivation_Protocol Verification Verify Deactivation (e.g., HPLC analysis) Deactivation_Protocol->Verification Segregation Segregate as 'Cytotoxic Waste' or 'Highly Hazardous Chemical Waste' Verification->Segregation Packaging Package in approved, leak-proof, and clearly labeled containers. Segregation->Packaging EHS_Contact Contact Institutional Environmental Health & Safety (EHS) for pickup. Packaging->EHS_Contact Incineration High-Temperature Incineration (Managed by certified professionals) EHS_Contact->Incineration

Caption: Logical workflow for the safe disposal of this compound.

Detailed Experimental Protocol: Chemical Deactivation of MMAE

Objective: To chemically degrade the cytotoxic MMAE payload into less harmful substances before final disposal. Oxidation using potassium permanganate or sodium hypochlorite are common methods for the degradation of antineoplastic drugs.[1]

Important: This protocol is a general guideline. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations and to validate the effectiveness of the deactivation procedure.

Materials:

  • Waste containing this compound (solid or liquid)

  • Potassium permanganate (KMnO₄) or Sodium hypochlorite (NaOCl, commercial bleach, typically 5.25%)

  • Appropriate solvent for dissolving solid waste (e.g., DMSO, followed by dilution in water)

  • Personal Protective Equipment (PPE) as outlined above

  • Stir plate and stir bar

  • pH meter and pH adjustment solutions (e.g., sulfuric acid, sodium hydroxide)

  • High-Performance Liquid Chromatography (HPLC) system for verification

Procedure:

  • Preparation of Waste Solution:

    • For liquid waste (e.g., aqueous solutions from experiments), proceed to step 2.

    • For solid waste (e.g., contaminated labware, powder), first, rinse or extract the compound with a minimal amount of a suitable solvent like DMSO. Collect this solvent and dilute it carefully with water to create an aqueous solution that can be treated.

  • Chemical Degradation (Choose one of the following methods):

    • Method A: Potassium Permanganate Oxidation

      • In a certified chemical fume hood, place the aqueous waste solution in a suitable container with a stir bar.

      • Slowly add a solution of potassium permanganate. The exact concentration and volume will depend on the amount of MMAE to be deactivated and should be determined in consultation with your EHS department. A typical starting point for similar compounds is a 1-5% (w/v) solution.

      • Stir the mixture at room temperature for a minimum of 2 hours. The reaction is complete when the purple color of the permanganate persists.

      • Quench any remaining potassium permanganate by adding a reducing agent such as sodium bisulfite until the solution becomes colorless.

    • Method B: Sodium Hypochlorite Oxidation

      • In a certified chemical fume hood, place the aqueous waste solution in a suitable container with a stir bar.

      • Slowly add commercial sodium hypochlorite solution (bleach). The volume added should be in excess to ensure complete degradation. A common starting point is a 1:10 ratio of bleach to waste solution, but this should be validated.

      • Stir the mixture at room temperature for a minimum of 2 hours.

  • Verification of Deactivation:

    • After the deactivation reaction, a sample of the treated solution should be analyzed to confirm the complete degradation of MMAE.

    • High-Performance Liquid Chromatography (HPLC) is a suitable method for this verification.[2][3][4][5][6][7] The absence of the MMAE peak in the chromatogram of the treated sample, when compared to a standard, indicates successful deactivation.

  • Final Disposal:

    • Once deactivation is verified, the treated solution, along with all solid waste that came into contact with this compound (including PPE), must be segregated as "cytotoxic waste" or "highly hazardous chemical waste."

    • Place all waste in approved, leak-proof, and clearly labeled containers.

    • Contact your institution's EHS department to arrange for the pickup and final disposal, which is typically high-temperature incineration.[8]

Spill and Decontamination Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. Only personnel trained in handling hazardous material spills should perform the cleanup, wearing appropriate PPE.

For routine decontamination of surfaces in the fume hood or isolator where the compound was handled, use a validated cleaning procedure. This typically involves a multi-step process:

  • Initial Cleaning: Wipe the surface with a detergent solution.

  • Rinsing: Wipe the surface with sterile water to remove the detergent.

  • Final Decontamination: Wipe the surface with 70% isopropyl alcohol.

All cleaning materials must be disposed of as cytotoxic waste.

By adhering to these procedures, researchers can safely work with and dispose of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Logistics for Handling DBCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling, use, and disposal of DBCO-PEG4-VC-PAB-MMAE, a potent antibody-drug conjugate (ADC) linker-payload. Due to the highly cytotoxic nature of its monomethyl auristatin E (MMAE) component, stringent adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

This compound is comprised of a DBCO linker, a PEG4 spacer, a valine-citrulline (VC) cleavable linker, a para-aminobenzyl (PAB) group, and the highly potent cytotoxic agent, MMAE. The primary hazard is associated with the MMAE payload.

Monomethyl Auristatin E (MMAE) Hazard Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 1H300: Fatal if swallowed[1]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[2]
Germ Cell MutagenicityCategory 1BH340: May cause genetic defects[2]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1]
Specific Target Organ Toxicity (Single Exposure)Category 1H370: Causes damage to organs[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[1]

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for the MMAE component. No specific toxicity data is available for the complete linker-payload conjugate; therefore, precautions should be based on the highly potent MMAE.

SubstanceTestSpeciesRouteValue
Monomethyl Auristatin E (MMAE)LD50RatIntravenous0.1 - 0.2 mg/kg
LD50MouseIntravenous1 - 2 mg/kg
IC50Various Cancer Cell LinesIn Vitro< 1 nM[3]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound.[4] The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Hands Double GlovingChemo-rated nitrile gloves. Change immediately if contaminated.
Body Disposable GownSolid-front, back-closing gown made of a low-permeability fabric.
Eyes Safety GogglesChemical splash goggles.
Face Face ShieldTo be worn in conjunction with safety goggles, especially when there is a splash risk.
Respiratory RespiratorAn N95 or higher-rated respirator is required for handling powders or when aerosols may be generated.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

Preparation and Weighing
  • Designated Area: All handling of this compound, especially in powder form, must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a containment isolator.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • PPE: Don the required PPE as outlined in Section 3.

  • Weighing: If weighing the solid compound, use a balance inside a containment enclosure. Use dedicated, disposable weighing tools.

  • Solubilization: If preparing a solution, add the solvent to the vial containing the compound slowly to avoid aerosolization. The compound is soluble in DMSO.[5][6]

Conjugation Reaction
  • Closed System: Whenever possible, perform conjugation reactions in a closed system to minimize the risk of exposure.

  • Ventilation: Ensure all reaction vessels are adequately ventilated within a fume hood.

  • Monitoring: Regularly check for any leaks or spills from the reaction setup.

Post-Reaction Work-up and Purification
  • Containment: Maintain containment throughout the work-up and purification process.

  • Waste Segregation: Segregate all contaminated materials, including pipette tips, tubes, and purification columns, into designated cytotoxic waste containers.

Disposal Plan

All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of accordingly.

Waste Segregation and Collection
  • Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a rigid, puncture-resistant, and clearly labeled cytotoxic sharps container.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container (e.g., a yellow bin with a purple lid).

  • Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a dedicated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this waste down the drain.

Decontamination of Surfaces and Equipment
  • Decontamination Solution: Prepare a fresh decontamination solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).

  • Procedure:

    • Wear appropriate PPE.

    • Apply the decontamination solution to the contaminated surface and allow for the recommended contact time.

    • Wipe the area with disposable absorbent pads.

    • Rinse the surface with water (if appropriate for the surface).

    • Dispose of all cleaning materials as cytotoxic waste.

Final Disposal
  • Incineration: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.

  • Documentation: Maintain accurate records of all cytotoxic waste generated and disposed of in accordance with institutional and regulatory requirements.

Emergency Procedures: Spills and Exposures

Spill Management
  • Evacuate: Immediately evacuate and restrict access to the affected area.

  • Alert: Inform your supervisor and institutional safety officer.

  • PPE: Don the appropriate PPE, including a respirator.

  • Containment: For a liquid spill, cover with an absorbent material from a cytotoxic spill kit. For a powder spill, gently cover with damp absorbent pads to avoid aerosolization.

  • Clean-up: Working from the outside in, carefully clean the spill area using the materials in a cytotoxic spill kit.

  • Decontaminate: Decontaminate the area as described in Section 5.2.

  • Dispose: All materials used for spill clean-up must be disposed of as cytotoxic waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Logical Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management Assess_Hazards Assess Hazards & Review SDS Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Designated Containment Area Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Containment Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Conjugation Perform Conjugation in Closed System Prepare_Solution->Perform_Conjugation Purify_Product Purify Product Perform_Conjugation->Purify_Product Segregate_Waste Segregate Cytotoxic Waste Purify_Product->Segregate_Waste Decontaminate_Surfaces Decontaminate Surfaces & Equipment Segregate_Waste->Decontaminate_Surfaces Dispose_Waste Dispose via Licensed Incineration Decontaminate_Surfaces->Dispose_Waste

References

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